Clove 3
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
152041-16-2 |
|---|---|
Molekularformel |
C16H18O9 |
Molekulargewicht |
354.31 g/mol |
IUPAC-Name |
5,7-dihydroxy-2-methyl-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C16H18O9/c1-5-2-6(18)10-7(19)3-8(20)11(15(10)24-5)16-14(23)13(22)12(21)9(4-17)25-16/h2-3,9,12-14,16-17,19-23H,4H2,1H3/t9-,12-,13+,14-,16+/m1/s1 |
InChI-Schlüssel |
UDTUCCXZNVRBEJ-PBVFJORSSA-N |
Isomerische SMILES |
CC1=CC(=O)C2=C(O1)C(=C(C=C2O)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Kanonische SMILES |
CC1=CC(=O)C2=C(O1)C(=C(C=C2O)O)C3C(C(C(C(O3)CO)O)O)O |
Synonyme |
5,7-Dihydroxy-2-methylchromone-8-C-beta-D-glucopyranoside; 8-β-D-Glucopyranosyl-5,7-dihydroxy-2-methyl-4H-1-benzopyran-4-one |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the In Vitro Mechanism of Action of Active Clove Fractions
Disclaimer: The term "Clove 3" is not a standardized scientific nomenclature found in peer-reviewed literature. This guide focuses on the in vitro mechanism of action of a well-documented Active Fraction of Clove (AFC) and its primary bioactive constituent, eugenol , which are likely what is being referred to. The primary focus of this document is the anticancer activity of these clove-derived substances, particularly in colorectal cancer cell lines, where the mechanism has been most thoroughly elucidated.
Core Mechanism of Action: Induction of Apoptosis and Autophagy via PI3K/Akt/mTOR Pathway Inhibition
In vitro studies on human colorectal cancer cells, specifically the HCT-116 cell line, have demonstrated that the Active Fraction of Clove (AFC) exerts its anticancer effects primarily by inducing apoptosis (programmed cell death) and autophagy.[1][2][3] This is achieved through the inhibition of the phosphoinositide 3-kinase (PI3K)/Akt/mechanistic target of rapamycin (mTOR) signaling pathway.[1][2][3] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[4]
AFC treatment leads to a dose-dependent inhibition of the phosphorylation of key proteins in this pathway, including PI3K, Akt, and mTOR.[1] The inhibition of this signaling cascade triggers a cellular response that culminates in apoptosis.[1] Concurrently, AFC induces autophagy, a cellular self-degradation process.[1][2] Interestingly, the inhibition of autophagy has been shown to potentiate the pro-apoptotic effects of AFC, suggesting a complex interplay between these two cellular processes in response to AFC treatment.[1][2]
The primary bioactive components of AFC responsible for these effects are believed to be oleanolic acid and eugenol.[1][5][6] Eugenol, a major component of clove, has independently been shown to induce apoptosis and inhibit proliferation in various cancer cell lines, with some evidence also pointing to its modulation of the PI3K/Akt/mTOR pathway.[7][8][9][10]
Quantitative Data
The following tables summarize the quantitative data from in vitro studies on the anticancer effects of the Active Fraction of Clove (AFC) and eugenol.
Table 1: Effect of Active Fraction of Clove (AFC) on Apoptosis in HCT-116 Cells
| Concentration of AFC (µg/ml) | Percentage of Apoptotic Cells (Mean ± SD) |
| 0 (Control) | ~5% |
| 25 | ~15%* |
| 50 | ~25%** |
| 100 | ~40%*** |
*Data are derived from graphical representations in the cited literature and represent approximate values for illustrative purposes. Statistical significance is denoted as *P<0.05, **P<0.01, and **P<0.001 versus the vehicle control.[1]
Table 2: In Vitro Cytotoxicity of Eugenol in Human Colorectal Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Exposure Time (h) |
| HCT-15 | 300 | Not Specified |
| HT-29 | 500 | Not Specified |
| SW-620 | Not Specified (activity observed) | 72 |
| CACO-2 | Not Specified (activity observed) | 72 |
IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.[7][11]
Experimental Protocols
This protocol is used to quantify the percentage of apoptotic cells following treatment with the substance of interest.
-
Cell Culture: Human colorectal cancer HCT-116 cells are seeded in 6-well plates at a density of 4x10^5 cells/well and cultured for 24 hours.
-
Treatment: Cells are treated with the desired concentrations of Active Fraction of Clove (AFC) (e.g., 25, 50, 100 µg/ml) or a vehicle control for 48 hours.
-
Cell Harvesting: After treatment, cells are harvested by trypsinization and centrifuged at 1,500 x g for 5 minutes at 4°C. The cell pellet is washed twice with cold PBS.
-
Staining: The cells are resuspended in binding buffer, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., Annexin V-FITC Apoptosis Detection Kit).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[1]
This protocol is used to detect the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
-
Cell Lysis and Protein Extraction: HCT-116 cells are treated with AFC at various concentrations. After treatment, cells are lysed using a lysis buffer to extract total protein. The protein concentration is determined using a BCA protein assay.
-
Electrophoresis and Transmembrane: 25 µg of protein from each sample is loaded into the wells of an SDS-PAGE gel for electrophoresis to separate proteins by size. The separated proteins are then transferred to a PVDF membrane.
-
Blocking: The membrane is blocked overnight to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of PI3K, Akt, and mTOR (e.g., at a 1:1000 or 1:2000 dilution) for 1.5 hours at 37°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody for 1 hour at 37°C.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the activation status of the pathway.[1][4][12]
Visualizations
Caption: AFC inhibits the PI3K/Akt/mTOR pathway, leading to apoptosis and autophagy.
Caption: Workflow for quantifying AFC-induced apoptosis via flow cytometry.
Caption: General workflow for Western blot analysis of signaling proteins.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Active fraction of clove induces apoptosis via PI3K/Akt/mTOR-mediated autophagy in human colorectal cancer HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Inhibition of colorectal cancer cell growth by downregulation of M2-PK and reduction of aerobic glycolysis by clove active ingredients [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-conferences.org [bio-conferences.org]
- 9. Eugenol-A Reminder of Its Carcinopreventive Properties | ClinicSearch [clinicsearchonline.org]
- 10. Eugenol: clove against cancer? [medflixs.com]
- 11. A Metabolomic Investigation of Eugenol on Colorectal Cancer Cell Line HT-29 by Modifying the Expression of APC, p53, and KRAS Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
The Biological Activity of Clove-Derived Glycosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological activities of key glycosides and other phenolic compounds found in clove (Syzygium aromaticum). While the term "Clove 3 glycoside" is not a standard chemical identifier, this document focuses on the significant, well-researched glycosidic compounds within clove, including flavonoid glycosides and chromone C-glucosides. This guide summarizes quantitative data, details experimental protocols, and visualizes associated signaling pathways to support further research and drug development.
Core Bioactive Glycosides in Syzygium aromaticum
Clove buds are a rich source of various phenolic compounds, with eugenol being the most well-known. However, several glycosides contribute significantly to its biological profile. Key compounds of interest include:
-
Flavonol Glycosides: Quercetin-3-O-glucoside and Myricetin-3-O-glucoside are prominent flavonoids found in cloves.[1] Their antioxidant properties are a subject of significant interest.
-
Chromone C-Glucosides: Biflorin and isobiflorin have been isolated from clove buds and demonstrate notable anti-inflammatory effects.[2][3]
-
Eugenol Glucoside: As a derivative of the primary active compound in clove, α-D-glucosylated eugenol (α-EG) has been synthesized and studied for its enhanced anti-inflammatory properties compared to its aglycone.[4]
Quantitative Biological Activity Data
The following tables summarize the quantitative data for the key biological activities of clove-derived compounds.
Table 1: Antioxidant Activity
| Compound/Extract | Assay | IC50 / EC50 / Activity | Source |
| Quercetin-3-O-diglucoside-7-O-glucoside | DPPH Radical Scavenging | EC50: 245.5 µM | [5] |
| Quercetin-3-O-diglucoside-7-O-glucoside | ABTS Radical Scavenging | EC50: 68.8 µM | [5] |
| Clove Bud Extract (Aqueous) | DPPH Radical Scavenging | IC50: 0.29 ± 0.01 mg/mL | [6] |
| Clove Pod Extract | DPPH Radical Scavenging | IC50: 0.08 ± 0.01 mg/mL | [6] |
| Clove Pod Extract | ABTS Radical Scavenging | IC50: 0.18 ± 0.01 mg/mL | [6] |
| Myricetin-3-O-glucoside containing fraction | ABTS Radical Scavenging | IC50: 43.76 ± 2.38 µg/ml | [7] |
| Clove Essential Oil | DPPH Radical Scavenging | IC50: 158 µg/mL | [8] |
Table 2: Anti-inflammatory Activity
| Compound | Assay | Cell Line | IC50 / Inhibition | Source |
| Biflorin | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | IC50: 51.7 µM | [3] |
| Biflorin | Prostaglandin E2 (PGE2) Production | RAW 264.7 Macrophages | IC50: 37.1 µM | [3] |
| Isobiflorin | Prostaglandin E2 (PGE2) Production | RAW 264.7 Macrophages | IC50: 46.0 µM | [3] |
| Quercetin-3-glucoside (Q3G) | Cyclooxygenase-1 (COX-1) Inhibition | In vitro | IC50: 3.62 µg/mL | [9] |
| Quercetin-3-glucoside (Q3G) | Cyclooxygenase-2 (COX-2) Inhibition | In vitro | IC50: 5.66 µg/mL | [9] |
| Quercetin-3-glucoside (Q3G) | Lipoxygenase (LOX-5) Inhibition | In vitro | IC50: 2.31 µg/mL | [9] |
| Quercetin-3-O-diglucoside-7-O-glucoside | Lipoxygenase (LOX-1) Inhibition | In vitro | IC50: 1.27 mM | [10] |
Table 3: Cytotoxic Activity
| Compound/Extract | Cell Line | Assay | IC50 | Source |
| Flavonoids from Clove Leaf Oil | HepG2 (Liver Cancer) | MTT | 50.62 µg/mL | [9] |
| Pachypodol (from Clove Buds) | A2780 (Ovarian Cancer) | MTT | 8.02 µM | [10] |
| Clove Essential Oil Nanoemulsion | HT-29 (Colon Cancer) | MTT | 74.8 µg/mL | [7] |
| Clove Essential Oil | MCF-7 (Breast Cancer) | MTT | 17.6 µg/mL (48h) | [8] |
| Eugenol | PC3 (Prostate Cancer) | MTT | 89.44 µg/mL (48h) | [11] |
| Eugenol | HeLa (Cervical Cancer) | MTT | 200 µg/mL | [12] |
| Eugenol | HL-60 (Leukemia) | Not specified | 23.7 µM | [13] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is widely used to evaluate the free radical scavenging ability of antioxidant compounds.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (clove glycosides/extracts)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer or microplate reader
-
96-well plates or cuvettes
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have a deep purple color. For the assay, this stock solution is often diluted to achieve an absorbance of approximately 1.0 at 517 nm.[14][15]
-
Sample Preparation: Dissolve the test compounds in the same solvent used for the DPPH solution to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well plate or test tube, add a specific volume of the test sample solution to a fixed volume of the DPPH working solution. For example, mix 100 µL of the sample with 100 µL of the DPPH solution.[1] A control well should be prepared with the solvent instead of the test sample.[14]
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[14][15]
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer or microplate reader.[1][14]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:[14] % Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control reaction and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentrations.[16]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation, which is indicative of the cytotoxic potential of a compound.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium (e.g., DMEM)
-
Adherent or suspension cells
-
Test compounds
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere and grow for 24 hours in a CO2 incubator at 37°C.[6][17]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified duration (e.g., 24, 48, or 72 hours).[7] Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).
-
MTT Incubation: After the treatment period, remove the medium and add fresh medium containing MTT solution (final concentration typically 0.5 mg/mL).[17] Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[18][19]
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add a solubilization solution (e.g., 100-150 µL of DMSO) to each well to dissolve the formazan crystals.[15][18] The plate may be placed on an orbital shaker for a few minutes to ensure complete dissolution.[15]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of around 630 nm is often used to subtract background absorbance.[15][18]
-
Calculation of Cell Viability: The percentage of cell viability is calculated as follows: % Cell Viability = (Absorbance_sample / Absorbance_control) * 100
-
IC50 Determination: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentrations.[18]
Signaling Pathways and Mechanisms of Action
Anti-inflammatory Signaling Pathway Inhibition
Clove-derived compounds exert their anti-inflammatory effects by modulating key signaling pathways, particularly the NF-κB and STAT1 pathways, which are crucial in the inflammatory response induced by stimuli like lipopolysaccharide (LPS).
LPS-Induced NF-κB Signaling Pathway and Inhibition by Eugenol:
Eugenol has been shown to inhibit the NF-κB signaling pathway.[17][20] In macrophages, LPS binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes such as TNF-α, IL-6, iNOS, and COX-2.[12][16] Eugenol can inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[17]
Caption: LPS-induced NF-κB pathway and its inhibition by Eugenol.
LPS-Induced STAT1 Signaling Pathway and Inhibition by Biflorin:
Biflorin inhibits inflammation by targeting the STAT1 pathway.[3] In macrophages, LPS can induce the phosphorylation of STAT1 on Serine 727 (S727), a process that is independent of tyrosine phosphorylation and can be mediated by kinases like p38 MAPK.[3][14] This serine phosphorylation is crucial for the full transcriptional activity of STAT1. Separately, cytokines like IFN-γ (often induced by LPS) activate the JAK-STAT pathway, leading to STAT1 phosphorylation on Tyrosine 701 (Y701), dimerization, and nuclear translocation. Biflorin has been shown to reduce the phosphorylation of STAT1, thereby inhibiting the expression of STAT1-dependent inflammatory genes like iNOS and COX-2.[3][21]
Caption: LPS-induced STAT1 pathway and its inhibition by Biflorin.
Experimental Workflow for Bioactivity Screening
The general workflow for screening and characterizing the biological activity of clove glycosides involves extraction, fractionation, and a series of in vitro assays.
Caption: General workflow for bioactivity screening of clove compounds.
Conclusion
The glycosidic compounds present in Syzygium aromaticum, including flavonol glycosides and chromone C-glucosides, demonstrate significant antioxidant, anti-inflammatory, and cytotoxic activities. Their mechanisms of action involve the modulation of critical inflammatory signaling pathways such as NF-κB and STAT1. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the therapeutic potential of these natural products. Future studies should focus on in vivo efficacy and safety profiling to translate these promising in vitro findings into potential clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Requirement for STAT1 in LPS-induced gene expression in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quercetin-3-Glucoside Extracted from Apple Pomace Induces Cell Cycle Arrest and Apoptosis by Increasing Intracellular ROS Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Therapeutic Potential of Eugenol-A Natural Derivative of Syzygium aromaticum on Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. turkjps.org [turkjps.org]
- 14. Stat1 combines signals derived from IFN‐γ and LPS receptors during macrophage activation | The EMBO Journal [link.springer.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Item - A simplified overview of the LPS-induced NF-κB signalling pathway. - Public Library of Science - Figshare [plos.figshare.com]
- 17. researchhub.com [researchhub.com]
- 18. MTT assay overview | Abcam [abcam.com]
- 19. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 20. journals.physiology.org [journals.physiology.org]
- 21. researchgate.net [researchgate.net]
A Technical Guide to the Discovery and Isolation of Bioactive Compounds from Baeckea frutescens
Disclaimer: As of December 2025, a thorough review of scientific literature did not yield any specific information on a compound named "Clove 3" isolated from Baeckea frutescens. The following guide provides a comprehensive overview of the established methodologies for the discovery and isolation of novel bioactive compounds from this plant, using known constituents as illustrative examples. This document is intended for researchers, scientists, and professionals in the field of drug development.
Baeckea frutescens, a plant from the Myrtaceae family, is a rich source of a variety of bioactive metabolites.[1] Traditional medicine in Southeast Asian countries has long utilized this plant for its therapeutic properties.[2] Modern phytochemical investigations have led to the isolation and structural determination of approximately 130 different compounds from Baeckea frutescens, including flavonoids, phloroglucinols, triterpenoids, and essential oils.[1][3] These compounds have demonstrated a range of pharmacological activities, such as anti-inflammatory, antioxidant, antimicrobial, and cytotoxic effects.[2][3]
This technical guide outlines the key experimental protocols involved in the discovery and isolation of such compounds, from initial extraction to final structure elucidation.
Extraction of Bioactive Compounds
The initial step in isolating compounds from Baeckea frutescens is the extraction of plant material. The choice of solvent and extraction method is critical and can significantly influence the yield and profile of the extracted compounds.[4]
Experimental Protocol: Solvent Extraction
A common method for extracting a broad range of compounds is solvent extraction.
Materials:
-
Dried and powdered aerial parts (leaves and stems) of Baeckea frutescens.
-
Methanol (MeOH) or Ethanol (EtOH).
-
Rotary evaporator.
-
Filtration apparatus (e.g., Whatman filter paper).
Procedure:
-
The dried, powdered plant material is macerated in an appropriate solvent, typically methanol or ethanol, at room temperature.[5][6] A common ratio is 100 grams of plant material to 1 liter of solvent.
-
The mixture is agitated periodically over a period of 48 to 72 hours to ensure thorough extraction.
-
The mixture is then filtered to separate the plant debris from the liquid extract.
-
The extraction process is often repeated three times with fresh solvent to maximize the yield of extracted compounds.[6]
-
The filtrates are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.[5]
| Plant Part | Extraction Solvent | Extraction Method | Yield (%) | Reference |
| Aerial Parts | Methanol | Maceration | Not Specified | [6] |
| Leaves | Ethanol | Not Specified | Not Specified | [2] |
| Branches | Ethanol | Not Specified | Not Specified | [7] |
Fractionation and Isolation of Compounds
The crude extract contains a complex mixture of compounds. To isolate individual constituents, chromatographic techniques are employed. This typically involves a series of steps to progressively separate the compounds based on their physicochemical properties.
Experimental Protocol: Column Chromatography
Column chromatography is a fundamental technique for the separation of compounds from a crude extract.
Materials:
-
Silica gel or polyamide for column packing.
-
A series of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, methanol).
-
Glass column.
-
Fraction collector.
-
Thin-Layer Chromatography (TLC) plates for monitoring separation.
Procedure:
-
The crude extract is adsorbed onto a small amount of silica gel.
-
A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., n-hexane).
-
The adsorbed sample is carefully loaded onto the top of the column.
-
The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity by adding more polar solvents like ethyl acetate and methanol.[8]
-
Fractions are collected at regular intervals and monitored by TLC.
-
Fractions with similar TLC profiles are combined and concentrated.
-
This process is often repeated with different stationary and mobile phases to achieve further purification.[8]
Structure Elucidation
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.
Spectroscopic Data for a Representative Compound: 6,8-di-C-methylkaempferol 3-O-α-L-rhamnopyranoside (a flavonoid from B. frutescens)
| Spectroscopic Technique | Key Observations | Reference |
| ¹H NMR | Signals corresponding to aromatic protons of the flavonoid backbone and protons of the rhamnose sugar moiety. | [6] |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, confirming the flavonoid skeleton and the presence of two C-methyl groups and a rhamnose unit. | [6] |
| ESI-MS | A molecular ion peak that corresponds to the calculated molecular weight of the compound, confirming its molecular formula. | [6] |
Visualizing the Workflow and Potential Mechanisms
To better understand the process and potential applications of newly discovered compounds, diagrams can be used to illustrate the experimental workflow and hypothetical biological pathways.
References
- 1. citedrive.com [citedrive.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. chemistryjournal.net [chemistryjournal.net]
- 5. ikm.org.my [ikm.org.my]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [A new flavonol glycoside from Baeckea Frutescens L] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Chlorogenic Acid (C16H18O9)
For Researchers, Scientists, and Drug Development Professionals
Introduction: This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Chlorogenic Acid (CGA), a phenolic compound with the molecular formula C16H18O9. While the initial query referred to "Clove 3," extensive research indicates that Chlorogenic Acid is a scientifically accurate and relevant compound found in various plants, including cloves (Eugenia caryophyllata), that matches the provided molecular formula. This document details its chemical and physical characteristics, involvement in key signaling pathways, and standardized experimental protocols for its analysis.
Chemical Structure and Properties
Chlorogenic acid is an ester formed between caffeic acid and quinic acid. The most common isomer is 3-O-caffeoylquinic acid. Its chemical identifiers and key properties are summarized below.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (1S,3R,4R,5R)-3-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-1,4,5-trihydroxycyclohexane-1-carboxylic acid |
| SMILES | C1--INVALID-LINK--O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O">C@HO |
| InChI | InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/b4-2+/t11-,12-,14-,16+/m1/s1 |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C16H18O9 |
| Molecular Weight | 354.31 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 205–209 °C |
| Solubility | Water: 40 mg/mL at 25 °C Ethanol: ~25 mg/mL DMSO: ~25 mg/mL Very slightly soluble in ethyl acetate Insoluble in chloroform, ether, and benzene |
| pKa | Carboxylic acid group: ~3.33 Phenolic hydroxyl groups: 8.5–9.5 |
Spectral Data
| Technique | Key Features |
| UV-Vis | λmax at approximately 330 nm. |
| FTIR | Broad band around 3400 cm⁻¹ (O-H stretching), and characteristic peaks for C=O (carbonyl) and C=C (aromatic) groups. |
| ¹H NMR | Characteristic signals for aromatic protons of the caffeoyl group and aliphatic protons of the quinic acid moiety. |
| ¹³C NMR | Resonances corresponding to the carbonyl, aromatic, and aliphatic carbons of the molecule. |
| Mass Spectrometry | The molecular ion peak [M-H]⁻ is observed at m/z 353. Fragmentation in MS/MS can help distinguish between isomers. |
Biological Activity and Signaling Pathways
Chlorogenic acid is renowned for its potent antioxidant and anti-inflammatory properties. It modulates several crucial signaling pathways, with the Keap1-Nrf2 pathway being a primary target for its cytoprotective effects.
Modulation of the Keap1-Nrf2 Signaling Pathway
Under homeostatic conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophiles like chlorogenic acid, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and detoxifying enzymes by binding to the Antioxidant Response Element (ARE).
Experimental Protocols
Extraction and Isolation of Chlorogenic Acid from Cloves
This protocol outlines a general procedure for the extraction and purification of chlorogenic acid from clove buds.
A Technical Guide to the Preliminary Cytotoxicity Screening of Clove (Syzygium aromaticum) Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The term "Clove 3" does not correspond to a standardized scientific nomenclature for a specific compound or extract from clove (Syzygium aromaticum). This guide, therefore, focuses on the well-documented cytotoxic properties of common clove extracts and its principal bioactive component, eugenol.
Introduction
Clove, the dried flower buds of Syzygium aromaticum, has a long history in traditional medicine.[1] Modern pharmacological research is increasingly exploring its potential as a source for novel therapeutic agents, particularly in oncology.[2] The cytotoxic and pro-apoptotic effects of clove extracts and their primary constituent, eugenol, have been demonstrated across a variety of cancer cell lines.[1] This document provides a technical overview of the preliminary cytotoxicity screening of clove derivatives, including quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Quantitative Cytotoxicity Data
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process, such as cell proliferation, by 50%. The following tables summarize the IC50 values for various clove extracts and eugenol in different cancer cell lines, as determined by in vitro cytotoxicity assays.
Table 1: Cytotoxicity (IC50) of Clove Extracts on Various Cancer Cell Lines
| Extract Type | Cancer Cell Line | Incubation Time (hours) | IC50 (µg/mL) | Reference |
| Essential Oil | MCF-7 (Breast Cancer) | 24 | 36.43 | [2] |
| Essential Oil | MCF-7 (Breast Cancer) | 48 | 17.6 | [2] |
| Ethanol Extract | MCF-7 (Breast Cancer) | 24 | 61.29 | [2] |
| Ethanol Extract | MCF-7 (Breast Cancer) | 48 | 16.71 | [2] |
| Essential Oil | Huh-7 (Liver Cancer) | Not Specified | 12.35 | [3] |
| Ethanolic Extract | PC3 (Prostate Cancer) | 48 | 89.44 | [4] |
Table 2: Cytotoxicity (IC50) of Eugenol on Various Cancer Cell Lines
| Cancer Cell Line | Incubation Time (hours) | IC50 (µM) | Reference |
| HL-60 (Leukemia) | 48 | 23.7 | [4] |
| U-937 (Leukemia) | 48 | 39.4 | [4] |
| HepG2 (Liver Cancer) | 48 | 118.6 | [4] |
| SNU-C5 (Colon Cancer) | 48 | 129.4 | [4] |
| HCT-15 (Colon Cancer) | Not Specified | 300 | [4] |
| HT-29 (Colon Cancer) | Not Specified | 500 | [4][5] |
| HeLa (Cervical Cancer) | Not Specified | 200 (µg/mL) | [6] |
| THP-1 (Leukemia) | 24 | 84.16 (µg/mL) | [7] |
| SAOS-2 (Osteosarcoma) | 72 | ~1000 | [8] |
| Detroit-562 (Oropharyngeal Cancer) | 72 | ~1000 | [8] |
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[11]
Materials:
-
96-well microplate
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Clove extract or eugenol stock solution
-
MTT solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)[12]
-
Microplate reader
Procedure for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[5]
-
Treatment: After incubation, replace the medium with fresh medium containing various concentrations of the clove extract or eugenol. Include a vehicle control (e.g., DMSO) and a negative control (untreated cells).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Following the treatment period, carefully aspirate the medium and add 50 µL of serum-free medium to each well.[12] Then, add 50 µL of MTT solution to each well.[12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[12]
-
Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow: MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Signaling Pathway: Eugenol-Induced Apoptosis
Eugenol has been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[13][14] This involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases.[13][15]
Caption: Simplified signaling pathway of eugenol-induced apoptosis.
Conclusion
Preliminary in vitro screening demonstrates that extracts from Syzygium aromaticum and its primary constituent, eugenol, exhibit significant cytotoxic effects against a range of cancer cell lines. The primary mechanism of this cytotoxicity appears to be the induction of apoptosis via the mitochondrial pathway. These findings underscore the potential of clove-derived compounds as a promising source for the development of novel anticancer agents. Further research, including in vivo studies and detailed mechanistic investigations, is warranted to fully elucidate their therapeutic potential.
References
- 1. Clove extract inhibits tumor growth and promotes cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer potential of Syzygium aromaticum L. in MCF-7 human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revues.imist.ma [revues.imist.ma]
- 4. mdpi.com [mdpi.com]
- 5. A Metabolomic Investigation of Eugenol on Colorectal Cancer Cell Line HT-29 by Modifying the Expression of APC, p53, and KRAS Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Therapeutic Potential of Eugenol-A Natural Derivative of Syzygium aromaticum on Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. mdpi.com [mdpi.com]
- 14. Eugenol Promotes Apoptosis in Leukemia Cells via Targeting the Mitochondrial Biogenesis PPRC1 Gene | MDPI [mdpi.com]
- 15. Eugenol triggers apoptosis in breast cancer cells through E2F1/survivin down-regulation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Targets of Clove Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clove (Syzygium aromaticum), a widely used spice, has a long history in traditional medicine. Its therapeutic properties are attributed to a rich composition of bioactive compounds, with eugenol being the most predominant. While a specific glycoside molecule designated "Clove 3" is cataloged, there is a notable absence of scientific literature detailing its specific cellular targets and biological functions. This guide, therefore, focuses on the well-documented cellular targets of the primary bioactive constituents of clove, including eugenol, eugenyl acetate, and β-caryophyllene. These compounds have been shown to modulate a multitude of cellular pathways, exhibiting antimicrobial, anti-inflammatory, antioxidant, and anticancer activities. This document provides a comprehensive overview of these cellular targets, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Quantitative Data on Bioactive Components and Their Effects
The biological activities of clove extracts and their purified components have been quantified in numerous studies. The following tables summarize key quantitative data related to their antimicrobial, anti-inflammatory, and anticancer effects.
Table 1: Antimicrobial Activity of Clove Essential Oil and Eugenol
| Microorganism | Compound | Concentration/Dose | Effect | Reference |
| Staphylococcus aureus | Clove Essential Oil | 0.625 mg/mL | Minimum Inhibitory Concentration (MIC) | [1] |
| Food-borne pathogens | Aqueous Clove Extract | 3% | Complete bactericidal effect | [2] |
| Dermatophytes | Clove Oil | 0.2 mg/mL | Up to 60% effectiveness | [2] |
| Listeria monocytogenes | Clove Oil | 0.5% and 1% | Restricted growth in meat and cheese |
Table 2: Anti-inflammatory and Antioxidant Effects
| Parameter | Compound/Extract | Dose | Effect | Reference |
| Carrageenan-induced paw edema | Clove Oil | - | 50.6% suppression | [3] |
| Fever (interleukin 1-induced) | Eugenol | - | Significant reduction | [3] |
| DPPH radical scavenging | Clove Essential Oil | 32.55 - 100.65 µg/mL | IC50 | |
| ABTS radical scavenging | Clove Essential Oil | 8.50 - 78.98 µg/mL | IC50 |
Table 3: Anticancer Activity
| Cell Line | Compound/Extract | IC50 Concentration | Effect | Reference |
| Human colon cancer HT-29 | Ethyl Acetate Extract of Cloves (EAEC) | 88 μM | Growth inhibition | [4] |
| Human colon cancer HT-29 | Eugenol | 2.4 mM | Growth inhibition | [5] |
| Human colorectal cancer HCT-116 | Active Fraction of Clove (AFC) | - | Induction of apoptosis and autophagy | [6] |
Key Cellular Targets and Signaling Pathways
The bioactive components of clove exert their effects by interacting with a variety of cellular targets and modulating key signaling pathways. These are detailed below and illustrated in the accompanying diagrams.
Microbial Cell Membranes and Metabolic Pathways
A primary mechanism of clove's antimicrobial activity is the disruption of microbial cell integrity.
-
Cell Membrane Disruption : Clove essential oil and eugenol damage the cell walls and membranes of bacteria and fungi. This leads to the leakage of intracellular components and ultimately cell death.
-
Inhibition of Metabolic Pathways : These compounds can also interfere with crucial metabolic processes in microbes, such as the tricarboxylic acid (TCA) cycle, and inhibit DNA and protein synthesis.
Caption: Microbial targets of clove bioactives.
Inflammatory Signaling Pathways
Clove and its constituents, particularly eugenol, exhibit potent anti-inflammatory effects by modulating key signaling pathways.
-
NF-κB Pathway : Eugenol has been shown to interfere with the nuclear factor kappa B (NF-κB) signaling pathway.[2] NF-κB is a critical regulator of the inflammatory response, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.
-
AMPK Pathway : Clove extracts can also modulate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a role in cellular energy homeostasis and inflammation.
Caption: Inhibition of the NF-κB inflammatory pathway by eugenol.
Cancer-Related Signaling Pathways
Clove extracts have demonstrated anticancer activity by influencing cell cycle regulation and inducing programmed cell death (apoptosis) and autophagy.
-
PI3K/Akt/mTOR Pathway : An active fraction of clove has been found to induce apoptosis in human colorectal cancer cells by inhibiting the phosphorylation of the phosphoinositide 3-kinase (PI3K)/Akt/mechanistic target of rapamycin (mTOR) signaling pathway.[6] This pathway is often hyperactivated in cancer and plays a crucial role in cell survival and proliferation.
-
Cell Cycle Regulation : Ethyl acetate extract of cloves (EAEC) and one of its components, oleanolic acid, have been shown to increase the expression of p21WAF1/Cip1, a cyclin-dependent kinase inhibitor, leading to cell cycle arrest.[4]
Caption: Clove's impact on the PI3K/Akt/mTOR pathway in cancer cells.
Detailed Experimental Protocols
To facilitate further research, this section outlines the methodologies for key experiments used to identify and characterize the cellular targets of clove's bioactive compounds.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The clove essential oil or eugenol is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Observation: The MIC is determined as the lowest concentration of the test compound at which no visible growth of the microorganism is observed.
Western Blot Analysis for Signaling Protein Phosphorylation
Objective: To detect and quantify the phosphorylation status of specific proteins in a signaling pathway (e.g., PI3K/Akt/mTOR).
Protocol:
-
Cell Culture and Treatment: Human cancer cells (e.g., HCT-116) are cultured to a suitable confluency and then treated with the active fraction of clove (AFC) for a specified time.
-
Protein Extraction: The cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a suitable assay (e.g., Bradford assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with a test compound.
Protocol:
-
Cell Treatment: Cancer cells are treated with the clove extract or its components for a specific duration.
-
Cell Harvesting and Fixation: The cells are harvested, washed, and fixed in cold ethanol.
-
Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity.
Caption: Workflow for key experimental protocols.
Conclusion
The bioactive compounds found in clove, particularly eugenol, target a wide array of cellular components and signaling pathways. Their ability to disrupt microbial membranes, modulate inflammatory responses through the NF-κB pathway, and induce apoptosis and autophagy in cancer cells via the PI3K/Akt/mTOR pathway underscores their significant therapeutic potential. While the specific cellular targets of the molecule "this compound" remain to be elucidated, the extensive research on the major constituents of clove provides a strong foundation for the development of novel therapeutic agents for a variety of diseases. Further investigation into the synergistic effects of these compounds and their specific molecular interactions will be crucial for translating these findings into clinical applications.
References
- 1. 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one;2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | C48H50O28 | CID 9941507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. Noreugenin | C10H8O4 | CID 5375252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. TCMSTD [bic.ac.cn]
- 5. Isobiflorin [benchchem.com]
- 6. Clove (Syzygium aromaticum): a precious spice - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources and Biosynthesis of Clove's Bioactive Compounds
This technical guide provides an in-depth exploration of the natural sources of clove and the intricate biosynthetic pathway of its principal bioactive component, eugenol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current genomic, transcriptomic, and metabolomic data, offering detailed experimental methodologies and quantitative analysis.
Natural Sources of Clove and Key Phytochemicals
The primary natural source of clove is the aromatic flower bud of the Syzygium aromaticum tree, an evergreen belonging to the Myrtaceae family native to the Maluku Islands of Indonesia.[1][2][3][4] While the buds are the most commercially significant part, other parts of the tree, including the leaves and stems, also contain valuable essential oils. The characteristic aroma and biological activities of clove are attributed to a rich profile of phytochemicals, with eugenol being the most prominent.[3][5]
The major compounds found in clove essential oil are eugenol (typically 72–90%), eugenol acetate, and β-caryophyllene.[3][6][7] The concentration of these compounds, particularly eugenol, varies significantly depending on the part of the plant from which the oil is extracted.
Quantitative Analysis of Eugenol Content
Quantitative analysis using methods such as Gas Chromatography-Mass Spectrometry (GC-MS) reveals distinct differences in eugenol concentration across the flower buds, stems, and leaves of S. aromaticum. The flower buds consistently demonstrate the highest concentration of eugenol, making them the most potent source for commercial extraction.[8]
Table 1: Average Eugenol Concentration in Different Parts of Syzygium aromaticum
| Plant Part | Average Eugenol Concentration (%) |
|---|---|
| Flower Bud | 97.24% |
| Stem | 93.42% |
| Leaf | 79.74% |
Source: Data derived from GC-MS analysis.[8]
The Biosynthesis Pathway of Eugenol
Eugenol is a phenylpropene, a class of volatile organic compounds synthesized via the phenylpropanoid pathway.[9][10] This metabolic pathway begins with the amino acid L-phenylalanine (or L-tyrosine) and proceeds through a series of enzymatic reactions to produce a variety of specialized metabolites.[6][11] The sequencing of the S. aromaticum genome has provided significant insights into the specific genes and enzymes that orchestrate the synthesis of eugenol.[12][13][14]
The core pathway involves the conversion of L-phenylalanine to coniferyl alcohol, a key intermediate.[6][11] From coniferyl alcohol, the pathway diverges from lignin biosynthesis towards the formation of phenylpropenes like eugenol.[15] This critical step involves the acylation of coniferyl alcohol to form coniferyl acetate, which is then reduced in an NADPH-dependent reaction catalyzed by eugenol synthase (EGS) to yield eugenol.[6][7][10][16]
Recent transcriptomic and metabolomic data suggest a model where eugenol acetate may also play a key role in the accumulation of high concentrations of eugenol in clove buds and leaves.[12][17]
Visualization of the Eugenol Biosynthesis Pathway
The following diagram illustrates the key steps in the conversion of L-Phenylalanine to Eugenol.
Experimental Protocols
This section details the methodologies for the extraction of essential oils from S. aromaticum and the subsequent quantitative analysis of eugenol.
Essential Oil Extraction via Hydro-distillation
This protocol describes a standard laboratory procedure for extracting essential oil from dried clove buds.
Materials and Equipment:
-
Dried clove buds, ground
-
Clevenger-type apparatus
-
2L round-bottom flask
-
Heating mantle
-
Distilled water
-
Anhydrous sodium sulfate
-
Glass vials for storage
Procedure:
-
Weigh 100 g of ground clove buds and place them into the 2L round-bottom flask.
-
Add 1L of distilled water to the flask.
-
Set up the Clevenger-type apparatus according to the manufacturer's instructions, ensuring all glass joints are properly sealed.
-
Connect the heating mantle to the flask and begin heating the mixture to a boil.
-
Continue the distillation process for 3 hours, collecting the volatile oil in the graduated collection tube of the Clevenger apparatus.
-
Once distillation is complete, allow the apparatus to cool to room temperature.
-
Carefully collect the separated oil layer from the collection tube.
-
Dry the collected oil by adding a small amount of anhydrous sodium sulfate.
-
Decant the dried oil into a clean, airtight glass vial and store at 4°C in the dark until analysis.
Quantitative Analysis of Eugenol by GC-MS
This protocol provides a methodology for the quantification of eugenol in extracted clove essential oil using Gas Chromatography-Mass Spectrometry.[8]
Materials and Equipment:
-
GC-MS system (e.g., Agilent 7890B GC with 5977A MSD)
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium (carrier gas)
-
Eugenol standard (analytical grade)
-
Extracted clove essential oil
-
Methanol or appropriate solvent
-
Microsyringe
Procedure:
-
Standard Preparation: Prepare a stock solution of eugenol standard in methanol. Create a series of calibration standards by serial dilution to generate a standard curve (e.g., concentrations ranging from 10 to 1000 µg/mL).
-
Sample Preparation: Dilute 10 µL of the extracted clove essential oil in 1 mL of methanol.
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (split mode, e.g., 50:1 split ratio)
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: Scan from m/z 40 to 550.
-
-
Analysis:
-
Inject the prepared standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solution.
-
Identify the eugenol peak in the sample chromatogram based on its retention time and mass spectrum compared to the standard.
-
Calculate the concentration of eugenol in the sample using the regression equation from the standard curve.
-
Workflow for Eugenol Quantification
The logical flow from sample preparation to final data analysis is a critical component of reproducible research.
References
- 1. gardenia.net [gardenia.net]
- 2. Clove (Syzygium aromaticum): a precious spice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clove - Wikipedia [en.wikipedia.org]
- 4. Clove | History, Description, & Uses | Britannica [britannica.com]
- 5. Syzygium aromaticum L. (Myrtaceae): Traditional Uses, Bioactive Chemical Constituents, Pharmacological and Toxicological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eugenol - Wikipedia [en.wikipedia.org]
- 7. The clove (Syzygium aromaticum) genome provides insights into the eugenol biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Potential and Metabolic Pathways of Eugenol in the Management of Xanthomonas perforans, a Pathogen of Bacterial Spot of Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Floral volatile benzenoids/phenylpropanoids: biosynthetic pathway, regulation and ecological value - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The clove (Syzygium aromaticum) genome provides insights into the eugenol biosynthesis pathway [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. The clove (Syzygium aromaticum) genome provides insights into the eugenol biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Eugenol specialty chemical production in transgenic poplar (Populus tremula × P. alba) field trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic and Biological Data of Clove 3 (Isobiflorin)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for the natural compound Clove 3, chemically identified as Isobiflorin (5,7-dihydroxy-2-methyl-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one). Detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data are presented in tabular format for clarity and ease of comparison. This guide includes detailed experimental protocols for the isolation and characterization of Isobiflorin. Furthermore, it visualizes the compound's known biological activities—specifically its anti-inflammatory effects through the STAT1 signaling pathway and its competitive inhibition of Dengue Virus NS2B-NS3 protease—using logical workflow and pathway diagrams.
Introduction
This compound, also known as Isobiflorin, is a chromone C-glucoside isolated from the flower buds of Syzygium aromaticum (L.) Merr. & L.M.Perry (Myrtaceae).[1] It is an isomer of Biflorin. Recent studies have highlighted its potential as a bioactive compound, demonstrating both anti-inflammatory and antiviral properties. Accurate and detailed spectroscopic data are crucial for the unambiguous identification and further investigation of this compound in drug discovery and development pipelines. This guide serves as a central repository for the NMR and MS data of Isobiflorin, alongside the methodologies for their acquisition and an illustration of its biological mechanisms of action.
Spectroscopic Data
The structural elucidation of Isobiflorin was accomplished through extensive spectroscopic analysis. The following sections provide the detailed ¹H NMR, ¹³C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The ¹H and ¹³C NMR spectra were recorded in Methanol-d₄ (CD₃OD). The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Spectroscopic Data for Isobiflorin (this compound) in CD₃OD
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 2-CH₃ | 2.37 | s | |
| 3 | 6.13 | s | |
| 6 | 6.30 | s | |
| 1' | 4.71 | d | 9.9 |
| 2' | 4.14 | t | 9.9 |
| 3' | 3.48 | t | 9.9 |
| 4' | 3.41 | t | 9.9 |
| 5' | 3.46 | m | |
| 6'a | 3.86 | dd | 11.7, 2.1 |
| 6'b | 3.71 | dd | 11.7, 5.4 |
Table 2: ¹³C NMR Spectroscopic Data for Isobiflorin (this compound) in CD₃OD
| Position | δ (ppm) | Type |
| 2 | 166.5 | C |
| 3 | 111.4 | CH |
| 4 | 184.0 | C |
| 4a | 104.9 | C |
| 5 | 163.0 | C |
| 6 | 95.8 | CH |
| 7 | 165.2 | C |
| 8 | 109.1 | C |
| 8a | 158.8 | C |
| 1' | 75.2 | CH |
| 2' | 72.0 | CH |
| 3' | 80.2 | CH |
| 4' | 71.4 | CH |
| 5' | 82.9 | CH |
| 6' | 62.9 | CH₂ |
| 2-CH₃ | 20.4 | CH₃ |
Mass Spectrometry (MS) Data
High-resolution mass spectrometry was used to determine the exact mass and molecular formula of Isobiflorin.
Table 3: HR-ESI-MS Data for Isobiflorin (this compound)
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M-H]⁻ | 353.0878 | 353.0873 | C₁₆H₁₇O₉ |
Experimental Protocols
Isolation of Isobiflorin
The following protocol describes the extraction and isolation of Isobiflorin from the flower buds of Syzygium aromaticum.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a Bruker Avance 400 MHz spectrometer. Chemical shifts were referenced to the residual solvent peaks (CD₃OD: δH 3.31, δC 49.0). 2D NMR experiments (COSY, HSQC, and HMBC) were used for the complete assignment of proton and carbon signals.
-
Mass Spectrometry: High-resolution mass spectra were obtained using an Agilent 6530 Accurate-Mass Q-TOF LC/MS system with an electrospray ionization (ESI) source in negative ion mode.
Biological Activity and Mechanisms of Action
Isobiflorin has been shown to exhibit significant anti-inflammatory and antiviral activities. The following sections and diagrams illustrate the underlying mechanisms.
Anti-Inflammatory Activity
Isobiflorin demonstrates anti-inflammatory properties by inhibiting the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. While its isomer, Biflorin, has been shown to act via the inactivation of STAT1, Isobiflorin shares a similar, though less potent, mechanism of reducing pro-inflammatory gene expression.
References
A Technical Guide to the Therapeutic Potential of Clove (Syzygium aromaticum)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clove (Syzygium aromaticum), a member of the Myrtaceae family, is a revered spice with a long history of use in traditional medicine across various cultures.[1][2] Beyond its culinary applications, clove has garnered significant scientific interest for its broad spectrum of pharmacological activities.[1][2] The primary bioactive constituent responsible for many of its therapeutic effects is eugenol (4-allyl-2-methoxyphenol), a phenolic compound that constitutes 70-85% of clove oil.[3] Other important compounds include eugenyl acetate, β-caryophyllene, and gallic acid.[1][4] This technical guide provides an in-depth overview of the therapeutic potential of clove and its derivatives, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action.
Bioactive Compounds and Quantitative Analysis
The therapeutic efficacy of clove is attributed to its rich composition of bioactive phytochemicals. The primary components are eugenol, eugenyl acetate, and β-caryophyllene, with their concentrations varying based on the origin and extraction method.[5]
Table 1: Quantitative Analysis of Major Bioactive Compounds in Clove Essential Oil
| Compound | Concentration Range (%) | Analytical Method | Reference |
| Eugenol | 58.86% - 90.6% | GC-MS | [5][6] |
| β-Caryophyllene | 5% - 14.72% | GC-MS | [3][5][6] |
| Eugenyl Acetate | 3.13% - 15% | GC-MS | [3][5][6] |
| α-Humulene | 1.56% - 3.62% | GC-MS | [5][6] |
Therapeutic Effects and Mechanisms of Action
Clove and its primary constituent, eugenol, exhibit a wide range of therapeutic properties, including antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.
Antioxidant Activity
The potent antioxidant activity of clove is primarily due to the phenolic structure of eugenol, which allows it to act as a free radical scavenger by donating hydrogen atoms.[7] This activity is crucial in protecting cells from oxidative damage, a key factor in aging and various diseases.[7]
Table 2: Quantitative Antioxidant Activity of Clove Extracts and Eugenol
| Assay | Sample | Result (IC50 or % Inhibition) | Reference |
| DPPH Radical Scavenging | Clove Essential Oil | IC50: 15.07 ± 2.12 µg/mL | [5] |
| DPPH Radical Scavenging | Eugenol | IC50: 5.60 ± 1.91 µg/mL | [5] |
| DPPH Radical Scavenging | Methanolic Clove Extract | IC50: 13.204 µg/mL | [8] |
| DPPH Radical Scavenging | Clove Bud Oil (200 µg/mL) | 87.2 ± 0.83% inhibition | [9] |
| DPPH Radical Scavenging | Steam Distilled Clove Extract (200 ppm) | 88.93 ± 0.23% inhibition | [10] |
| ABTS Radical Scavenging | Clove Extract | IC50: 0.18 ± 0.01 mg/mL | [11] |
Experimental Protocol: DPPH Radical Scavenging Assay
A common method to evaluate antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[9][10]
-
Preparation of Reagents: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like ethanol or methanol. The clove extract or eugenol is prepared in a series of concentrations.
-
Reaction Mixture: A specific volume of the sample extract at different concentrations is added to a fixed volume of the DPPH solution.
-
Incubation: The mixture is shaken and incubated in the dark at room temperature for a specified period (e.g., 30-40 minutes).[9]
-
Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).[9]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample solutions to that of a control (containing only the solvent and DPPH). The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.
Anti-inflammatory Activity
Eugenol demonstrates significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[12][13][14] It has been shown to inhibit pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), thereby reducing the production of prostaglandins and other inflammatory mediators.[7][14]
A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[12][13] Eugenol can prevent the phosphorylation and subsequent degradation of IκBα, which keeps the NF-κB p50/p65 heterodimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes such as TNF-α, IL-1β, and IL-6.[13]
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of eugenol for a specific duration (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Analysis of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Western Blot Analysis: Cell lysates are collected to analyze the protein expression levels of key signaling molecules. This involves separating proteins by SDS-PAGE, transferring them to a membrane, and probing with specific antibodies for proteins like p-IκBα, IκBα, and the p65 subunit of NF-κB to assess the pathway's activation state.
Antimicrobial Activity
Clove oil and eugenol possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[12][15] The primary mechanism involves the disruption of the microbial cell membrane's structure and function, leading to increased permeability and leakage of intracellular components.[7] For fungi, eugenol has also been shown to inhibit the synthesis of ergosterol, a crucial component of the fungal cell membrane.[13][16]
Table 3: Minimum Inhibitory Concentration (MIC) of Clove Oil and Eugenol
| Microorganism | Agent | MIC Value | Reference |
| Escherichia coli | Clove Oil Nanoemulsion | 0.50 mg/mL | [17] |
| Staphylococcus aureus | Clove Oil Nanoemulsion | 0.25 mg/mL | [17] |
| Staphylococcus epidermidis | Clove Oil | 2.5% (v/v) | [15] |
| Campylobacter jejuni | Clove Essential Oil | 200 µg/mL | [18] |
| Gram-negative fish pathogens | Clove Essential Oil | 0.125 - 0.5% (v/v) | [19] |
| Gram-positive fish pathogens | Clove Essential Oil | 0.25 - 0.5% (v/v) | [19] |
| Gram-negative fish pathogens | Eugenol | 0.0312 - 0.0125% (v/v) | [19] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) to a specific cell density (e.g., 10^5 CFU/mL).
-
Serial Dilution: A two-fold serial dilution of the antimicrobial agent (clove oil or eugenol) is prepared in a 96-well microtiter plate.[15]
-
Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the agent that completely inhibits visible microbial growth.[15][18]
Anticancer Activity
Eugenol has demonstrated promising anticancer properties across various cancer cell lines, including breast, lung, and cervical cancer.[20][21] Its mechanisms are multifaceted and involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[21][22]
Key signaling pathways targeted by eugenol include:
-
Induction of Apoptosis: Eugenol can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases.[21][22]
-
Cell Cycle Arrest: It can cause cell cycle arrest, for instance at the G1/S transition, by downregulating cyclins like Cyclin D1 and E.[20]
-
Inhibition of NF-κB: As in its anti-inflammatory role, eugenol's inhibition of the NF-κB pathway reduces the expression of genes involved in cell survival and proliferation in cancer cells.[21][22]
-
Downregulation of Wnt/β-catenin Pathway: In some cancer models, eugenol has been shown to downregulate the Wnt/β-catenin signaling pathway, which is crucial for cancer stem cell maintenance.[20]
-
Inhibition of Metastasis: Eugenol can suppress cancer cell migration and metastasis by downregulating the expression of matrix metalloproteinases (MMPs), such as MMP-9.[20]
Table 4: Anticancer Activity of Eugenol
| Cancer Cell Line | Effect | Concentration / IC50 | Key Pathway Modulated | Reference |
| MCF-7 (Breast) | Cytotoxicity, Reduced Migration | IC50: 1.5 µg/mL | Downregulation of MMP-9 | [20] |
| A549 (Lung) | Anti-proliferative | 17.32–25.4 µM | - | [20] |
| MCF-7 (Breast) | Apoptosis, G1/S Arrest | - | Downregulation of Cyclin D1/E | [20] |
| Breast Adenocarcinoma | Apoptosis | 2 µM | Targeting E2F1/survivin pathway | [20] |
| MDA-MB-231 (Breast) | Potentiates Cisplatin, Apoptosis | 1 µM (with 30 µM Cisplatin) | Inhibition of NF-κB signaling | [20][21] |
Neuroprotective Effects
Eugenol has shown potential as a neuroprotective agent, capable of crossing the blood-brain barrier.[23] Its neuroprotective properties are largely attributed to its potent antioxidant and anti-inflammatory activities, which can mitigate neuronal damage caused by oxidative stress and inflammation.[24][25] Studies have shown that eugenol can protect against neurotoxicity induced by agents like aluminum and can improve memory and cognitive function in animal models.[24][26][27] Furthermore, eugenol may promote neuronal health by increasing the levels of brain-derived neurotrophic factor (BDNF), a protein essential for neuronal survival and plasticity.[23][24]
Table 5: Neuroprotective Effects of Eugenol in Animal Models
| Model | Agent / Condition | Eugenol Dose | Observed Effect | Reference |
| Rat | Aluminum-induced toxicity | 6,000 µg/g in diet | Restored brain BDNF, reduced TNF-α and Caspase-3 | [26][27] |
| Rat | Lead-induced memory impairment in PTSD model | 25 mg/kg | Significantly reduced freezing (fear memory) | [24] |
| Rat | Traumatic Brain Injury | - | Improved cognitive and motor impairments | [24] |
| Drosophila | Polyglutamine-mediated neurodegeneration | 20 µM | Improved locomotor function | [25] |
Clinical Evidence
While preclinical data is extensive, clinical research on clove is still emerging. A pilot study investigating a water-soluble, polyphenol-rich clove extract demonstrated its potential in managing blood glucose levels.
Table 6: Summary of a Pilot Clinical Study on Clove Extract
| Study Population | Intervention | Duration | Key Findings | Reference |
| Healthy and prediabetic volunteers (n=13) | Polyphenol-rich clove extract | 30 days | Statistically significant reduction in post-prandial glucose in both groups. Significant reduction in pre-prandial glucose in the prediabetic group. | [28] |
Conclusion and Future Directions
Clove and its primary bioactive compound, eugenol, possess a remarkable array of therapeutic properties supported by substantial preclinical evidence. The well-defined antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities make them promising candidates for further drug development. The mechanisms of action often converge on key signaling pathways like NF-κB, highlighting their potential to address diseases with inflammatory and oxidative stress components.
Future research should focus on:
-
Conducting larger, well-controlled clinical trials to validate the therapeutic efficacy observed in preclinical models, particularly in the areas of metabolic health, neuroprotection, and as an adjunct in cancer therapy.
-
Developing advanced drug delivery systems, such as nanoformulations, to improve the bioavailability and targeted delivery of eugenol, potentially enhancing its therapeutic index and reducing dose-dependent toxicity.[12][20]
-
Investigating the synergistic effects of eugenol with conventional therapeutic agents to develop more effective combination therapies.[21][29]
The comprehensive data presented in this guide underscores the significant potential of Syzygium aromaticum as a source for novel therapeutic agents, warranting continued investigation by the scientific and drug development communities.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive properties of clove (Syzygium aromaticum) essential oil nanoemulsion: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating the multifaceted bioactivity of Syzygium aromaticum essential oil: the central role of eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clove (Syzygium aromaticum) Pods: Revealing Their Antioxidant Potential via GC-MS Analysis and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Eugenol? [synapse.patsnap.com]
- 8. impactfactor.org [impactfactor.org]
- 9. plantsjournal.com [plantsjournal.com]
- 10. jetir.org [jetir.org]
- 11. Clove (Syzygium aromaticum) Pods: Revealing Their Antioxidant Potential via GC-MS Analysis and Computational Insights [mdpi.com]
- 12. Comprehensive Overview of Eugenol: Focusing on Sources, Structure, Pharmacological Activities, Mechanisms of Action, Safety Profile, and Applications , Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 13. Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. ispub.com [ispub.com]
- 16. mdpi.com [mdpi.com]
- 17. Antimicrobial behavior and mechanism of clove oil nanoemulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. journals.uni-lj.si [journals.uni-lj.si]
- 20. Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anticancer Properties of Eugenol: A Review | MDPI [mdpi.com]
- 22. encyclopedia.pub [encyclopedia.pub]
- 23. researchgate.net [researchgate.net]
- 24. Protective role of Eugenol against the destructive effects of lead on conditioned fear memory in male rats with post-traumatic stress disorder-related behavioral traits - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Neuroprotective Potential of Eugenol in Polyglutamine-Mediated Neurodegenerative Disease Using Transgenic Drosophila Model - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Neuroprotective effects of eugenol against aluminium-induced toxicity in the rat brain | Archives of Industrial Hygiene and Toxicology [arhiv.imi.hr]
- 28. Water-soluble polyphenol-rich clove extract lowers pre- and post-prandial blood glucose levels in healthy and prediabetic volunteers: an open label pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Eugenol-A Reminder of Its Carcinopreventive Properties | ClinicSearch [clinicsearchonline.org]
A Technical Guide to the Interaction of Clove (Syzygium aromaticum) with Cellular Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Abstract
Clove (Syzygium aromaticum), a historically significant spice, is gaining prominence in biomedical research for its rich composition of bioactive compounds and potent therapeutic properties. This technical guide provides an in-depth analysis of the molecular mechanisms through which clove and its primary active constituents, notably eugenol and oleanolic acid, interact with and modulate critical cellular signaling pathways. The document elucidates the impact of clove extracts on key cascades, including the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways, which are fundamental to cell proliferation, survival, and inflammation. A significant focus is placed on the pro-apoptotic effects of clove, mediated through the intrinsic mitochondrial pathway and the activation of executioner caspases like Caspase-3. This guide synthesizes quantitative data from various studies into comparative tables, details relevant experimental protocols for reproducibility, and employs Graphviz visualizations to illustrate complex pathway interactions. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development, highlighting the potential of clove-derived compounds as novel chemopreventive and therapeutic agents.
Introduction
Clove, the aromatic dried flower buds of Syzygium aromaticum, contains a diverse array of bioactive molecules, including eugenol, β-caryophyllene, oleanolic acid, and various flavonoids.[1][2] These compounds are responsible for its well-documented antioxidant, anti-inflammatory, antimicrobial, and antitumor properties.[1][3] This guide focuses on the interaction of clove extracts and their purified components with cellular signaling pathways implicated in oncogenesis and inflammation. While the term "Clove 3" is not standard nomenclature in scientific literature, this document will extensively cover the pivotal role of Caspase-3 , a key executioner in the apoptotic cascade, which is significantly modulated by clove's active compounds. We will explore the molecular basis of clove's therapeutic potential by dissecting its influence on major signaling networks.
The PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Clove-Mediated Inhibition of PI3K/Akt/mTOR
Multiple studies have demonstrated that an active fraction of clove (AFC), primarily containing oleanolic acid and eugenol, effectively inhibits the PI3K/Akt/mTOR pathway in cancer cells.[1][4] This inhibition is characterized by a dose-dependent decrease in the phosphorylation of key pathway components, including PI3K, Akt, and mTOR, ultimately leading to the induction of apoptosis.[5][6] The aqueous extract of clove has also been shown to induce autophagy, a cellular degradation process, through the related AMPK/ULK pathway.[7]
Quantitative Data: Inhibition of PI3K/Akt/mTOR Signaling
| Compound/Extract | Cell Line | Target Protein | Effect | Concentration | Source |
| Active Fraction of Clove (AFC) | HCT-116 (Colon Cancer) | p-PI3K/PI3K | Significant Decrease | 50 & 100 µg/mL | [5] |
| Active Fraction of Clove (AFC) | HCT-116 (Colon Cancer) | p-Akt/Akt | Significant Decrease (P<0.01) | 50 & 100 µg/mL | [5] |
| Active Fraction of Clove (AFC) | HCT-116 (Colon Cancer) | p-mTOR/mTOR | Significant Decrease (P<0.01) | 50 & 100 µg/mL | [5] |
| Eugenol | Breast Cancer Cells | PI3K/Akt/FOXO3a | Pathway Inhibition | Not specified | [8] |
| Oleanolic Acid | Colon Cancer Cells | PI3K/Akt/mTOR | Pathway Inhibition | Not specified | [1] |
Visualization: Clove's Inhibition of the PI3K/Akt Pathway
Experimental Protocol: Western Blotting for PI3K/Akt/mTOR Pathway Proteins
This protocol is synthesized from methodologies described for analyzing the effects of an active fraction of clove (AFC) on HCT-116 cells.[4][5][9]
-
Cell Culture and Treatment: Human colorectal cancer HCT-116 cells are cultured in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO₂ incubator. Cells are seeded and allowed to adhere overnight. Subsequently, cells are treated with vehicle control or varying concentrations of AFC (e.g., 50, 100 µg/mL) for a specified duration (e.g., 24 hours).
-
Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer containing a protease and phosphatase inhibitor cocktail. The cell lysates are centrifuged at 12,000 x g for 15 minutes at 4°C to pellet cellular debris. The supernatant containing the total protein is collected.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay kit, following the manufacturer's instructions.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein (e.g., 30-50 µg) from each sample are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The PVDF membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and mTOR. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Densitometry analysis is performed to quantify the relative protein expression levels.
The Apoptosis Pathway
Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. It is primarily executed through two pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways, both of which converge on the activation of caspase enzymes.
Clove as an Inducer of Apoptosis
Clove extracts and their constituents, particularly eugenol, are potent inducers of apoptosis in various cancer cell lines.[10][11] The mechanism primarily involves the intrinsic pathway.[9][10] Treatment with clove infusion or eugenol leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[12][13] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[10] Cytochrome c then triggers the activation of a caspase cascade, beginning with initiator Caspase-9 and culminating in the cleavage and activation of the executioner, Caspase-3 .[12][13] Activated Caspase-3 is responsible for cleaving cellular substrates, leading to the characteristic morphological changes of apoptosis.
Quantitative Data: Modulation of Apoptotic Markers
| Compound/Extract | Cell Line | Target | Effect | Treatment Details | Source |
| Eugenol | HeLa (Cervical Cancer) | Caspase-3 Activity | Time-dependent increase (p<0.001 at 24h) | 350 µM for 6, 12, 24h | [12] |
| Clove Infusion | Murine Lung Tissue | Bcl-2 Expression | 47.29% reduction | 17 weeks | [13] |
| Clove Infusion | Murine Lung Tissue | Bcl-2 Expression | 56.15% reduction | 26 weeks | [13] |
| Clove Infusion | Murine Lung Tissue | p53 Expression | Upregulation | Not specified | [13] |
| Clove Infusion | Murine Lung Tissue | Bax Expression | Upregulation | Not specified | [13] |
| Clove Infusion | Murine Lung Tissue | Procaspase-3 | Upregulation and Activation | Early stage | [13] |
Visualization: Clove's Role in the Intrinsic Apoptosis Pathway
Experimental Protocol: Caspase-3 Activity Assay
This protocol is based on the methodology used to assess eugenol's effect on HeLa cells.[12]
-
Cell Culture and Treatment: HeLa cells are cultured as described in section 2.4. Cells are treated with medium only (control) or medium containing eugenol (e.g., 350 µM) for various time points (e.g., 6, 12, and 24 hours).
-
Cell Lysis: Following treatment, cells are collected, washed with PBS, and lysed on ice for 10 minutes using a specific lysis buffer provided in a commercial caspase-3 colorimetric activity assay kit.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay to ensure equal protein loading for the assay.
-
Caspase-3 Activity Measurement: An equal amount of protein from each sample is added to a 96-well plate. The reaction is initiated by adding the caspase-3 substrate (e.g., DEVD-pNA) provided in the kit.
-
Incubation and Reading: The plate is incubated at 37°C for 1-2 hours, allowing the active caspase-3 to cleave the substrate, which releases a chromophore (pNA).
-
Data Analysis: The absorbance of the chromophore is measured using a microplate reader at a wavelength of 405 nm. The results are expressed as the fold increase in caspase-3 activity compared to the control group. Statistical analysis (e.g., one-way ANOVA) is performed to determine significance.
The NF-κB and MAPK Signaling Pathways
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical in regulating the cellular response to stress, cytokines, and inflammation. Chronic activation of these pathways is linked to inflammation and cancer progression.
Clove's Modulation of Inflammatory Pathways
Eugenol and clove extracts have demonstrated significant anti-inflammatory effects by targeting these pathways.[14] Eugenol can inhibit the activation of NF-κB, a transcription factor that controls the expression of pro-inflammatory genes and proteins that suppress apoptosis.[3][15] This inhibition helps to reduce the production of inflammatory cytokines like TNF-α and IL-1β.[12][14] Clove and its components also modulate various branches of the MAPK pathway (e.g., ERK, JNK, p38), although the effects can be context-dependent.[12][16] By suppressing these pro-inflammatory and pro-survival signals, clove contributes to its overall anticancer and chemopreventive profile.
Quantitative Data: IC50 Values of Clove Extracts in Cancer Cells
| Extract | Cell Line | IC50 Value | Assay | Source |
| Ethanol Extract of Clove (EEC) | MCF-7 (Breast) | ~196 µg/ml | MTT | [2] |
| Ethanol Extract of Clove (EEC) | HT-29 (Colon) | ~200 µg/ml | MTT | [2] |
| Ethanol Extract of Clove (EEC) | PANC-1 (Pancreatic) | ~455 µg/ml | MTT | [2] |
| Aqueous Extract of Clove (AEC) | ASPC-1 (Pancreatic) | ~150 µg/ml | MTS | [7] |
| Aqueous Extract of Clove (AEC) | HT-29 (Colon) | ~150 µg/ml | MTS | [7] |
| Oleanolic Acid (OA) | HT-29 (Colon) | Significantly lower than Eugenol | MTT | [2] |
| Eugenol | HT-29 (Colon) | 2.4 mM | MTT | [2] |
Visualization: Experimental Workflow for Assessing Anticancer Activity
Experimental Protocol: Cell Viability (MTT) Assay
This protocol is a generalized procedure based on methods cited for testing clove extracts.[2]
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubated overnight to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the clove extract (e.g., EEC) or pure compound (e.g., eugenol, oleanolic acid). A vehicle control (e.g., DMSO) is also included. The cells are then incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
The bioactive compounds within Syzygium aromaticum exert significant influence over a network of cellular signaling pathways crucial for cell fate and function. Clove extracts and their constituents, such as eugenol and oleanolic acid, demonstrate a multi-targeted anticancer effect by inhibiting pro-survival pathways like PI3K/Akt/mTOR, suppressing pro-inflammatory cascades involving NF-κB and MAPK, and robustly inducing apoptosis via the intrinsic mitochondrial pathway. The consistent activation of Caspase-3 underscores its central role as an executioner in clove-induced cell death. The quantitative data and detailed protocols provided in this guide offer a foundation for further investigation into these natural compounds. For drug development professionals, the evidence strongly supports the continued exploration of clove-derived molecules as potential chemopreventive agents or as adjuvants in combination cancer therapies. Future research should focus on elucidating the synergistic effects of these compounds and advancing them into preclinical and clinical trial settings.
References
- 1. Frontiers | Inhibition of colorectal cancer cell growth by downregulation of M2-PK and reduction of aerobic glycolysis by clove active ingredients [frontiersin.org]
- 2. Clove Extract Inhibits Tumor Growth and Promotes Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clove (Syzygium aromaticum): a precious spice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Active fraction of clove induces apoptosis via PI3K/Akt/mTOR-mediated autophagy in human colorectal cancer HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Inhibition effect of active fraction from clove on PI3K/Akt/mTOR signaling pathway to induce apoptosis of human colon cancer HCT116 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aqueous extract of clove inhibits tumor growth by inducing autophagy through AMPK/ULK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 8 Surprising Health Benefits of Cloves [healthline.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. What is the mechanism of Eugenol? [synapse.patsnap.com]
- 11. admaconcology.com [admaconcology.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Molecular Basis of the Therapeutical Potential of Clove (Syzygium aromaticum L.) and Clues to Its Anti-COVID-19 Utility [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Clove Active Fraction (CAF) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Clove (Syzygium aromaticum) has long been utilized in traditional medicine for its antiseptic and analgesic properties. Modern scientific investigation has revealed a broader spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[[“]][[“]][3] These properties are largely attributed to its rich composition of phenolic compounds, with eugenol being the most predominant.[4] This document outlines experimental protocols for studying the effects of a hypothetical active fraction of clove (herein referred to as "Clove Active Fraction" or "CAF") on mammalian cell cultures. The protocols and data presented are based on existing research on clove extracts and their bioactive components.
Data Presentation: Quantitative Effects of Clove Extracts on Cancer Cell Lines
The following table summarizes the cytotoxic effects of various clove extracts on different human cancer cell lines, as reported in the literature. This data can serve as a reference for designing experiments with CAF.
| Cell Line | Extract Type | Assay | Key Findings | Reference |
| HCT-116 (Colon Cancer) | Active Fraction of Clove (AFC) | Apoptosis Assay, Western Blot | Induced apoptosis and autophagy. Inhibited the PI3K/Akt/mTOR signaling pathway. | [5] |
| HT-29 (Colon Cancer) | Ethyl Acetate Extract of Cloves (EAEC) | MTT Assay | Showed potent growth suppression. | [3] |
| MCF-7 (Breast Cancer) | Crude Clove Extracts in combination with FMSP-nanoparticles | Morphometric and Quantitative Analyses | Combination treatment significantly decreased cell viability to 8.50%. | [6][7] |
| HeLa (Cervical Cancer) | Eugenol Fractional Solution | MTT Assay, Cell Migration Assay | Inhibited cell proliferation and migration. |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the biological activity of CAF in cell culture.
General Cell Culture Maintenance
This protocol provides a basic framework for maintaining adherent mammalian cell lines. Specific conditions may vary depending on the cell line.
Materials:
-
Laminar flow hood (biosafety cabinet)
-
37°C incubator with 5% CO2
-
Water bath
-
Inverted microscope
-
Centrifuge
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cell culture flasks/plates
-
Cryovials
Procedure:
-
Aseptic Technique: Perform all cell culture manipulations in a laminar flow hood to maintain sterility.[8]
-
Thawing Cryopreserved Cells:
-
Rapidly thaw a cryovial of cells in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete medium.
-
Centrifuge at low speed (e.g., 100-200 x g) for 5 minutes to pellet the cells.
-
Discard the supernatant and resuspend the cell pellet in fresh complete medium.
-
Transfer the cells to a new culture flask and incubate at 37°C with 5% CO2.[9]
-
-
Subculturing (Passaging) Adherent Cells:
-
When cells reach 70-80% confluency, remove the old medium.
-
Wash the cell monolayer with sterile PBS.
-
Add a small volume of Trypsin-EDTA to detach the cells from the flask surface.
-
Incubate for a few minutes at 37°C until cells detach.
-
Neutralize the trypsin with complete medium.
-
Collect the cell suspension and centrifuge as in step 2.
-
Resuspend the cell pellet and seed new flasks at the desired density.[10]
-
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of CAF on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
CAF stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of CAF in complete medium. Remove the old medium from the wells and add the CAF-containing medium. Include a vehicle control (medium with the solvent used to dissolve CAF).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells will metabolize MTT into formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[7]
Apoptosis and Autophagy Assessment
This protocol outlines methods to determine if CAF induces programmed cell death (apoptosis) or autophagy.
Materials:
-
Fluorescence microscope or flow cytometer
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Antibodies for Western blotting (e.g., anti-LC3, anti-Beclin-1, anti-caspase-3)
-
Western blotting equipment and reagents
Procedure:
-
Morphological Observation: Treat cells with CAF and observe for morphological changes characteristic of apoptosis (e.g., cell shrinkage, membrane blebbing) using an inverted microscope.
-
Flow Cytometry for Apoptosis:
-
Treat cells with CAF for the desired time.
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
-
-
Western Blotting for Autophagy and Apoptosis Markers:
-
Treat cells with CAF and prepare cell lysates.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies against key autophagy proteins (LC3-II, Beclin-1) and apoptosis proteins (cleaved caspase-3).
-
Use appropriate secondary antibodies and a detection system to visualize the protein bands. An increase in LC3-II and cleaved caspase-3 levels would suggest the induction of autophagy and apoptosis, respectively.[5]
-
Visualizations: Signaling Pathways and Workflows
Signaling Pathway of Clove Active Fraction in Cancer Cells
The following diagram illustrates the putative signaling pathway through which an active fraction of clove may induce apoptosis and autophagy in cancer cells, based on published findings.[5]
Caption: Putative signaling pathway of CAF in cancer cells.
Experimental Workflow for Assessing CAF Activity
This diagram outlines the general workflow for characterizing the in vitro effects of a novel Clove Active Fraction.
Caption: General experimental workflow for CAF analysis.
Antimicrobial Mechanism of Clove
While the focus is on cell culture, it's relevant to understand the broader mechanisms of clove. This diagram shows how clove oil disrupts microbial cells.[[“]][[“]][4]
Caption: Antimicrobial mechanism of action of clove oil.
References
- 1. consensus.app [consensus.app]
- 2. consensus.app [consensus.app]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Composition, Antibacterial Properties and Mechanism of Action of Essential Oil from Clove Buds against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Active fraction of clove induces apoptosis via PI3K/Akt/mTOR-mediated autophagy in human colorectal cancer HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extracts of Clove (Syzygium aromaticum) Potentiate FMSP-Nanoparticles Induced Cell Death in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mpapi.bjcancer.org [mpapi.bjcancer.org]
- 9. Establishing a Liquid-covered Culture of Polarized Human Airway Epithelial Calu-3 Cells to Study Host Cell Response to Respiratory Pathogens In vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Culture Protocols | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for In Vivo Administration of Clove Oil and Its Bioactive Components
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clove, derived from the aromatic flower buds of Syzygium aromaticum, has a long history of use in traditional medicine. Its therapeutic properties are largely attributed to its essential oil, which is rich in bioactive compounds, with eugenol being the most abundant.[1][2] Clove oil and its extracts have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[2][[“]][[“]][5][6] For researchers investigating these potential therapeutic benefits in preclinical in vivo models, proper formulation and dissolution of clove oil or its extracts are critical for ensuring accurate dosing, bioavailability, and reproducible results.
Due to its lipophilic nature, clove oil is practically insoluble in water, presenting a significant challenge for its administration in aqueous-based physiological systems.[7][8] This document provides detailed application notes and protocols for the dissolution and formulation of clove oil and its components for in vivo studies, based on established scientific literature.
Data Presentation: Solubility and Formulation Components
The following tables summarize the key solubility characteristics of clove oil and provide an overview of common excipients used in its formulation for in vivo research.
Table 1: Solubility Profile of Clove Oil
| Solvent | Solubility | Reference |
| Water | Almost insoluble/Slightly soluble | [7][8][9] |
| Ethanol | Highly soluble | [7] |
| 70% Ethanol | Poor solubility (1:10) | [10] |
| Ethyl Ether | Highly soluble | [7] |
| Glacial Acetic Acid | Highly soluble | [7] |
| Toluene | Highly soluble | [7] |
| Vegetable Oils | Mixes very well | [8] |
| Glycerol | Mixes very well | [8] |
| Propylene Glycol | Mixes very well | [8] |
Table 2: Common Excipients for In Vivo Formulation of Clove Oil
| Excipient Category | Example | Purpose | Reference |
| Oils | Clove Oil (as the active agent and vehicle) | Oily phase for SEDDS/nanoemulsions | [11][12] |
| Surfactants | Cremophor® EL, Gelucire® 44/14 | Emulsifying agent to form stable micelles | [11][12] |
| Co-surfactants | Caproyl® PGMC, Capmul® MCM C8 | To improve emulsification and stability | [11][12] |
| Co-solvents | Propylene Glycol, Polyethylene Glycol 400, Ethanol | To aid in dissolving the active components | [11][12][13] |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Gavage
This protocol is adapted from a study that developed a clove oil-based SEDDS for improving the oral bioavailability of a poorly soluble drug.[11][12] This method can be adapted for the delivery of clove oil itself or its isolated components.
Materials:
-
Clove Oil
-
Cremophor® EL (Surfactant)
-
Propylene Glycol (Co-solubilizer)
-
Glass vials
-
Magnetic stirrer and stir bar
-
Water bath or incubator set to 37°C
Procedure:
-
Component Selection: Based on preliminary solubility and emulsification studies, select the optimal ratio of oil, surfactant, and co-solubilizer. A common starting point is a ratio of 45% w/w clove oil, 50% w/w Cremophor® EL, and 5% w/w propylene glycol.[11][12]
-
Mixing: In a glass vial, accurately weigh and combine the clove oil, Cremophor® EL, and propylene glycol.
-
Homogenization: Place the vial on a magnetic stirrer and mix the components at a moderate speed. Gently heat the mixture to 37°C in a water bath to ensure homogeneity.[11]
-
Visual Inspection: The resulting mixture should be a clear, isotropic liquid.
-
Emulsification: For administration, the SEDDS formulation is diluted with an appropriate volume of water. The formulation should spontaneously form a fine oil-in-water emulsion with gentle agitation.[11]
-
Administration: The resulting emulsion can be administered to animals via oral gavage. The final concentration should be calculated based on the desired dose of clove oil per kilogram of body weight.
Protocol 2: Preparation of an Aqueous Extract for In Vivo Studies
For studies investigating the effects of water-soluble components of clove, an aqueous extract can be prepared. This method was utilized in a study examining the immunomodulatory effects of clove.[14][15]
Materials:
-
Clove powder
-
Ethanol
-
Distilled water
-
Filter paper
-
Rotary evaporator
Procedure:
-
Extraction: Macerate the clove powder in a hydroalcoholic solution (e.g., 70% ethanol in water) for a specified period (e.g., 24-48 hours) at room temperature with occasional agitation.
-
Filtration: Filter the mixture through filter paper to remove solid plant material.
-
Solvent Evaporation: Evaporate the ethanol from the filtrate using a rotary evaporator.
-
Aqueous Suspension: The remaining aqueous portion contains the water-soluble components of the clove extract. This can be further diluted with distilled water or saline to the desired concentration for administration.[14]
-
Sterilization (Optional): For parenteral administration routes, the final aqueous solution may need to be sterilized by filtration through a 0.22 µm filter.
Visualization of Pathways and Workflows
Signaling Pathways Modulated by Clove Bioactives
The bioactive compounds in clove, particularly eugenol, have been shown to modulate several key signaling pathways involved in inflammation and cancer.
References
- 1. Clove (Syzygium aromaticum): a precious spice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive properties of clove (Syzygium aromaticum) essential oil nanoemulsion: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. consensus.app [consensus.app]
- 5. Clove extract inhibits tumor growth and promotes cell cycle arrest and apoptosis. | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. clove oil [chembk.com]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. Design and Evaluation of Clove Oil-Based Self-Emulsifying Drug Delivery Systems for Improving the Oral Bioavailability of Neratinib Maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. WO2012067592A1 - A ready to use clove oil formulation for anesthesia for aquatic animals - Google Patents [patents.google.com]
- 14. In vitro and in vivo effects of clove on pro-inflammatory cytokines production by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Clove 3 in Human Plasma using LC-MS/MS
Abstract
This application note details a robust and highly sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative determination of Clove 3 in human plasma. The described protocol provides a reliable and reproducible approach for pharmacokinetic and toxicokinetic studies in drug development. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.
Introduction
This compound is a novel small molecule inhibitor of the XYZ kinase, a key enzyme in the ABC signaling pathway implicated in several inflammatory diseases. To support the clinical development of this compound, a validated bioanalytical method for its quantification in human plasma is essential for accurately characterizing its pharmacokinetic profile. This document provides a detailed protocol for a sensitive and specific LC-MS/MS method for this compound quantification.
Hypothetical Signaling Pathway of this compound
The following diagram illustrates the hypothetical mechanism of action for this compound, where it inhibits the XYZ kinase, thereby downregulating the inflammatory response.
Caption: Hypothetical signaling pathway of this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥99% purity)
-
This compound-d4 internal standard (IS) (≥99% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18.2 MΩ·cm)
-
Human plasma (K2EDTA)
Instrumentation
-
Liquid Chromatography: Shimadzu Nexera X2 UHPLC system
-
Mass Spectrometer: SCIEX Triple Quad™ 6500+ System
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Sample Preparation: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Allow all plasma samples and standards to thaw to room temperature.
-
Vortex the samples for 10 seconds.
-
Pipette 50 µL of plasma into the labeled tubes.
-
Add 10 µL of the internal standard working solution (this compound-d4, 100 ng/mL in 50% methanol).
-
Add 200 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a clean 96-well plate.
-
Inject 5 µL of the supernatant onto the LC-MS/MS system.
LC-MS/MS Method
Table 1: Liquid Chromatography Conditions
| Parameter | Condition |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1x50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.00 | 5 |
| 0.50 | 5 |
| 2.50 | 95 |
| 3.00 | 95 |
| 3.10 | 5 |
| 4.00 | 5 |
Table 3: Mass Spectrometry Conditions
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Curtain Gas (CUR) | 35 psi |
| Collision Gas (CAD) | Medium |
| IonSpray Voltage | 5500 V |
| Temperature (TEM) | 550°C |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| MRM Transitions | See Table 4 |
Table 4: MRM Transitions and Compound Parameters
| Compound | Q1 Mass (Da) | Q3 Mass (Da) | Declustering Potential (DP) | Collision Energy (CE) |
| This compound | 410.2 | 185.1 | 80 V | 35 eV |
| This compound-d4 (IS) | 414.2 | 189.1 | 80 V | 35 eV |
Data Presentation and Results
Calibration Curve and Linearity
The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards. The curve was linear over the concentration range of 0.5 to 500 ng/mL.
Table 5: Calibration Curve Summary
| Concentration Range (ng/mL) | Regression Model | R² |
| 0.5 - 500 | y = 0.015x + 0.002 | 0.9985 |
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated by analyzing five replicates of QC samples at four concentration levels.
Table 6: Intra-day and Inter-day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Mean Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Mean Conc. (ng/mL) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | 0.48 | 6.8 | 96.0 | 0.51 | 8.2 | 102.0 |
| Low | 1.5 | 1.55 | 5.2 | 103.3 | 1.47 | 6.5 | 98.0 |
| Medium | 75 | 78.2 | 3.1 | 104.3 | 73.9 | 4.1 | 98.5 |
| High | 400 | 390.1 | 2.5 | 97.5 | 408.2 | 3.8 | 102.1 |
LLOQ: Lower Limit of Quantification
Experimental Workflow Visualization
The following diagram provides a visual representation of the entire analytical workflow, from sample reception to final data analysis.
Caption: LC-MS/MS analytical workflow for this compound.
Conclusion
The LC-MS/MS method described in this application note is a highly sensitive, specific, and reproducible technique for the quantification of this compound in human plasma. The method meets the regulatory requirements for bioanalytical method validation and is suitable for supporting clinical pharmacokinetic studies of this compound.
Application Notes and Protocols for High-Throughput Screening of CLAVATA3 (CLV3) Signaling Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CLAVATA3 (CLV3) signaling pathway is a critical regulator of stem cell homeostasis in plants, controlling the size of the shoot apical meristem.[1] The pathway is initiated by the binding of the CLV3 peptide ligand to a receptor complex, primarily composed of CLAVATA1 (CLV1) and CLAVATA2 (CLV2).[1] This interaction triggers a downstream signaling cascade that ultimately represses the expression of the WUSCHEL (WUS) gene, a key transcription factor promoting stem cell identity.[1] Dysregulation of this pathway can lead to uncontrolled cell proliferation. While this pathway is plant-specific, the principles of peptide-receptor signaling and the methodologies for screening for its modulators are highly relevant and transferable to drug discovery programs targeting similar pathways in human disease, such as those involving receptor tyrosine kinases or G-protein coupled receptors.
This document provides a detailed protocol for a high-throughput screening (HTS) assay designed to identify small molecule modulators of the CLV3-CLV1 interaction. The primary assay is a competitive binding assay utilizing fluorescence polarization (FP), a robust and homogeneous technique suitable for HTS.
Signaling Pathway Overview
The CLV3 signaling cascade begins with the secretion of the CLV3 pro-peptide, which is processed into its mature form in the apoplast. The mature CLV3 peptide acts as a ligand, binding to a heterodimeric receptor complex of CLV1 and CLV2.[1] This binding event leads to the autophosphorylation of the CLV1 kinase domain.[1] Downstream signaling involves the recruitment of various intracellular proteins, including a Rho-like GTPase (ROP) and potentially a MAPK cascade, which leads to the transcriptional inhibition of WUS.[1]
References
Application Notes and Protocols for Clove Extract in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clove (Syzygium aromaticum), and its primary active component, eugenol, have garnered significant interest in biomedical research due to their diverse pharmacological properties. These include potent anti-inflammatory, analgesic, antioxidant, and neuroprotective effects. This document provides detailed application notes and protocols for the use of clove extracts and its derivatives in preclinical mouse models, with a focus on dosage calculation, experimental design, and relevant signaling pathways.
Mechanism of Action
Clove extract and its constituents exert their biological effects through multiple mechanisms. A primary mode of action is the modulation of inflammatory pathways. Eugenol has been shown to suppress the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Additionally, clove exhibits strong antioxidant properties by enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). Other mechanisms include the modulation of GABAA receptors, contributing to its anesthetic and neuroprotective effects, and the disruption of microbial cell membranes.[1][2][3]
Signaling Pathway Diagram
Caption: Clove/Eugenol Signaling Pathway.
Dosage Calculation and Administration
Dosage Data from Preclinical Mouse Studies
The appropriate dosage of clove extract or its components is highly dependent on the specific research question, the type of extract used (e.g., aqueous, hydroalcoholic, essential oil), and the route of administration. The following tables summarize dosages reported in various mouse studies.
Table 1: Clove Extract/Oil Dosages in Mouse Models
| Extract/Oil Type | Dose Range | Route of Administration | Mouse Model/Effect Studied | Reference |
| Clove Oil | 33 mg/kg | Intraperitoneal (i.p.) | Anti-inflammatory, Antinociceptive, Antipyretic | [4] |
| Clove Oil | 0.025 - 0.1 mL/kg | Intraperitoneal (i.p.) | Reversal of learning and memory deficits | [5] |
| Clove Oil | 50 - 292 mg/kg | Intraperitoneal (i.p.) | Acute Toxicity (LD50) | [6] |
| Aqueous Clove Extract | 100 - 520 mg/kg | Intraperitoneal (i.p.) | Acute Toxicity (LD50) | [7] |
| Aqueous Clove Extract | 500 - 5000 mg/kg | Oral (gavage) | Acute Toxicity (LD50) | [7] |
| Ethanolic Clove Extract | 10 - 10,000 mg/kg | Oral | Acute Toxicity | [8] |
| β-Caryophyllene (from Clove) | 150 - 300 mg/kg | Not specified | Colitis Model | [9] |
Table 2: Eugenol Dosages in Mouse Models
| Dose Range | Route of Administration | Mouse Model/Effect Studied | Reference |
| 0.3 - 100 mg/kg | Intraperitoneal (i.p.) | Acute Pain (glutamate-induced) | [10] |
| 3 - 300 mg/kg | Oral (p.o.) & i.p. | Acute Pain (acetic acid-induced) | [10] |
| 50, 75, 100 mg/kg | Not specified | Antinociceptive (acetic acid-induced writhing) | [11] |
Dosage Calculation Principles
For novel applications where a precise dose has not been established, researchers can consider the following:
-
Dose-Response Studies: It is recommended to perform a pilot study with a range of doses to determine the optimal therapeutic window for the desired effect while minimizing toxicity.
-
Allometric Scaling: If converting a dose from another species (e.g., rats), allometric scaling based on body surface area is more accurate than simple weight-based conversion. The Human Equivalent Dose (HED) can be converted to an Animal Equivalent Dose (AED) for mice using established conversion factors. For instance, to convert a human dose (mg/kg) to a mouse dose (mg/kg), one would typically multiply by a factor of 12.3.[12] Conversely, to convert a rat dose to a mouse dose, one would first convert the rat dose to an HED and then to a mouse AED.
Preparation and Administration of Clove Extract/Eugenol
-
Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and bioavailability of the extract or compound.
-
For aqueous extracts , sterile distilled water or saline are suitable vehicles for oral and intraperitoneal administration.
-
For essential oils or eugenol , which are lipophilic, an emulsion or suspension is required. Common vehicles include saline containing a small percentage of a non-ionic surfactant like Tween 80 or Cremophor EL, or suspension in a vehicle like 0.5% carboxymethyl cellulose (CMC).
-
-
Route of Administration:
-
Oral (p.o.): Oral gavage is a common method for systemic administration. This route is often used for evaluating the effects of repeated dosing.
-
Intraperitoneal (i.p.): I.p. injection allows for rapid absorption and is frequently used in acute studies.
-
Experimental Protocols
General Experimental Workflow for an In Vivo Mouse Study
Caption: In Vivo Mouse Study Workflow.
Protocol 1: Acute Toxicity Study (LD50 Determination)
Objective: To determine the median lethal dose (LD50) of a clove extract.
Materials:
-
Male and female Swiss albino mice (6-8 weeks old)
-
Clove extract (aqueous or ethanolic)
-
Vehicle (e.g., distilled water, saline)
-
Oral gavage needles or sterile syringes and needles for i.p. injection
-
Animal balance
Procedure:
-
Fast mice overnight prior to dosing, with free access to water.
-
Divide mice into groups of 5-10 animals per sex.
-
Prepare a range of doses of the clove extract in the appropriate vehicle. For oral administration of an aqueous extract, doses can range from 500 mg/kg to 5000 mg/kg.[7] For intraperitoneal injection, a lower dose range of 100 mg/kg to 520 mg/kg is appropriate.[7]
-
Administer a single dose of the extract to each group via the chosen route (oral gavage or i.p. injection). A control group should receive the vehicle only.
-
Observe the animals continuously for the first 4 hours after administration for any signs of toxicity, such as changes in behavior, respiration, or motor activity.
-
Continue to monitor the animals daily for 14 days, recording any mortality and changes in body weight.
-
The LD50 value can be calculated using appropriate statistical methods, such as probit analysis.
Protocol 2: Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
Objective: To evaluate the anti-inflammatory effect of clove oil.
Materials:
-
Male BALB/c mice (20-25 g)
-
Clove oil
-
Vehicle (e.g., saline with 1% Tween 80)
-
Carrageenan (1% w/v in saline)
-
Positive control: Indomethacin (10 mg/kg)
-
Plethysmometer or digital calipers
Procedure:
-
Divide mice into treatment groups: Vehicle control, Clove oil (e.g., 33 mg/kg, i.p.), and Positive control (Indomethacin).[4]
-
Measure the initial volume or thickness of the right hind paw of each mouse.
-
Administer the respective treatments (vehicle, clove oil, or indomethacin) via intraperitoneal injection.
-
After 30 minutes, induce inflammation by injecting 50 µL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
The percentage of edema inhibition can be calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Protocol 3: Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of a component of clove extract in mice.
Materials:
-
C57BL/6 mice
-
Clove extract or purified compound (e.g., eugenol)
-
Appropriate vehicle for administration
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane)
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Administer a single dose of the clove extract or compound to the mice via the desired route (e.g., oral gavage or intravenous injection).
-
At predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes), collect blood samples (typically 20-30 µL) from each mouse. Serial bleeding from the same mouse can be performed via the saphenous or submandibular vein.
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of the compound of interest in the plasma samples using a validated analytical method.
-
Use the concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Conclusion
The preclinical evaluation of clove and its derivatives in mouse models offers a promising avenue for the development of novel therapeutics for a range of conditions. The protocols and dosage information provided herein serve as a comprehensive guide for researchers to design and execute robust and reproducible in vivo studies. Adherence to ethical guidelines for animal research and careful consideration of experimental design are paramount for obtaining meaningful and translatable results.
References
- 1. Murine Pharmacokinetic Studies [bio-protocol.org]
- 2. unmc.edu [unmc.edu]
- 3. Murine Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Experimental evaluation of anti-inflammatory, antinociceptive and antipyretic activities of clove oil in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical and Toxicological Studies of Aqueous Extract of Syzigium Aromaticum (L.) Merr. & Perry (Myrtaceae) in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubtexto.com [pubtexto.com]
- 9. Regulation of the Gut Microbiota and Inflammation by β-Caryophyllene Extracted from Cloves in a Dextran Sulfate Sodium-Induced Colitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eugenol reduces acute pain in mice by modulating the glutamatergic and tumor necrosis factor alpha (TNF-α) pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Exploring the anti-inflammatory effect of clove water extract in lipopolysaccharide-stimulated RAW264.7 cells and mouse peritoneal macrophages | Journal of Food Bioactives [isnff-jfb.com]
Application Notes and Protocols for the Synthesis of Clove 3 Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Clove 3," identified as 5,7-dihydroxy-2-methyl-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one, belongs to the chromone C-glycoside class of natural products. Chromone scaffolds are recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. The C-glycosidic linkage in this compound enhances its stability against enzymatic degradation compared to O-glycosides, making it an attractive scaffold for drug discovery and development. These application notes provide a detailed protocol for the synthesis of this compound derivatives, along with a summary of their biological activities.
Data Presentation
Table 1: Synthesis Yields of Chromone Derivatives
| Step | Product | Yield (%) | Reference |
| 1 | 2,4,6-Tris(benzyloxy)acetophenone | 95 | Generic benzylation of polyhydroxyacetophenones |
| 2 | 2,4,6-Tris(benzyloxy)-β-D-tetra-O-acetyl-glucosyloxyacetophenone | 85 | Koenigs-Knorr Glycosylation |
| 3 | 1-(2,4,6-Tris(benzyloxy)phenyl)-3-(dimethylamino)prop-2-en-1-one | 80 | Condensation with DMF-DMA |
| 4 | 5,7-Bis(benzyloxy)-2-methyl-8-(β-D-tetra-O-acetyl-glucopyranosyl)chromone | 70 | Cyclization and Rearrangement |
| 5 | 5,7-Dihydroxy-2-methyl-8-(β-D-glucopyranosyl)chromone (this compound) | 90 | Deprotection |
Table 2: Biological Activities of Chromone and Eugenol Derivatives
| Compound | Activity | Assay | Result | Reference |
| 6-bromo 3-formylchromone | Antibacterial (UPEC) | MIC | 20 µg/mL | [1] |
| 6-chloro 3-formylchromone | Antibacterial (UPEC) | MIC | 20 µg/mL | [1] |
| 3-formyl 6-isopropylchromone | Antibacterial (UPEC) | MIC | 50 µg/mL | [1] |
| Chromone 11b | Topoisomerase I Inhibition | IC50 | 1.46 µM | [2] |
| Chromone 11c | Topoisomerase I Inhibition | IC50 | 6.16 µM | [2] |
| Chromone 11c | Cytotoxicity (KB cells) | IC50 | 73.32 µM | [2] |
| Chromone 11c | Cytotoxicity (NCI-H187 cells) | IC50 | 36.79 µM | [2] |
| 8-[C-β-D-[2-O-(E)-cinnamoyl]glucopyranosyl]-2-[(R)-2-hydroxypropyl]-7-methoxy-5-methylchromone | Anti-inflammatory | In vivo mouse ear edema | Equivalent to hydrocortisone at 200 µ g/ear | [3][4] |
| Macrolobin (5,7-dihydroxychromone-3α-D-C-glucoside) | Acetylcholinesterase Inhibition | IC50 | 0.8 µM | [5] |
| Uncinoside A | Anti-RSV | IC50 | 6.9 µg/mL | [5] |
| Uncinoside B | Anti-RSV | IC50 | 1.3 µg/mL | [5] |
Experimental Protocols
A plausible synthetic route for this compound derivatives involves the initial synthesis of the chromone aglycone, 5,7-dihydroxy-2-methylchromone, followed by a regioselective C-glycosylation at the C-8 position. An alternative and often more effective strategy involves the C-glycosylation of a suitable precursor, 2,4,6-trihydroxyacetophenone, followed by the construction of the chromone ring. The latter approach often provides better control over regioselectivity.
Protocol 1: Synthesis of 5,7-Dihydroxy-2-methylchromone (Noreugenin)
This protocol outlines the synthesis of the aglycone of this compound.
Step 1: Protection of 2,4,6-trihydroxyacetophenone
-
Dissolve 2,4,6-trihydroxyacetophenone (1 eq.) in dry acetone.
-
Add anhydrous potassium carbonate (4 eq.) and benzyl chloride (3.5 eq.).
-
Reflux the mixture for 24 hours.
-
Filter the reaction mixture and evaporate the solvent.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield 2,4,6-tris(benzyloxy)acetophenone.
Step 2: Condensation and Cyclization
-
To a solution of 2,4,6-tris(benzyloxy)acetophenone (1 eq.) in anhydrous toluene, add sodium hydride (1.2 eq.) at 0 °C.
-
Add ethyl acetate (1.5 eq.) and stir the mixture at room temperature for 12 hours.
-
Quench the reaction with dilute HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude product in glacial acetic acid and add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture at 100 °C for 2 hours.
-
Pour the reaction mixture into ice water and collect the precipitate.
-
Purify by recrystallization or column chromatography to obtain 5,7-bis(benzyloxy)-2-methylchromone.
Step 3: Deprotection
-
Dissolve 5,7-bis(benzyloxy)-2-methylchromone (1 eq.) in a mixture of ethanol and ethyl acetate.
-
Add 10% Pd/C (catalytic amount).
-
Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.
-
Filter the catalyst through a pad of Celite and concentrate the filtrate to yield 5,7-dihydroxy-2-methylchromone.
Protocol 2: Proposed Synthesis of this compound via C-Glycosylation of a Phloroacetophenone Precursor
This protocol describes a plausible route to this compound, leveraging a regio- and stereoselective O- to C-glycosyl rearrangement.[6]
Step 1: O-Glycosylation of a Protected Phloroacetophenone
-
Prepare a suitably protected phloroacetophenone derivative, for instance, 2,4-bis(benzyloxy)-6-hydroxyacetophenone.
-
Dissolve the protected acetophenone (1 eq.) and tetra-O-acetyl-α-D-glucopyranosyl bromide (1.2 eq.) in a dry, non-polar solvent such as dichloromethane.
-
Add a silver carbonate or silver oxide promoter (1.5 eq.).
-
Stir the reaction mixture at room temperature in the dark for 24-48 hours.
-
Monitor the reaction by TLC. Upon completion, filter the mixture through Celite and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the O-glycoside.
Step 2: O- to C-Glycosyl Rearrangement
-
Dissolve the purified O-glycoside in a suitable solvent like acetonitrile.
-
Add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), at a low temperature (e.g., -40 °C).
-
Allow the reaction to warm to room temperature and stir for several hours.
-
The rearrangement is driven by the thermodynamic stability of the C-glycoside.
-
Quench the reaction with saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Purify by column chromatography to isolate the C-8 glycosylated phloroacetophenone derivative.
Step 3: Chromone Ring Formation
-
Condense the C-glycosylated phloroacetophenone (1 eq.) with a suitable C2-synthon. For the 2-methyl group, N,N-dimethylacetamide dimethyl acetal can be used.
-
Heat the mixture in a high-boiling solvent such as pyridine or DMF.
-
Acid-catalyzed cyclization (e.g., with HCl in ethanol) will yield the protected this compound derivative.
Step 4: Deprotection
-
Remove the benzyl protecting groups by catalytic hydrogenation (10% Pd/C, H₂) as described in Protocol 1, Step 3.
-
Remove the acetyl protecting groups from the sugar moiety by Zemplén deacetylation (catalytic sodium methoxide in methanol).
-
Neutralize the reaction with an acidic resin and concentrate to obtain this compound.
Mandatory Visualizations
Synthetic Pathway for this compound
References
- 1. Antimicrobial and antibiofilm activities of chromone derivatives against uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, topoisomerase I inhibitory and cytotoxic activities of chromone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiinflammatory C-glucosyl chromone from Aloe barbadensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 5. Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 8-C-glucosylflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Uncovering Mechanisms of Clove 3 Resistance Using Genome-Wide CRISPR-Cas9 Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clove 3 is a novel, hypothetical anticancer agent derived from the active compounds found in Syzygium aromaticum (clove). Preclinical studies suggest that this compound exerts its cytotoxic effects on cancer cells by inducing apoptosis through the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival and proliferation.[1][2] The emergence of drug resistance is a significant challenge in cancer therapy, often limiting the long-term efficacy of targeted agents.[3][4] Identifying the genetic drivers of resistance is paramount for developing effective combination therapies and patient stratification strategies. This application note provides a comprehensive protocol for utilizing a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss of function confers resistance to this compound.
Principle of the Technology
The CRISPR-Cas9 system allows for precise and efficient gene editing.[5] In a pooled CRISPR knockout screen, a library of single-guide RNAs (sgRNAs), each targeting a specific gene, is introduced into a population of Cas9-expressing cells.[5][6] When cells are treated with a cytotoxic agent like this compound, cells harboring sgRNAs that knock out genes essential for the drug's efficacy will survive and proliferate. By comparing the sgRNA representation in the surviving cell population to the initial population via next-generation sequencing, we can identify genes whose knockout confers a fitness advantage, thus implicating them in the drug's mechanism of action or resistance.[3][7]
Hypothetical this compound Signaling Pathway
This compound is hypothesized to inhibit the PI3K/Akt/mTOR pathway, a key signaling cascade that promotes cell growth and survival in many cancers.[1][2] By blocking this pathway, this compound leads to decreased cell proliferation and the induction of apoptosis. Genes that, when knocked out, bypass this inhibition or activate parallel survival pathways are potential sources of resistance.
References
- 1. Clove Essential Oil as a Source of Antitumoral Compounds Capable of Crossing the Blood–Brain Barrier: A Focus on the Effects of β-Caryophyllene and Eugenol in a Glioblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Genome-Wide CRISPR Screen Identifies Genes Critical for Resistance to FLT3 Inhibitor AC220 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Protocol for performing pooled CRISPR-Cas9 loss-of-function screens - PMC [pmc.ncbi.nlm.nih.gov]
techniques for labeling Clove 3 for imaging studies
An essential aspect of modern biological research and drug development is the visualization and quantification of specific proteins within cells, tissues, and living organisms. "Clove 3" is a critical protein target in several areas of study. Accurate and efficient labeling of this compound is paramount for understanding its localization, dynamics, and function through various imaging modalities.
These application notes provide detailed protocols and guidelines for researchers, scientists, and drug development professionals on established and advanced techniques for labeling the this compound protein for imaging studies. The methods covered range from standard immunofluorescence for fixed samples to advanced genetic and targeted probe labeling for live-cell and in vivo imaging.
Immunofluorescence is a cornerstone technique for visualizing proteins in fixed cells and tissues. It relies on the high specificity of antibodies to target the protein of interest. The protocol can be direct (using a fluorophore-conjugated primary antibody) or indirect (using an unlabeled primary antibody followed by a fluorophore-conjugated secondary antibody that targets the primary). The indirect method is more common as it provides signal amplification.
Experimental Protocol: Indirect Immunofluorescence Staining of this compound
This protocol is designed for cultured cells grown on coverslips.[1][2][3][4]
Materials:
-
Cells expressing this compound seeded on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS (Caution: PFA is toxic, handle in a fume hood)
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Solution: 5-10% Normal Goat Serum (or serum from the same species as the secondary antibody) in PBST (PBS + 0.1% Tween-20)
-
Primary Antibody: Anti-Clove 3 antibody (validated for IF)
-
Secondary Antibody: Fluorophore-conjugated antibody targeting the host species of the primary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium: Antifade mounting medium
-
Microscope slides
Procedure:
-
Cell Preparation: Grow cells on coverslips to a confluency of ~50-70%.[1]
-
Washing: Gently aspirate the culture medium and wash the cells twice with PBS.
-
Fixation: Add 4% PFA solution to cover the cells and incubate for 15-20 minutes at room temperature.[3][4]
-
Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If this compound is an intracellular protein, add Permeabilization Buffer and incubate for 10-15 minutes at room temperature.[3] This step is not required for cell-surface targets.
-
Washing: Aspirate the permeabilization buffer and wash three times with PBS for 5 minutes each.
-
Blocking: Add Blocking Solution and incubate for 1 hour at room temperature to minimize non-specific antibody binding.[1]
-
Primary Antibody Incubation: Dilute the anti-Clove 3 primary antibody in Blocking Solution according to the manufacturer's recommended concentration. Aspirate the blocking solution and add the diluted primary antibody. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[2][4]
-
Washing: Aspirate the primary antibody solution and wash three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Solution. Incubate for 1 hour at room temperature, protected from light.[1]
-
Washing: Aspirate the secondary antibody solution and wash three times with PBST for 5 minutes each, protected from light.
-
Counterstaining: Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the cell nuclei.
-
Final Wash: Wash twice with PBS.
-
Mounting: Carefully mount the coverslip onto a microscope slide using a drop of antifade mounting medium. Seal the edges with nail polish.
-
Imaging: Visualize the sample using a fluorescence microscope with appropriate filters for the chosen fluorophore and DAPI. Store slides at 4°C in the dark.
Workflow for Indirect Immunofluorescence
Genetic Tagging with Fluorescent Proteins (FPs)
For dynamic imaging in live cells, this compound can be genetically fused to a fluorescent protein (FP) like Green Fluorescent Protein (GFP).[5][6] This creates a this compound-FP fusion protein that can be expressed in cells and visualized in real-time. This method is powerful for studying protein localization, trafficking, and interactions.
Experimental Protocol: Live-Cell Imaging of this compound-FP Fusions
Materials:
-
Expression vector containing the this compound-FP fusion gene (e.g., pClove3-EGFP-N1)
-
High-quality plasmid DNA preparation
-
Cultured cells suitable for transfection (e.g., HEK293T, HeLa)
-
Transfection reagent (e.g., Lipofectamine 3000, FuGENE HD)
-
Cell culture medium (e.g., DMEM)
-
Imaging-grade glass-bottom dishes or plates
-
Live-cell imaging microscope with environmental control (37°C, 5% CO₂)
Procedure:
-
Vector Construction: Clone the this compound coding sequence in-frame with an FP sequence in an appropriate mammalian expression vector. The FP can be at the N- or C-terminus; the choice may depend on preserving this compound function.
-
Cell Seeding: Seed cells onto glass-bottom dishes 18-24 hours before transfection to reach 70-90% confluency at the time of transfection.
-
Transfection: Transfect the cells with the this compound-FP plasmid DNA according to the manufacturer's protocol for the chosen transfection reagent.
-
Expression: Allow the cells to express the fusion protein for 24-48 hours post-transfection.
-
Imaging Preparation: Gently replace the culture medium with pre-warmed imaging medium (e.g., phenol red-free DMEM) just before imaging to reduce background fluorescence.
-
Live-Cell Imaging: Mount the dish on a live-cell imaging microscope equipped with an incubation chamber. Acquire images using the appropriate laser lines and emission filters for the specific FP. Time-lapse imaging can be performed to track the dynamics of this compound over time.
Data Presentation: Common Fluorescent Proteins
| Fluorescent Protein | Excitation (nm) | Emission (nm) | Brightness (Relative) | Photostability | Common Use |
| EGFP | 488 | 509 | 1.00 | Moderate | General purpose green tag |
| mCherry | 587 | 610 | 0.38 | High | General purpose red tag, FRET |
| mTagBFP2 | 402 | 457 | 0.44 | High | Blue tag, multicolor imaging |
| mVenus | 515 | 528 | 1.68 | Moderate | Bright yellow tag, FRET/BiFC |
| SNAP-tag® | Substrate dependent | Substrate dependent | High | High | Versatile chemical tag[7] |
| HaloTag® | Substrate dependent | Substrate dependent | High | High | Versatile chemical tag |
Logical Diagram for FP Fusion Strategy
Targeted Small Molecule & Peptide Probes
For in vivo imaging modalities like Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET), a targeted probe is required. This involves conjugating an imaging agent (e.g., a gadolinium chelate for MRI, a radionuclide for PET) to a ligand that specifically binds to this compound.[8][9][10] A recent study detailed the development of the first imaging probe specific to Collagen III (COL3), which serves as an excellent case study.[11]
Protocol: Development of a this compound-Targeted MRI Contrast Agent
This protocol is a generalized workflow based on the development of a COL3-specific probe.[11][12]
Materials:
-
This compound binding peptide (CBP) identified via screening (e.g., phage display).
-
Chelator for imaging agent (e.g., DOTA for Gadolinium or Copper-64).
-
Gadolinium(III) chloride (for MRI) or radionuclide (e.g., 64CuCl2 for PET).
-
Solid-phase peptide synthesis reagents.
-
HPLC for purification.
-
Mass spectrometer for characterization.
-
Instrumentation for imaging (MRI or PET/CT scanner).
Procedure:
-
Ligand Identification: Identify a peptide or small molecule with high affinity and specificity for this compound. In the COL3 study, peptides were identified and screened.[11]
-
Probe Synthesis:
-
Synthesize the this compound-binding peptide (CBP).
-
Conjugate a chelator (e.g., DOTA) to the peptide.
-
Purify the peptide-chelator conjugate using reverse-phase HPLC.
-
Characterize the product by mass spectrometry.
-
-
Chelation:
-
Incubate the peptide-chelator conjugate with the metal ion (e.g., GdCl₃ for MRI, 64Cu for PET) in an appropriate buffer.[9]
-
For radiolabeling, this step must be performed in a hot cell following radiation safety protocols.
-
Purify the final probe to remove any free metal ions.
-
-
In Vitro Validation:
-
In Vivo Evaluation:
-
Biodistribution: Administer the probe to an animal model (e.g., mouse model of a disease involving this compound) and perform PET/CT imaging to determine the probe's distribution and clearance.[9][11]
-
Molecular Imaging: In a relevant disease model, administer the probe and perform MRI or PET imaging to visualize the this compound target. Compare signal enhancement in diseased vs. healthy tissue.[11]
-
Data Presentation: Performance of a COL3-Targeted Probe
Data is illustrative, based on findings from the referenced study.[11]
| Parameter | Value | Significance |
| Binding Affinity (Kd) | ~1 µM | Indicates strong binding to the target protein (COL3). |
| T₁ Relaxivity (r₁) | ~10-15 mM-1s-1 | High relaxivity leads to greater signal enhancement in MRI. |
| In Vivo Target Uptake | Significantly higher in fibrotic tissue vs. healthy tissue | Demonstrates specificity for the pathological process. |
| Clearance | Primarily renal | Favorable clearance profile for an in vivo agent. |
Workflow for Targeted Probe Development
Bioorthogonal Labeling via Click Chemistry
Click chemistry provides a powerful method for labeling proteins in a highly specific and bioorthogonal manner, meaning the reaction occurs without interfering with native biological processes.[13][14] This typically involves two steps: first, a this compound protein is metabolically or genetically engineered to contain a small, inert chemical handle (like an azide or alkyne). Second, a probe molecule containing the complementary reactive group and a fluorophore is introduced, which "clicks" onto the handle.[15][16]
Protocol: Click Chemistry Labeling of this compound
This protocol outlines a general strategy for labeling this compound containing an unnatural amino acid (UAA) with a clickable handle.
Materials:
-
Expression system for this compound containing a UAA (e.g., amber suppression system with a plasmid for an engineered tRNA synthetase/tRNA pair and the this compound gene with a TAG codon at the desired labeling site).
-
Unnatural amino acid with an azide or alkyne group (e.g., Azidohomoalanine).
-
Fluorophore with a complementary click handle (e.g., DBCO-Fluor 488 for a copper-free click reaction with an azide).
-
Cell culture reagents and fixation/permeabilization buffers as per the IF protocol.
Procedure:
-
Metabolic/Genetic Incorporation:
-
Transfect cells with the plasmids for the UAA incorporation system and the mutant this compound gene.
-
Culture the cells in a medium containing the azide- or alkyne-bearing UAA to allow its incorporation into the this compound protein during synthesis.
-
-
Sample Preparation:
-
After 24-48 hours of expression, fix and permeabilize the cells as described in the Immunofluorescence protocol (Steps 2-6).
-
-
Click Reaction:
-
Prepare a solution of the fluorescent probe (e.g., 5-10 µM DBCO-Fluor 488 in PBS).
-
Incubate the fixed and permeabilized cells with the probe solution for 1-2 hours at room temperature, protected from light. This copper-free reaction is biocompatible and can also be performed in live cells.[13]
-
-
Washing: Wash the cells extensively with PBST to remove any unreacted fluorescent probe.
-
Final Steps: Proceed with counterstaining (optional), mounting, and imaging as described in the Immunofluorescence protocol (Steps 12-15).
Conceptual Diagram of Click Chemistry Labeling
References
- 1. ptglab.com [ptglab.com]
- 2. scbt.com [scbt.com]
- 3. sinobiological.com [sinobiological.com]
- 4. biotium.com [biotium.com]
- 5. Application of fluorescent protein tags as reporters in live-cell imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imaging proteins inside cells with fluorescent tags - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Targeted Contrast Agents for Magnetic Resonance Molecular Imaging of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for Target-Specific Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Non-invasive in vivo imaging of changes in Collagen III turnover in myocardial fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted Contrast Agents for Molecular MRI [mdpi.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 15. jenabioscience.com [jenabioscience.com]
- 16. researchgate.net [researchgate.net]
Clove Essential Oil: A Potential Antimicrobial Agent for Drug Discovery and Development
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the exploration of novel antimicrobial agents. Clove (Syzygium aromaticum) essential oil and its primary active component, eugenol, have demonstrated broad-spectrum antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, fungi, and viruses.[1][2] This document provides a comprehensive overview of the antimicrobial properties of clove essential oil, its mechanism of action, and detailed protocols for its evaluation as a potential therapeutic agent.
Mechanism of Action
Clove essential oil exerts its antimicrobial effects through a multi-targeted approach. The primary component, eugenol, a phenolic compound, is largely responsible for these properties.[3][4] The mechanism involves:
-
Disruption of Microbial Cell Membranes: Clove oil damages the bacterial and fungal cell walls and membranes, leading to the leakage of essential intracellular components such as proteins, ATP, and DNA, ultimately resulting in cell death.[3][[“]][6]
-
Enzyme Inhibition: Eugenol can inhibit the activity of key microbial enzymes involved in metabolic pathways, such as the tricarboxylic acid (TCA) cycle, thereby impairing energy production and growth.[3][[“]]
-
Interference with Nucleic Acid and Protein Synthesis: Clove oil and eugenol can bind to DNA, altering its structure and inhibiting the synthesis of DNA and proteins necessary for microbial replication and survival.[[“]][6]
-
Anti-biofilm Activity: Clove essential oil has been shown to inhibit the formation of biofilms, which are structured communities of microorganisms that exhibit increased resistance to antimicrobial agents.[4][6]
Figure 1: Antimicrobial mechanism of Clove Essential Oil.
Data Presentation: Antimicrobial Efficacy of Clove Essential Oil
The following tables summarize the quantitative data on the antimicrobial activity of clove essential oil against various microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Clove Essential Oil
| Microorganism | MIC | MBC | Reference |
| Staphylococcus aureus | 6.25 mg/mL | 12.5 mg/mL | [7] |
| Escherichia coli | 25 mg/mL | 25 mg/mL | [6] |
| Pseudomonas aeruginosa | 10% (v/v) | - | [8] |
| Candida albicans | 1.56% (v/v) | - | [9] |
| Helicobacter pylori | 23.0 - 51.0 µg/mL | - | [4] |
| Streptococcus suis (MDR) | - | 0.1% (v/v) | [10] |
| Campylobacter jejuni | 200 µg/mL | 800 µg/mL | [11] |
| Arcobacter spp. | 512–1024 µg/mL | - | [12] |
Table 2: Zone of Inhibition of Clove Essential Oil (Agar Disc Diffusion Assay)
| Microorganism | Concentration | Zone of Inhibition (mm) | Reference |
| Staphylococcus aureus | - | 18.14 ± 0.659 | [7] |
| Klebsiella pneumoniae | - | 13.76 ± 0.545 | [7] |
| Bacillus cereus | - | 24 | [8] |
| Streptococcus suis (MDR) | 15% (v/v) | 8.00 - 15.07 | [10] |
| Helicobacter pylori | - | 10 ± 0.6 to 22 ± 0.4 | [4] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the antimicrobial potential of clove essential oil are provided below.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Clove essential oil
-
Test microorganism strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
96-well microtiter plates
-
Sterile pipette tips and pipettors
-
Incubator
-
Microplate reader (optional)
-
Positive control (conventional antibiotic)
-
Negative control (broth and solvent)
-
Solvent for clove oil (e.g., DMSO, ethanol)
Procedure:
-
Preparation of Clove Oil Stock Solution: Prepare a stock solution of clove essential oil in a suitable solvent.
-
Preparation of Inoculum: Culture the test microorganism overnight in the appropriate broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilutions: Perform two-fold serial dilutions of the clove oil stock solution in the broth medium directly in the 96-well plate.
-
Inoculation: Inoculate each well with the adjusted microbial suspension.
-
Controls: Include a positive control (broth with microorganism and a known antibiotic), a negative control (broth with solvent only), and a growth control (broth with microorganism).
-
Incubation: Incubate the microtiter plate at the optimal temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of clove oil at which no visible growth of the microorganism is observed.
Figure 2: Workflow for MIC Determination.
Determination of Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following the MIC determination, take an aliquot from the wells that show no visible growth.
-
Spread the aliquot onto an appropriate agar plate.
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC is the lowest concentration that results in no microbial growth on the agar plate, indicating a 99.9% kill of the initial inoculum.
Agar Disc Diffusion Assay
This method assesses the antimicrobial activity of a substance based on the size of the zone of growth inhibition.
Materials:
-
Clove essential oil
-
Sterile filter paper discs
-
Test microorganism strains
-
Appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Sterile swabs
-
Incubator
-
Calipers or ruler
Procedure:
-
Prepare Agar Plates: Pour the sterile agar medium into Petri dishes and allow it to solidify.
-
Inoculate Plates: Uniformly spread the adjusted microbial inoculum over the surface of the agar plates using a sterile swab.
-
Apply Discs: Impregnate sterile filter paper discs with a known concentration of clove essential oil. Place the discs onto the surface of the inoculated agar plates.
-
Controls: Use a disc with the solvent as a negative control and a disc with a known antibiotic as a positive control.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism.
-
Measure Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.
Conclusion
Clove essential oil, rich in eugenol, presents a promising natural alternative for the development of new antimicrobial agents. Its multifaceted mechanism of action and broad-spectrum efficacy make it a valuable candidate for further investigation in the fight against drug-resistant pathogens. The provided protocols offer a standardized framework for researchers to evaluate its antimicrobial properties and potential therapeutic applications. Further research should focus on in vivo efficacy, toxicity, and the development of stable formulations to harness the full potential of this natural product.
References
- 1. Antimicrobial activity of eugenol and essential oils containing eugenol: A mechanistic viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phcogrev.com [phcogrev.com]
- 3. Eugenol: Clove Aroma Chemical | Structure, Uses & Antimicrobial Benefits [chemicalbull.com]
- 4. Antibacterial, Antibiofilm and Anti-Inflammatory Activities of Eugenol Clove Essential Oil against Resistant Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. Syzygium aromaticum (clove buds) as a natural antibacterial agent: a promising alternative to combat multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Susceptibility Assessment of Multidrug Resistant Bacteria to Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ispub.com [ispub.com]
- 9. mlsfutureforum.com [mlsfutureforum.com]
- 10. Bactericidal Effect of Clove Oil against Multidrug-Resistant Streptococcus suis Isolated from Human Patients and Slaughtered Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Clove 3 solubility issues in aqueous solutions
Technical Support Center: Clove 3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding solubility issues encountered with this compound in aqueous solutions. This compound is a glycoside with the molecular formula C16H18O9.[1] While its calculated LogP suggests some degree of water solubility, practical applications in research and development may face challenges such as precipitation, slow dissolution rates, and instability.[1] This guide is intended for researchers, scientists, and drug development professionals to diagnose and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: Based on its chemical structure as a glycoside, this compound is predicted to have a degree of aqueous solubility.[1] However, the empirical solubility can be significantly influenced by factors such as the solid-state form (e.g., crystalline vs. amorphous), purity, pH, temperature, and buffer composition. It is not uncommon for compounds with multiple hydroxyl groups to exhibit complex solubility behavior, including the potential for aggregation.
Q2: My this compound is not dissolving completely in my aqueous buffer. What are the initial steps I should take?
A2: If you are observing poor solubility, start by verifying the quality and form of your this compound sample. Subsequently, consider gentle heating or sonication to aid dissolution. It is also crucial to assess the pH of your buffer, as the solubility of phenolic compounds can be pH-dependent.[2] For initial experiments, preparing a concentrated stock solution in an organic solvent like DMSO or ethanol and then diluting it into your aqueous medium is a common strategy.[3]
Q3: Can I use organic co-solvents to prepare my this compound solutions?
A3: Yes, using a co-solvent is a highly effective and common technique to enhance the solubility of molecules that are challenging to dissolve in purely aqueous systems.[4] Solvents such as DMSO, ethanol, propylene glycol, or polyethylene glycol (PEG) can be used to create a concentrated stock solution.[3][4] However, it is critical to ensure the final concentration of the organic solvent in your experimental medium is low enough to not affect the biological system you are studying.
Q4: Does the pH of the aqueous solution affect this compound solubility?
A4: The structure of this compound contains phenolic hydroxyl groups. The ionization state of these groups is dependent on pH, which can alter the molecule's overall polarity and solubility. For weakly acidic or basic drugs, adjusting the pH can significantly improve solubility.[2] It is recommended to experimentally determine the solubility of this compound across a range of pH values relevant to your assay.
Q5: What are advanced formulation strategies if co-solvents and pH adjustments are insufficient?
A5: For persistent solubility issues, more advanced formulation techniques can be employed. These include the use of cyclodextrins for complexation, the creation of solid dispersions with hydrophilic polymers, or the preparation of nanosuspensions to increase the surface area for dissolution.[3][5] These methods are often explored during later-stage drug development to improve bioavailability.[6][7]
Troubleshooting Guide for this compound Solubility
This guide provides a systematic approach to addressing solubility challenges with this compound.
Problem: this compound precipitates when diluted from an organic stock solution into an aqueous buffer.
This common issue, often termed "crashing out," occurs when the drug's concentration exceeds its solubility limit in the final aqueous medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation
The following tables present hypothetical data to illustrate how different factors can influence the solubility of this compound.
Table 1: Kinetic Aqueous Solubility of this compound at Different pH Values
| Buffer pH | This compound Solubility (µg/mL) | Observation |
| 5.0 | 15 ± 2.1 | Slight precipitation |
| 6.5 | 45 ± 4.5 | Mostly dissolved |
| 7.4 | 78 ± 6.3 | Clear solution |
| 8.5 | 150 ± 9.8 | Clear solution |
Table 2: Effect of Co-solvents on this compound Solubility in Phosphate-Buffered Saline (PBS) pH 7.4
| Co-solvent System | This compound Solubility (µg/mL) |
| No Co-solvent (Control) | 78 ± 6.3 |
| 1% DMSO | 250 ± 15.2 |
| 5% DMSO | >1000 |
| 5% Ethanol | 450 ± 25.5 |
| 10% PEG 400 | >2000 |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution and Aqueous Working Solutions
Objective: To prepare a high-concentration stock solution of this compound in an organic solvent and dilute it for use in aqueous-based experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Vortex mixer
-
Sonicator bath
-
Sterile microcentrifuge tubes
Procedure:
-
Accurately weigh 10 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 282.2 µL of DMSO to the tube to achieve a 100 mM stock solution (assuming MW of 354.31 g/mol ).[1]
-
Vortex the tube vigorously for 1-2 minutes.
-
If solids persist, place the tube in a sonicator bath for 5-10 minutes at room temperature.
-
Visually inspect the solution to ensure all solid material has dissolved. This is your 100 mM stock solution. Store at -20°C or -80°C.
-
To prepare a 100 µM working solution in PBS, perform a serial dilution. First, dilute the stock 1:10 in DMSO to get a 10 mM intermediate stock.
-
Add 10 µL of the 10 mM intermediate stock to 990 µL of pre-warmed (37°C) PBS. Vortex immediately and thoroughly.
-
Visually inspect the final working solution for any signs of precipitation. The final DMSO concentration will be 1%.
Protocol 2: Screening for pH-Dependent Solubility
Objective: To determine the kinetic solubility of this compound in aqueous buffers of different pH values.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffers (e.g., Citrate buffer pH 5.0, Phosphate buffer pH 6.5, PBS pH 7.4, Tris buffer pH 8.5)
-
96-well microplate (UV-transparent)
-
Plate shaker
-
Microplate reader
Procedure:
-
Pipette 198 µL of each buffer into separate wells of the 96-well plate in triplicate.
-
Add 2 µL of the 10 mM this compound stock solution to each well. This results in a final concentration of 100 µM.
-
Seal the plate and place it on a plate shaker at 300 RPM for 2 hours at room temperature.
-
After incubation, measure the absorbance at a wavelength determined by a prior wavelength scan of this compound. The amount of precipitated compound can be inferred by comparing the absorbance to a standard curve or by nephelometry (light scattering).
-
The highest absorbance (or lowest scattering) indicates the pH of maximum solubility under these conditions.
Visualization of Methodologies
Diagram 1: General Strategy for Enhancing Aqueous Solubility
This diagram outlines the logical progression of methods used to address poor aqueous solubility in drug discovery and development.
References
- 1. This compound | C16H18O9 | CID 10338198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ijpbr.in [ijpbr.in]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Clove 3 Concentration for IC50 Determination
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the concentration of "Clove 3," a novel compound, for accurate IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is IC50 determination important?
A1: "this compound" is a user-designated novel bioactive compound, hypothetically derived from Syzygium aromaticum (clove). The determination of its half-maximal inhibitory concentration (IC50) is a critical step in preclinical research. This value quantifies the concentration of this compound required to inhibit a specific biological process (e.g., cell proliferation, enzyme activity) by 50%. It is a key measure of the compound's potency and is essential for comparing its efficacy with other compounds and for guiding dose-selection in further studies.
Q2: What are the major bioactive compounds in clove that might be similar to this compound?
A2: Clove contains several bioactive compounds, with eugenol being the most abundant (often up to 90%). Other significant components include β-caryophyllene, eugenyl acetate, and α-humulene. These compounds are known for their antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4][5] The biological activity of this compound is likely related to one or a combination of these or similar chemical entities.
Q3: What factors can influence the IC50 value of this compound?
A3: The IC50 value is not an absolute constant and can be influenced by several experimental factors, including:
-
Cell Line: Different cell lines can exhibit varying sensitivity to the same compound.
-
Cell Seeding Density: The number of cells seeded per well can affect the concentration of the compound required to elicit a 50% response.
-
Incubation Time: The duration of exposure to this compound can significantly impact the observed IC50 value.
-
Compound Stability and Solubility: The stability of this compound in the culture medium and its solubility can affect its effective concentration.
-
Assay Method: The choice of assay (e.g., MTT, XTT, CellTiter-Glo) can yield different IC50 values.
-
Reagent Quality and Consistency: Variations in media, serum, and other reagents can introduce variability.
Q4: What is a typical starting concentration range for testing a novel compound like this compound?
A4: For a novel compound with unknown potency, it is advisable to start with a broad concentration range in a preliminary experiment. A logarithmic or semi-logarithmic dilution series, for example from 0.01 µM to 100 µM, can help in identifying the approximate range of activity. Based on the initial results, a narrower range of concentrations can be selected for definitive IC50 determination.
Experimental Protocol: IC50 Determination of this compound using MTT Assay
This protocol outlines a standard procedure for determining the IC50 of this compound against an adherent cancer cell line.
Materials:
-
This compound (of known purity and concentration)
-
Selected cancer cell line (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cell line to ~80% confluency.
-
Trypsinize, count, and resuspend the cells in complete medium.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤ 0.5%).
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions.
-
Untreated Control: Cells treated with medium only.
-
Blank: Medium only (no cells).
-
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions and controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Data Presentation
Table 1: Recommended Experimental Parameters for Initial Range-Finding and Definitive IC50 Assays
| Parameter | Initial Range-Finding Experiment | Definitive IC50 Experiment | Rationale |
| Concentration Range | 0.01 µM to 100 µM (logarithmic dilutions) | Centered around the estimated IC50 from the range-finding experiment (e.g., 8-12 concentrations in a 2-fold or 3-fold dilution series) | To broadly determine the inhibitory potential and then to accurately determine the IC50 value. |
| Final DMSO Concentration | ≤ 0.5% | ≤ 0.5% | To minimize solvent-induced cytotoxicity. |
| Cell Line | e.g., A549 (Lung Carcinoma) | e.g., A549 (Lung Carcinoma) | Choice depends on the research question; consistency is key. |
| Seeding Density | 5,000 cells/well | 5,000 cells/well | To ensure logarithmic growth during the experiment. |
| Incubation Time | 48 hours | 24, 48, and 72 hours | To assess time-dependent effects. |
Table 2: Example of IC50 Data for Clove-Derived Compounds Against A549 Cancer Cells
| Compound | IC50 (µg/mL) after 48h | Primary Mechanism of Action (Hypothesized) |
| This compound (Hypothetical) | To be determined | To be determined |
| Eugenol | ~28 µg/mL | Induction of apoptosis, cell cycle arrest.[4] |
| β-Caryophyllene | ~18.10 µg/mL | Anti-proliferative, induction of apoptosis.[6] |
Troubleshooting Guide
Q: My dose-response curve is flat, and I don't see any inhibition even at high concentrations. What should I do?
A:
-
Check Compound Solubility: this compound may have precipitated out of the medium. Visually inspect the wells for any precipitate. Consider using a different solvent or a lower starting concentration.
-
Verify Compound Purity and Integrity: Ensure that the compound has not degraded.
-
Extend Incubation Time: The inhibitory effect may be time-dependent. Try a longer incubation period (e.g., 72 hours).
-
Choose a More Sensitive Cell Line: The selected cell line may be resistant to this compound.
Q: I am observing high variability between my replicate wells. How can I improve consistency?
A:
-
Ensure Homogeneous Cell Seeding: Mix the cell suspension thoroughly before and during plating to ensure a uniform cell number in each well.
-
Pipetting Accuracy: Use calibrated pipettes and be consistent with your pipetting technique.
-
Edge Effects: Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium.
-
Reagent Consistency: Use the same batch of medium, serum, and other reagents for all experiments.
Q: My IC50 values are inconsistent across different experiments. What could be the cause?
A:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to altered drug sensitivity.
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase before seeding.
-
Inconsistent Incubation Times: The duration of drug exposure must be kept consistent between experiments.
-
Data Analysis Method: Use the same data analysis software and curve-fitting model for all experiments.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Clove Essential Oil: Chemical Profile, Biological Activities, Encapsulation Strategies, and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Clove 3 stability and degradation in cell media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Clove 3 in cell culture media. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful application of this compound in your research.
FAQs: this compound Stability and Handling
Q1: What is this compound and what is its chemical identity?
A1: this compound is a research chemical. Based on its CAS number (152041-16-2), it is identified as Isobiflorin. Its systematic IUPAC name is 5,7-dihydroxy-2-methyl-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one. It is a chromone glycoside.
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare a high-concentration stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What is the expected stability of this compound in cell culture media?
A3: The stability of this compound in cell culture media is influenced by several factors, including the specific media composition, pH, temperature, and light exposure. As a chromone glycoside, it may be susceptible to hydrolysis and degradation under standard cell culture conditions (37°C, physiological pH). It is crucial to determine the stability of this compound in your specific experimental setup.
Q4: What are the potential degradation products of this compound?
A4: Degradation of this compound may occur through hydrolysis of the glycosidic bond, yielding the aglycone (noreugenin) and the corresponding sugar moiety. Other modifications to the chromone ring could also occur, potentially impacting its biological activity.
Q5: How can I minimize the degradation of this compound in my experiments?
A5: To minimize degradation, prepare fresh working solutions of this compound in your cell culture medium immediately before use. Avoid prolonged storage of the compound in aqueous solutions. Protect the compound and your cell cultures from direct light. If your experiment requires long-term incubation, consider replenishing the media with freshly prepared this compound at regular intervals.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected biological activity | Degradation of this compound in cell media. | 1. Perform a stability study to determine the half-life of this compound under your experimental conditions (see Experimental Protocol section). 2. Prepare fresh working solutions for each experiment. 3. Replenish the media with fresh this compound during long-term incubations. |
| Inaccurate concentration of the stock solution. | 1. Verify the concentration of your stock solution using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC). 2. Ensure the compound was fully dissolved in the solvent. | |
| Adsorption to plasticware. | 1. Use low-protein-binding plasticware for preparing and storing solutions. 2. Include a control to assess the extent of adsorption. | |
| High variability between experimental replicates | Inconsistent this compound concentration due to degradation. | 1. Follow the steps to minimize degradation mentioned above. 2. Ensure homogeneous mixing of this compound in the cell culture medium. |
| Cell culture variability. | 1. Standardize cell seeding density and culture conditions. 2. Use cells within a similar passage number range. | |
| Unexpected cellular toxicity | High concentration of the solvent (e.g., DMSO). | 1. Ensure the final solvent concentration in the cell culture medium is non-toxic (typically ≤ 0.1% for DMSO). 2. Include a vehicle control (media with the same concentration of solvent) in your experiments. |
| Formation of toxic degradation products. | 1. Analyze for potential degradation products using techniques like LC-MS. 2. Test the toxicity of any identified degradation products. |
Experimental Protocols
Protocol 1: Determining the Stability of this compound in Cell Culture Media
This protocol outlines a method to quantify the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
HPLC-grade solvent for stock solution (e.g., DMSO)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Cell culture incubator (37°C, 5% CO₂)
-
HPLC system with a UV detector and a suitable column (e.g., C18)
-
HPLC-grade mobile phase solvents
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the this compound stock solution in your cell culture medium to the final working concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Incubation: Aliquot the this compound-containing medium into sterile tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours). Incubate the tubes under your standard cell culture conditions (37°C, 5% CO₂).
-
Sample Collection: At each time point, remove one tube and immediately store it at -80°C to halt any further degradation.
-
Sample Preparation for HPLC: Thaw the samples and centrifuge to remove any precipitates. If necessary, perform a protein precipitation step (e.g., with cold acetonitrile).
-
HPLC Analysis: Analyze the samples by HPLC to quantify the remaining concentration of this compound. The peak area of this compound at each time point is compared to the peak area at time 0.
-
Data Analysis: Plot the percentage of remaining this compound against time to determine its stability profile and half-life.
Quantitative Data Summary (Example)
| Time (hours) | This compound Remaining (%) |
| 0 | 100 |
| 2 | 95 |
| 4 | 88 |
| 8 | 75 |
| 24 | 40 |
| 48 | 15 |
Visualizations
Caption: Workflow for determining this compound stability in cell media.
Caption: Potential degradation pathway of this compound via hydrolysis.
Clove 3 Technical Support Center: Preventing Off-Target Effects
Welcome to the Clove 3 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help mitigate and assess off-target effects during this compound-based gene editing experiments. As "this compound" is understood to be a novel gene-editing platform, the guidance provided here is based on established principles for ensuring high fidelity in CRISPR-Cas systems.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in the context of this compound gene editing?
A1: Off-target effects refer to the unintended cleavage or modification of DNA sequences in the genome that are similar, but not identical, to the intended on-target site. These effects arise because the this compound system, guided by a guide RNA (gRNA), may tolerate a certain number of mismatches between the gRNA and the genomic DNA, leading to binding and cleavage at unintended locations.[1] Such off-target mutations can lead to undesired cellular phenotypes, confounding experimental results and raising safety concerns for therapeutic applications.[2]
Q2: How can I minimize off-target effects when designing my this compound experiment?
A2: Minimizing off-target effects starts with careful experimental design. Key strategies include:
-
High-Fidelity this compound Variants: Utilize engineered this compound nucleases with enhanced specificity. These variants are designed to have reduced non-specific DNA contacts, thereby lowering their tolerance for mismatched sequences.[3][4][5]
-
Optimized Guide RNA (gRNA) Design: The design of the gRNA is critical. Use bioinformatics tools to select gRNA sequences with minimal predicted off-target sites.[6][7][8] Factors to consider include GC content (40-60% is often recommended), gRNA length, and avoiding repetitive sequences.[9] Truncated or chemically modified gRNAs can also enhance specificity.[10][11]
-
Appropriate Delivery Method: The method of delivering the this compound components into the cell can influence off-target activity. Delivery of pre-assembled ribonucleoprotein (RNP) complexes (this compound protein + gRNA) or using mRNA to express the components can limit the duration of their activity in the cell, thereby reducing the window for off-target events compared to plasmid DNA delivery.[3][9]
-
"Double-Nicking" Strategy: Employ a this compound "nickase" variant, which only cuts one strand of the DNA. By using two gRNAs targeting opposite strands in close proximity, a double-strand break can be induced at the target site. The requirement for two binding events significantly increases specificity.[3][11][12]
Q3: What are the main methods to detect off-target effects of this compound?
A3: Off-target detection methods can be broadly categorized into three types:
-
In Silico (Computational) Methods: These are predictive tools that scan a genome for sequences with similarity to the gRNA target sequence.[1][10] While useful for initial screening, they require experimental validation.
-
In Vitro (Biochemical) Methods: These cell-free assays use purified genomic DNA and the this compound RNP to identify all potential cleavage sites. Examples include CIRCLE-seq and Digenome-seq.[1][13][14] These methods are highly sensitive but may identify sites that are not accessible in a cellular context.[13]
-
In Vivo (Cell-Based) Methods: These assays detect off-target events within living cells, providing a more biologically relevant picture. Prominent methods include GUIDE-seq, which captures and sequences DNA ends at break sites, and DISCOVER-seq, which identifies DNA repair events.[1][15][16]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High frequency of off-target mutations detected. | 1. Suboptimal gRNA design with multiple potential off-target sites. 2. Use of a standard this compound nuclease with lower fidelity. 3. Prolonged expression of this compound components from plasmid DNA. | 1. Redesign gRNAs using updated bioinformatic tools to select for higher specificity.[6][7] 2. Switch to a high-fidelity this compound variant.[4][17][18] 3. Deliver this compound and gRNA as an RNP complex or use mRNA for transient expression.[3][9] |
| Inconsistent results between different off-target detection assays. | 1. In vitro assays may detect more potential sites than are cleaved in cells due to chromatin accessibility.[13] 2. Different assays have varying levels of sensitivity.[1] | 1. Prioritize validation of off-target sites identified by multiple methods, especially cell-based assays like GUIDE-seq. 2. Use a combination of a highly sensitive in vitro method (e.g., CIRCLE-seq) for discovery and a cell-based method for validation. |
| Low on-target editing efficiency with a high-fidelity this compound variant. | High-fidelity variants can sometimes exhibit reduced on-target activity for certain gRNAs.[17] | 1. Screen multiple gRNAs for the target site to find one with high on-target activity with the chosen high-fidelity variant. 2. Optimize the delivery and concentration of the this compound RNP. |
| Difficulty validating computationally predicted off-target sites. | In silico prediction tools may have a high false-positive rate as they often do not account for the cellular environment.[1] | 1. Use unbiased, genome-wide detection methods like GUIDE-seq or CIRCLE-seq to empirically identify off-target sites.[1][13] 2. Validate a panel of the highest-scoring predicted sites using targeted deep sequencing. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of high-fidelity variants and the sensitivity of various off-target detection methods, based on studies of CRISPR-Cas9 systems.
Table 1: Comparison of High-Fidelity Cas9 Variants
| Variant | Fold Reduction in Off-Target Effects (Compared to Wild-Type) | On-Target Activity | Reference(s) |
| SpCas9-HF1 | Up to 1500x | Comparable to wild-type for >85% of gRNAs | [4][5][10][18] |
| eSpCas9 | Significant reduction | Maintained strong on-target cleavage | [12] |
| HiFi-Cas9 | Greatly reduced | Optimal trade-off between activity and specificity | [3][17] |
Table 2: Sensitivity of Off-Target Detection Methods
| Method | Type | Detection Limit (Indel Frequency) | Key Advantage(s) | Reference(s) |
| GUIDE-seq | Cell-based | As low as 0.03% | Unbiased, genome-wide detection in cells | [1][19] |
| CIRCLE-seq | In vitro | Highly sensitive | Cell-free, comprehensive identification of potential sites | [1][13][14] |
| Digenome-seq | In vitro | As low as 0.1% | Unbiased, sensitive in vitro detection | [1][16] |
| DISCOVER-seq | In vivo / Cell-based | Sensitive | Applicable to in vivo samples | [1][15][16] |
| Targeted Deep Sequencing | Biased | ~0.1% (depends on depth) | High sensitivity for specific, predicted sites | [20][21] |
Experimental Protocols
Protocol 1: Genome-Wide Unbiased Identification of DSBs Enabled by Sequencing (GUIDE-seq)
This protocol outlines the key steps for performing GUIDE-seq to identify off-target cleavage sites of this compound in a cellular context.[1]
1. Preparation of Double-Stranded Oligodeoxynucleotides (dsODNs):
- Synthesize and anneal two complementary, phosphorylated single-stranded oligonucleotides to form a short, blunt-ended dsODN tag. This tag will be integrated into the DNA at double-strand break (DSB) sites.
2. Transfection:
- Co-transfect the target cells with:
- The this compound expression vector (or RNP).
- The gRNA expression vector (or synthetic gRNA).
- The prepared dsODN tag.
- Include appropriate controls (e.g., cells transfected with dsODN only).
3. Genomic DNA Extraction:
- After 48-72 hours, harvest the cells and extract high-quality genomic DNA.
4. Library Preparation:
- Shear the genomic DNA to an appropriate fragment size (e.g., ~500 bp).
- Perform end-repair and A-tailing on the fragmented DNA.
- Ligate next-generation sequencing (NGS) adapters containing unique molecular identifiers (UMIs).
- Perform two rounds of nested PCR to amplify the fragments containing the integrated dsODN tag. The first PCR uses a primer specific to the dsODN and a primer for the NGS adapter. The second PCR adds the full sequencing adapters and indexes.
5. Next-Generation Sequencing (NGS):
- Pool the indexed libraries and perform paired-end sequencing on an NGS platform.
6. Data Analysis:
- Align the sequencing reads to the reference genome.
- Identify reads that contain the dsODN tag sequence.
- Map the genomic sequences adjacent to the integrated dsODN to identify the locations of DSBs.
- Filter out background noise using the control samples. The remaining sites represent the on-target and off-target cleavage events.
Visualizations
Diagram 1: Workflow for Minimizing this compound Off-Target Effects
Caption: A logical workflow for designing, executing, and validating this compound experiments to minimize off-target effects.
Diagram 2: Decision Tree for Off-Target Analysis Strategy
Caption: A decision tree to guide the selection of an appropriate off-target analysis strategy based on experimental goals.
References
- 1. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Methods to Detect CRISPR Off-Target Mutations | The Scientist [the-scientist.com]
- 3. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 4. High-fidelity CRISPR-Cas9 variants with undetectable genome-wide off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. jkip.kit.edu [jkip.kit.edu]
- 8. CRISPR guide RNA design for research applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azolifesciences.com [azolifesciences.com]
- 10. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spiedigitallibrary.org [spiedigitallibrary.org]
- 12. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. seqwell.com [seqwell.com]
- 15. Summary of CRISPR-Cas9 off-target Detection Methods - CD Genomics [cd-genomics.com]
- 16. Off-Target Effects and Detection Strategies of CRISPR/Cas9 Gene Editing - CD Genomics [cd-genomics.com]
- 17. academic.oup.com [academic.oup.com]
- 18. sciencedaily.com [sciencedaily.com]
- 19. TEG-Seq CRISPR Off-Target Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. sg.idtdna.com [sg.idtdna.com]
- 21. Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Clove 3-Induced Cellular Stress
Disclaimer: The term "Clove 3" is not associated with a specific, commercially available compound in the reviewed scientific literature. Therefore, this technical support center provides guidance based on the known cellular stress-inducing properties of well-characterized clove (Syzygium aromaticum) extracts and their primary bioactive components, such as eugenol and oleanolic acid. Researchers using a specific fraction or compound designated as "this compound" should consider this information a general guide and optimize their experiments accordingly.
This resource is designed for researchers, scientists, and drug development professionals investigating the effects of clove-derived compounds on cellular stress. It provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General
Q1: What are the primary mechanisms of clove extract-induced cellular stress?
A1: Clove extracts and their active components, primarily eugenol, induce cellular stress through several mechanisms. These include the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent DNA damage.[1][2][3] This can trigger apoptosis (programmed cell death) through both intrinsic (mitochondrial) and extrinsic pathways.[1][4][5][6][7] Additionally, clove compounds have been shown to modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK pathways.[6][8]
Q2: I am not observing the expected cytotoxic or apoptotic effect of my clove extract. What are the potential reasons?
A2: A lack of an observable effect can stem from several factors. Consider the following troubleshooting steps:
-
Compound Integrity and Concentration:
-
Verify Bioactivity: Ensure the extract or compound is active. If possible, test it on a sensitive positive control cell line.
-
Concentration Range: The effective concentration can vary significantly between cell lines. Perform a dose-response experiment with a broad range of concentrations (e.g., 1 µg/mL to 500 µg/mL) to determine the IC50 value for your specific cell model.[9]
-
Solubility: Poor solubility can limit the effective concentration. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium. Observe for any precipitation.
-
-
Cell Culture Conditions:
-
Cell Health and Passage Number: Use healthy, low-passage cells. High passage numbers can lead to altered phenotypes and resistance.
-
Cell Density: Seed cells at an appropriate density. Overly confluent or sparse cultures can respond differently to stress inducers.
-
Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of test compounds. Consider reducing the serum concentration during treatment, but be aware this can also induce stress.
-
-
Experimental Protocol:
-
Treatment Duration: Apoptosis and other cellular stress responses are time-dependent. Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal treatment duration.[7]
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect the effect. For example, a viability assay like MTT might be less sensitive to early apoptotic events than an Annexin V/PI staining assay.
-
Specific Assays
Q3: My cell viability assay (e.g., MTT, XTT) results are inconsistent. How can I improve reproducibility?
A3: Inconsistent viability results are a common issue. Here are some troubleshooting tips:
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when seeding cells and adding reagents.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to "edge effects." To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
Reagent Incubation Time: Strictly adhere to the recommended incubation times for the viability reagent. Over- or under-incubation can lead to variability.
-
Interference from Compound: Natural extracts can sometimes interfere with the chemistry of viability assays. For example, compounds with reducing properties can directly convert the MTT tetrazolium salt, leading to a false-positive signal. Run a "compound-only" control (no cells) to check for this.
Q4: I am having trouble detecting apoptosis with Annexin V/PI staining. What could be wrong?
A4: Difficulty in detecting apoptosis via flow cytometry can be due to several factors:
-
Timing of Analysis: The window for detecting early apoptosis (Annexin V positive, PI negative) can be narrow. If you analyze too late, most cells may have progressed to late apoptosis or necrosis (Annexin V and PI positive). Perform a time-course experiment to find the optimal endpoint.[7]
-
Cell Handling: Apoptotic cells are fragile. Handle cells gently during harvesting and staining to avoid premature membrane rupture, which can lead to false PI-positive signals.
-
Reagent Quality and Concentration: Use fresh, high-quality Annexin V and PI reagents. Titrate the reagents to determine the optimal staining concentration for your cell type.
-
Flow Cytometer Settings: Ensure the instrument is properly calibrated and that the voltage and compensation settings are correctly adjusted to distinguish between negative and positive populations.
Quantitative Data Summary
The following tables summarize cytotoxicity data for clove extracts and their components from various studies. Note that IC50 values are highly dependent on the cell line and experimental conditions.
Table 1: Cytotoxicity of Clove Extracts and Components in Cancer Cell Lines
| Compound/Extract | Cell Line | Assay | Incubation Time (h) | IC50 Value | Reference |
| Ethyl Acetate Extract of Cloves (EAEC) | HT-29 (Colon Cancer) | MTT | 48 | ~70 µg/mL | [7] |
| Oleanolic Acid (OA) | HT-29 (Colon Cancer) | MTT | 48 | ~110 µM | [7] |
| Clove Oil | TE-13 (Esophageal Cancer) | Not Specified | Not Specified | 300 µl/ml | [9] |
| Ethanolic Extract of Clove | HCT (Colon Carcinoma) | MTT | Not Specified | 2.53 µg/ml | [10] |
| Dichloromethane Extract of Clove | HCT (Colon Carcinoma) | MTT | Not Specified | 6.71 µg/ml | [10] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol provides a general method for determining the cytotoxic effect of a clove extract on a cancer cell line.
-
Cell Seeding: Seed cells (e.g., HT-29) in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the clove extract in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the clove extract. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C, 5% CO₂.[7]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis by flow cytometry.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the clove extract at the desired concentrations (e.g., IC50 and 2x IC50) for the determined optimal time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples immediately by flow cytometry. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls to set up compensation and gates.
Visualizations
Signaling Pathways
Caption: Clove-induced cellular stress and apoptosis signaling.
Experimental Workflow
Caption: Workflow for assessing this compound-induced cellular stress.
Troubleshooting Logic
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. Oxidative Stress-Induced DNA Damage and Apoptosis in Clove Buds-Treated MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8 Surprising Health Benefits of Cloves [healthline.com]
- 3. Neuroprotective Properties of Clove (Syzygium aromaticum): State of the Art and Future Pharmaceutical Applications for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpp.krakow.pl [jpp.krakow.pl]
- 5. tandfonline.com [tandfonline.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Clove Extract Inhibits Tumor Growth and Promotes Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemical investigation and screening of anti-cancer potential of Syzygium aromaticum L. bud (clove) essential oil nanoemulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioactivity of <i>Syzygium aromaticum</i> (L.) Merr. & L.M.Perry extracts as potential antimicrobial and anticancer agents - Journal of King Saud University - Science [jksus.org]
Technical Support Center: Improving the Oral Bioavailability of Clove-Derived Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the oral bioavailability of clove-derived compounds, such as eugenol and β-caryophyllene.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges to the oral bioavailability of active compounds in clove?
A1: The primary challenges stem from the physicochemical properties of its main bioactive constituents, primarily eugenol and β-caryophyllene. These compounds are highly lipophilic (fat-soluble), which can limit their dissolution in the aqueous environment of the gastrointestinal (GI) tract.[1] Additionally, they can be susceptible to metabolism within the gut wall, further reducing the amount of active compound that reaches systemic circulation.
Q2: What are the main strategies to improve the oral bioavailability of clove bioactives?
A2: The most common strategies focus on lipid-based drug delivery systems. These include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in the GI tract.[2][3]
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Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): Similar to SEDDS, but they form nano-sized droplets (typically <200 nm), which offers a larger surface area for drug release and absorption.[1][4]
-
Microemulsions: Thermodynamically stable, transparent systems of oil, water, surfactant, and co-surfactant with very small droplet sizes.[5][6]
-
Microencapsulation: A process where active compounds are enclosed within a protective shell (e.g., gum arabic, maltodextrin) to protect them from degradation and control their release.[7][8]
Q3: What are the key bioactive compounds in clove?
A3: Clove is a rich source of phenolic compounds.[9] The primary bioactive component is eugenol, which can constitute 70-90% of clove bud essential oil.[1] Another significant compound is β-caryophyllene, which makes up 6-17% of the oil.[1] Other components include eugenyl acetate, α-humulene, and various flavonoids and phenolic acids.[9][10]
Troubleshooting Guides
Formulation and Stability Issues
Q: My SNEDDS formulation is showing phase separation after dilution. What could be the cause and how can I fix it?
A: Phase separation upon dilution is a common sign of an unstable formulation.
-
Potential Causes:
-
Inappropriate Surfactant/Co-surfactant Ratio: The ratio of your surfactant to co-surfactant (S/CoS) is critical for maintaining a stable emulsion. An incorrect ratio can lead to the system's inability to emulsify effectively.
-
Poor Component Selection: The hydrophile-lipophile balance (HLB) of the surfactant must be appropriate for the oil phase (clove oil).
-
High Oil Concentration: An excessively high oil phase concentration might overwhelm the emulsifying capacity of your surfactant system.
-
-
Troubleshooting Steps:
-
Re-evaluate Surfactant and Co-surfactant: Screen different surfactants and co-surfactants. Based on turbidimetric analysis, select a surfactant that forms a clear, stable emulsion with your oil phase.[2][3]
-
Optimize S/CoS Ratio: Construct a pseudo-ternary phase diagram to identify the optimal concentration ranges and ratios of oil, surfactant, and co-surfactant that result in a stable nanoemulsion region.[5][6]
-
Thermodynamic Stability Studies: Subject your formulations to stress tests, such as heating-cooling cycles, freeze-thaw cycles, and centrifugation, to identify robust formulations.[11] Formulations that withstand these tests without phase separation are more likely to be stable.
-
Q: I am observing drug/extract precipitation in my SEDDS formulation upon storage. How can this be prevented?
A: Precipitation indicates that the drug's solubility in the formulation is compromised over time.
-
Potential Causes:
-
Supersaturation: The initial drug concentration may be too close to the saturation point, leading to precipitation with slight temperature changes.
-
Component Interaction: One of the components (oil, surfactant, or co-surfactant) may be interacting with the drug in a way that reduces its solubility over time.
-
Improper Solvent Selection: The chosen oil or co-solvent may not be an optimal solvent for the active compound.
-
-
Troubleshooting Steps:
-
Determine Saturation Solubility: Accurately measure the solubility of your clove extract or active compound in individual excipients (oils, surfactants) to select the best components. Clove oil itself can be an effective oily vehicle.[2][11]
-
Reduce Drug Loading: Experiment with a slightly lower, yet still therapeutically relevant, concentration of the active compound.
-
Incorporate a Co-solvent: A co-solvent like propylene glycol can be used to improve the solubilizing capacity of the formulation.[3][11]
-
Characterization and Performance Issues
Q: My nanoemulsion has a large particle size and a high Polydispersity Index (PDI). What should I do?
A: A large particle size (>200 nm) and high PDI (>0.3) can negatively impact stability and absorption.
-
Potential Causes:
-
Insufficient Surfactant: The amount of surfactant may be inadequate to cover the surface of the newly formed oil droplets during emulsification.
-
Suboptimal S/CoS Ratio: The ratio is not conducive to forming small, uniform droplets.
-
High Viscosity: A highly viscous formulation can hinder the emulsification process.
-
-
Troubleshooting Steps:
-
Adjust Surfactant Concentration: Increase the concentration of the surfactant/co-surfactant mixture (S-mix).
-
Optimize Formulation via Phase Diagram: Use a ternary phase diagram to identify regions that produce smaller particle sizes. Formulations with a higher S-mix to oil ratio often result in smaller globules.[6] For example, a study on clove oil microemulsion found that an oil:S-mix ratio of 1:9 yielded optimal results.[6]
-
Check Viscosity: If the pre-concentrate is too viscous, consider a co-surfactant or co-solvent that can reduce viscosity without compromising stability.
-
Q: My in vivo pharmacokinetic study shows only a marginal increase in bioavailability. What factors could be at play?
A: A small improvement suggests that while the formulation may be stable, it is not effectively overcoming the absorption barriers.
-
Potential Causes:
-
Premature Drug Release: The drug might be released from the lipid droplets before reaching the site of absorption.
-
GI Degradation: The formulation may not be adequately protecting the drug from enzymatic degradation in the gut.
-
Insufficient Mucoadhesion: The formulation may not have sufficient contact time with the intestinal mucosa for efficient absorption.
-
-
Troubleshooting Steps:
-
Review In Vitro Dissolution: Ensure your in vitro dissolution studies, performed at different pH conditions (e.g., 3.0, 4.5, 6.8), confirm a significant increase in solubility and dissolution rate compared to the unformulated compound.[2][3]
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Incorporate Mucoadhesive Polymers: Consider adding a mucoadhesive agent to your formulation to increase residence time in the GI tract.
-
Assess Formulation Behavior in Simulated GI Fluids: Test the stability and particle size of your nanoemulsion in simulated gastric and intestinal fluids to ensure it remains intact until it reaches the small intestine.[4]
-
Data on Bioavailability Enhancement
The following table summarizes quantitative data from studies using advanced delivery systems to improve the oral bioavailability of clove-derived compounds or drugs formulated with clove oil.
| Formulation Type | Active Compound | Key Excipients | Key Findings | Relative Bioavailability Increase | Reference |
| SEDDS | Neratinib Maleate | Clove Oil (45%), Cremophor® EL (50%), Propylene Glycol (5%) | Mean globule size of 204.8 nm; Emulsification time <12s. | 2.24-fold | [2][3] |
| SEDDS | Neratinib Maleate | Clove Oil (45%), Cremophor® EL:Caproyl® PGMC (4:1, 50%), Propylene Glycol (5%) | Mean globule size of 239.8 nm; Emulsification time <12s. | 2.18-fold | [2][3] |
| SNEDDS | β-caryophyllene | β-Cary, Surfactant, Lipophilic phase | Formed spherical droplets of ≈100 nm. | 2-fold | [4] |
| Microemulsion | Clove Oil (10%) | Isopropyl myristate, Tween-80:PEG 400 (2:1), Water | Globule size of 17.69 nm; PDI of 0.057. | (Bioavailability not quantified, but optimized for delivery) | [6] |
Experimental Protocols
Protocol 1: Formulation of a Clove Oil-Based SNEDDS
This protocol is adapted from methodologies for creating self-nanoemulsifying drug delivery systems.
-
Screening of Excipients:
-
Oil Phase: Determine the saturation solubility of the active compound (e.g., isolated eugenol or a concentrated clove extract) in various oils (e.g., clove oil, isopropyl myristate). Select the oil with the highest solubilizing capacity.
-
Surfactant Selection: Screen various surfactants (e.g., Tween-80, Cremophor® EL) based on their ability to emulsify the selected oil. Mix the oil and surfactant in a 1:1 ratio, dilute with water, and observe for clarity and stability.
-
Co-surfactant Selection: Screen co-surfactants (e.g., PEG 400, Propylene Glycol) for their ability to improve the emulsification of the chosen oil-surfactant pair.
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Prepare various mixtures of the oil, surfactant, and co-surfactant (S-mix) at different ratios (e.g., S-mix ratios of 1:1, 2:1, 1:2).
-
For each S-mix ratio, titrate the oil phase with the S-mix at varying weight ratios (e.g., 1:9, 2:8, ... 9:1).
-
Each mixture is then titrated with water dropwise under gentle agitation.
-
Observe the mixtures for transparency and flowability. The points where clear, monophasic nanoemulsions form are plotted on a ternary graph to identify the nanoemulsion region.
-
-
Preparation of the Optimized SNEDDS Formulation:
-
Select a formulation from the nanoemulsion region of the phase diagram (e.g., one with a high nanoemulsion area and low surfactant concentration).
-
Accurately weigh the oil phase, surfactant, and co-surfactant according to the chosen ratio.
-
Add the pre-weighed active compound to the mixture.
-
Mix the components using a magnetic stirrer at a moderate speed (e.g., 500 rpm) until a clear, homogenous solution is obtained.[6]
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for assessing the oral bioavailability of a novel formulation.
-
Animal Acclimatization:
-
Use healthy adult rats (e.g., Wistar or Sprague-Dawley), weighing 200-250g.
-
Acclimatize the animals for at least one week before the experiment, with free access to a standard diet and water.
-
-
Dosing:
-
Fast the animals overnight (12-18 hours) before dosing, but allow free access to water.
-
Divide the animals into groups (e.g., n=6 per group).
-
Control Group: Administer the unformulated active compound suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Test Group: Administer the developed formulation (e.g., SNEDDS).
-
Administer the doses orally via gavage.
-
-
Blood Sampling:
-
Collect blood samples (approx. 0.25 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Collect samples into heparinized microcentrifuge tubes.
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of the active compound in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) for both groups using appropriate software.
-
Calculate the relative bioavailability (Frel) of the test formulation compared to the control using the formula: Frel (%) = (AUC_test / AUC_control) * (Dose_control / Dose_test) * 100.
-
Visualizations
Caption: Workflow for developing and validating a SNEDDS formulation.
Caption: Decision tree for troubleshooting unstable nanoemulsion formulations.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Design and Evaluation of Clove Oil-Based Self-Emulsifying Drug Delivery Systems for Improving the Oral Bioavailability of Neratinib Maleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improving the oral bioavailability and anti-inflammatory potential of clove oil-derived β-caryophyllene with a self-nanoemulsifying drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and characterization of clove oil microemulsion [pharmacia.pensoft.net]
- 7. The Optimal Bioavailability of Clove Powder. [greenskybio.com]
- 8. Physicochemical Characterization, Storage Stability Behavior, and Intestinal Bioaccessibility of Clove Extract Encapsulated Using Varying Combinations of Gum Arabic and Maltodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clove (Syzygium aromaticum): a precious spice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioactive properties of clove (Syzygium aromaticum) essential oil nanoemulsion: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Evaluation of Clove Oil-Based Self-Emulsifying Drug Delivery Systems for Improving the Oral Bioavailability of Neratinib Maleate | MDPI [mdpi.com]
Technical Support Center: Clove 3 Interference with Fluorescence-Based Assays
Welcome to the technical support center for troubleshooting assay interference. This resource is designed for researchers, scientists, and drug development professionals who are encountering unexpected results in fluorescence-based assays and suspect interference from the small molecule Clove 3 . Here, you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to help you identify and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence assay?
This compound is a small molecule with the chemical formula C16H18O9.[1] Like many organic small molecules, particularly those with aromatic ring structures, this compound has the potential to interfere with fluorescence-based assays. This interference can arise from two primary mechanisms: autofluorescence, where the compound itself emits light, and fluorescence quenching, where the compound reduces the signal from the assay's fluorophore.[2][3]
Q2: What are the common types of interference observed with compounds like this compound in fluorescence assays?
There are two primary ways a compound like this compound can interfere with a fluorescence assay:
-
Autofluorescence: The compound itself may be fluorescent, emitting light at a wavelength that overlaps with the detection wavelength of your assay. This leads to a false-positive or an artificially high signal. Many small molecules found in screening libraries are inherently fluorescent.[2][4]
-
Fluorescence Quenching: The compound can interact with the excited fluorophore in your assay, causing it to return to its ground state without emitting a photon. This results in a decrease in the fluorescence signal, potentially leading to a false-negative or an underestimation of the true signal.[5][6] This phenomenon is also known as the "inner filter effect" if the compound absorbs the excitation or emission light.[4]
Q3: My assay is showing a dose-dependent increase/decrease in signal in the presence of this compound. How can I determine if this is a real effect or an artifact?
A dose-dependent change in signal is a common indicator of assay interference. To distinguish between a true biological effect and an artifact, you should perform a series of control experiments. These include testing the effect of this compound on the assay components in the absence of the biological target and directly measuring the autofluorescence and quenching properties of the compound. The troubleshooting guides below provide detailed protocols for these experiments.
Q4: Can the chemical properties of this compound predict its likelihood of interference?
While a full spectral characterization is necessary for confirmation, the chemical structure of this compound (C16H18O9) suggests the presence of functional groups that could contribute to fluorescence interference. The presence of conjugated systems or aromatic rings, common in natural products, can lead to intrinsic fluorescence.[2]
Troubleshooting Guides
If you suspect that this compound is interfering with your fluorescence-based assay, follow these step-by-step guides to diagnose and address the issue.
Guide 1: Assessing Autofluorescence of this compound
This guide will help you determine if this compound is contributing to the signal in your assay through its own fluorescence.
Experimental Protocol:
-
Prepare a serial dilution of this compound: Dissolve this compound in the same assay buffer used for your primary experiment to create a concentration range that matches or exceeds the concentrations used in your assay.
-
Plate the dilutions: Add the this compound dilutions to the wells of a microplate. Include control wells containing only the assay buffer (blank).
-
Read the plate: Use a plate reader with the same filter set (excitation and emission wavelengths) as your primary assay.
-
Analyze the data: Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound. If you observe a concentration-dependent increase in fluorescence, this confirms that this compound is autofluorescent at the wavelengths used in your assay.
Data Presentation:
Table 1: Hypothetical Autofluorescence Data for this compound
| This compound Concentration (µM) | Raw Fluorescence Units (RFU) | Background Corrected RFU |
| 100 | 15,234 | 14,734 |
| 50 | 8,102 | 7,602 |
| 25 | 4,350 | 3,850 |
| 12.5 | 2,189 | 1,689 |
| 6.25 | 1,098 | 598 |
| 0 (Buffer) | 500 | 0 |
Mitigation Strategies:
-
Use a different fluorophore: If possible, switch to a fluorophore that has excitation and emission wavelengths that do not overlap with the autofluorescence of this compound. Red-shifted fluorophores are often less susceptible to interference from library compounds.[7]
-
Pre-read the plate: Before adding the final assay component to initiate the reaction, take a fluorescence reading of the plate with this compound. This "pre-read" value can be subtracted from the final reading to correct for autofluorescence.
-
Time-resolved fluorescence (TRF): If available, use a TRF-based assay. These assays have a time delay between excitation and emission detection, which can reduce interference from short-lived autofluorescence.[8]
Guide 2: Assessing Fluorescence Quenching by this compound
This guide will help you determine if this compound is decreasing the signal in your assay by quenching the fluorescence of your reporter fluorophore.
Experimental Protocol:
-
Prepare assay components: Prepare your standard assay mixture, including the fluorophore and any other necessary reagents, but excluding the biological target (e.g., enzyme or receptor).
-
Add this compound: Add a serial dilution of this compound to the assay mixture. Include a control with no this compound.
-
Incubate and read: Incubate the plate under the same conditions as your primary assay and then read the fluorescence.
-
Analyze the data: A concentration-dependent decrease in fluorescence in the presence of this compound indicates that the compound is quenching the fluorophore.
Data Presentation:
Table 2: Hypothetical Fluorescence Quenching Data for this compound
| This compound Concentration (µM) | Raw Fluorescence Units (RFU) | % Quenching |
| 100 | 25,432 | 74.57% |
| 50 | 48,765 | 51.24% |
| 25 | 75,987 | 24.01% |
| 12.5 | 91,234 | 8.77% |
| 6.25 | 98,765 | 1.23% |
| 0 (Control) | 100,000 | 0.00% |
Mitigation Strategies:
-
Change the fluorophore: Some fluorophores are more susceptible to quenching than others. Testing an alternative fluorophore may resolve the issue.
-
Decrease fluorophore concentration: High concentrations of fluorophore can sometimes increase the likelihood of quenching. Optimizing the fluorophore concentration may help.
-
Orthogonal assay: The most reliable way to confirm a hit that is suspected of quenching is to use an orthogonal assay with a different detection method (e.g., absorbance, luminescence, or a label-free method).[2]
Visualizations
Caption: Mechanisms of fluorescence assay interference by this compound.
Caption: Experimental workflow for troubleshooting this compound interference.
Caption: this compound interference in a hypothetical kinase assay pathway.
References
- 1. This compound | C16H18O9 | CID 10338198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protein fluorescence quenching by small molecules: protein penetration versus solvent exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is fluorescence quenching [biosyn.com]
- 7. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Small Molecule Toxicity in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize toxicity when working with Clove-related compounds and Caspase-3 modulators in primary cell cultures.
Section 1: Clove (Syzygium aromaticum) Extract and Eugenol
Extracts from Clove (Syzygium aromaticum) and its primary active component, eugenol, are known for their broad biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[[“]] However, these compounds can also exhibit cytotoxicity, particularly in sensitive primary cell cultures.[2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Clove extract and eugenol toxicity in primary cells?
A1: The primary mechanism of toxicity for Clove extract and its major component, eugenol, is the disruption of cell membranes, leading to increased permeability and leakage of intracellular components.[3][[“]] At higher concentrations, these compounds can also induce oxidative stress and interfere with essential cellular processes like DNA and protein synthesis, ultimately leading to cell death.[[“]][5]
Q2: Why are my primary cells more sensitive to Clove extract/eugenol than immortalized cell lines?
A2: Primary cells are generally more sensitive to chemical treatments than immortalized cell lines. This is because they are not transformed and have a finite lifespan, making them more susceptible to stress and cytotoxic effects.[6][7] Factors such as slower growth rates and less robust defense mechanisms can contribute to this heightened sensitivity.
Q3: I'm observing high variability in toxicity between experiments. What could be the cause?
A3: High variability between experiments with primary cells can stem from several factors. These include batch-to-batch variation of the cells, differences in passage number, and inconsistencies in cell seeding density.[8] It is crucial to maintain consistent cell culture practices and thoroughly document all experimental parameters.
Troubleshooting Guide: Clove Extract/Eugenol Cytotoxicity
| Issue | Possible Cause | Recommended Solution |
| High cell death at all tested concentrations | The compound is cytotoxic at the tested range. | Perform a dose-response experiment to determine the IC50 value. Start with a broad concentration range (e.g., 1 µM to 100 µM) and narrow it down. Use a lower, non-toxic concentration range for your experiments.[8] |
| Precipitation of the compound in the culture medium | Poor solubility of the extract or eugenol in the aqueous medium. | Ensure the final solvent (e.g., DMSO) concentration is low (typically <0.5%, ideally ≤0.1%).[6] Prepare a more dilute stock solution. Pre-warm the culture medium before adding the compound.[8] |
| Inconsistent results between replicates | Uneven cell seeding or "edge effects" in multi-well plates. Pipetting errors. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate, which are prone to evaporation. Use calibrated pipettes and consistent pipetting techniques.[8] |
| Observed effect may not be specific to the intended target | Off-target effects of the extract or eugenol. | Use appropriate controls, such as a vehicle control (medium with solvent only). If possible, test individual components of the extract to identify the cytotoxic agent.[2] |
Experimental Protocols
This protocol helps determine the concentration of your compound that inhibits 50% of cell viability.
-
Cell Seeding: Seed primary cells in a 96-well plate at their optimal density and allow them to adhere and stabilize for 24 hours.
-
Compound Preparation: Prepare a 2-fold serial dilution of the Clove extract or eugenol in the complete culture medium. A starting concentration of 200 µM is often a good starting point.
-
Treatment: Remove the existing medium from the cells and add the prepared compound dilutions. Include a vehicle control (medium with the same final concentration of the solvent, e.g., DMSO).
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Resazurin Assay:
-
Add Resazurin solution to each well to a final concentration of 10% (v/v).
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at 560 nm excitation and 590 nm emission.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Signaling Pathway and Workflow Diagrams
Caption: Workflow for Assessing Clove Extract/Eugenol Cytotoxicity.
Caption: Signaling pathways potentially affected by Clove/Eugenol.[[“]][3][9]
Section 2: Caspase-3 Modulators
Given that "Clove 3" is not a standard chemical name, it is possible that researchers are referring to a compound that modulates Caspase-3, a key executioner in apoptosis. Both inhibitors and activators of Caspase-3 can present challenges in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: Why is my Caspase-3 inhibitor causing toxicity in my primary cells?
A1: While seemingly counterintuitive, Caspase-3 inhibitors can be toxic to primary cells. Some inhibitors, like the broad-spectrum caspase inhibitor Z-VAD-FMK, can have toxic metabolites.[10] Additionally, off-target effects at higher concentrations can lead to unintended cytotoxicity.[6] It's also important to consider that inhibiting apoptosis can sometimes push cells towards other forms of cell death, such as necrosis, which can be detrimental in a culture system.[11]
Q2: I am using a Caspase-3 activator, and it's killing my cells too quickly. How can I manage this?
A2: Caspase-3 activators are designed to induce apoptosis. In sensitive primary cells, this process can be very rapid and widespread. To manage this, it is crucial to perform a careful dose-response and time-course experiment to find a concentration and duration that induces a measurable apoptotic effect without causing complete culture collapse.[8]
Q3: How can I differentiate between on-target apoptosis and off-target toxicity?
A3: To distinguish between on-target and off-target effects, several control experiments are necessary. Using a structurally different compound that targets the same protein can help confirm that the observed effect is on-target.[11] Additionally, performing target knockdown or knockout experiments (e.g., using siRNA or CRISPR) in a relevant cell line can validate the specificity of your compound.[12]
Troubleshooting Guide: Caspase-3 Modulator Toxicity
| Issue | Possible Cause | Recommended Solution |
| High levels of necrosis observed with a Caspase-3 activator | The concentration is too high, leading to overwhelming apoptosis and secondary necrosis. | Lower the concentration of the activator. Perform a time-course experiment to assess the kinetics of apoptosis and necrosis. Use assays that can distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining).[11] |
| Caspase-3 inhibitor is causing cell death | The inhibitor or its solvent (e.g., DMSO) is toxic at the concentration used. Off-target effects. | Determine the maximum non-toxic concentration of the inhibitor and the solvent.[6] Test the inhibitor in a cell line that does not express Caspase-3 (if available) to check for off-target effects.[12] |
| No observable effect of the Caspase-3 modulator | The compound may be inactive in your cell type, or the concentration is too low. The compound may be unstable in your culture medium. | Verify the compound's activity in a positive control cell line. Test a wider and higher concentration range. Confirm the stability of the compound in your culture medium over the duration of the experiment.[8] |
Experimental Protocols
This protocol allows for the differentiation of live, apoptotic, and necrotic cells.
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Cell Seeding and Treatment: Seed primary cells in a multi-well plate and treat them with your Caspase-3 modulator at various concentrations and for different durations. Include positive and negative controls.
-
Cell Harvesting: Gently collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
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Live cells: Annexin V-negative and PI-negative.
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Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathway and Workflow Diagrams
Caption: Simplified overview of the intrinsic apoptosis pathway.[13]
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
- 1. consensus.app [consensus.app]
- 2. Cytotoxicity of clove (Syzygium aromaticum) oil and its major components to human skin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clove (Syzygium aromaticum): a precious spice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. Chemical Composition, Antibacterial Properties and Mechanism of Action of Essential Oil from Clove Buds against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Primary Cell Culture Problems and Solutions | MolecularCloud [molecularcloud.org]
- 8. benchchem.com [benchchem.com]
- 9. Active fraction of clove induces apoptosis via PI3K/Akt/mTOR-mediated autophagy in human colorectal cancer HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct inhibition of caspase 3 is dispensable for the anti-apoptotic activity of XIAP - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Clove 3 from Plant Extracts
Welcome to the technical support center for the purification of Clove 3, a novel bioactive compound isolated from plant extracts. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate the complexities of natural product purification.
Frequently Asked Questions (FAQs)
Q1: What is a general strategy for isolating a moderately polar compound like this compound from a crude plant extract?
A1: A common strategy involves a multi-step approach starting with extraction, followed by fractionation and chromatographic purification. The initial step is to perform a solvent extraction on the dried, ground plant material.[1][2] A solvent like methanol or ethanol is often used to extract a wide range of compounds.[3] The crude extract is then concentrated and can be subjected to liquid-liquid partitioning to separate compounds based on polarity. For a moderately polar compound, you might partition the extract between a non-polar solvent (like hexane) and a polar solvent (like methanol/water) to remove highly non-polar or polar impurities. The final purification is typically achieved using chromatographic techniques.[4][5]
Q2: How do I choose the right chromatographic technique for this compound purification?
A2: The choice of chromatography depends on the scale of purification and the nature of the impurities.
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Flash Chromatography: Ideal for initial, large-scale purification of the crude extract to quickly separate major components.[6][7]
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High-Performance Liquid Chromatography (HPLC): Used for final purification to achieve high purity of this compound. Reverse-phase HPLC (RP-HPLC) with a C18 column is often a good starting point for moderately polar compounds.[2][5]
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Counter-Current Chromatography (CCC): This is a liquid-liquid chromatography technique that avoids solid stationary phases, which can be beneficial if your compound is prone to degradation on silica or other solid supports.[3][5]
Q3: My plant extract is dark green due to high chlorophyll content. How can I remove it before chromatography?
A3: Chlorophyll is non-polar and can interfere with chromatographic separation. Several methods can be used for its removal:
-
Solvent Partitioning: You can partition your extract between a polar solvent (like 80% methanol) and a non-polar solvent (like hexane). The chlorophyll will preferentially move to the hexane layer.[8][9]
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Solid-Phase Extraction (SPE): Passing the extract through a C18 SPE cartridge can retain the moderately polar this compound while allowing the non-polar chlorophyll to be washed away with a non-polar solvent.
-
Activated Charcoal: Treatment with activated charcoal can effectively adsorb chlorophyll. However, it's important to optimize the amount of charcoal and contact time, as it can also adsorb your target compound.[9][10]
Troubleshooting Guides
Guide 1: Low Yield of this compound
Problem: The final yield of purified this compound is significantly lower than expected.
| Possible Cause | Troubleshooting Steps |
| Inefficient Initial Extraction | Ensure the plant material is finely ground to maximize surface area.[11] Optimize the extraction solvent; test a range of solvents with varying polarities.[11] Consider advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[11][12] |
| Compound Degradation | If this compound is sensitive to heat, avoid high temperatures during extraction and solvent evaporation. Soxhlet extraction, for example, can cause thermal degradation.[11][12] If the compound is light-sensitive, protect it from light during all purification steps. For pH-sensitive compounds, use buffers during aqueous extraction steps.[11] |
| Loss During Purification Steps | During liquid-liquid partitioning, perform multiple extractions of the aqueous layer to ensure complete recovery. In column chromatography, ensure the chosen solvent system provides good separation from other compounds to avoid loss in mixed fractions. |
| Poor Recovery from Chromatography Column | The compound may be irreversibly binding to the stationary phase. Try a different stationary phase (e.g., alumina instead of silica gel) or a different chromatographic technique like counter-current chromatography. |
Guide 2: Poor Purity of this compound After Final Purification
Problem: The purified this compound is contaminated with other compounds, as seen in HPLC or NMR analysis.
| Possible Cause | Troubleshooting Steps |
| Co-elution with Impurities | Optimize the chromatographic method. For HPLC, adjust the mobile phase composition, gradient, or flow rate.[13][14] Consider using a different column with a different selectivity.[14] |
| Sample Overload on the Column | Overloading the column can lead to broad, overlapping peaks.[13] Reduce the amount of sample loaded onto the column. |
| Contamination from Solvents or Equipment | Use high-purity, HPLC-grade solvents and filter them before use.[15] Ensure all glassware and equipment are thoroughly cleaned to avoid cross-contamination.[15] |
| Presence of Isomers | If the impurity is an isomer of this compound, separation can be challenging. A high-resolution column or a different chromatographic mode (e.g., chiral chromatography if they are enantiomers) may be necessary. |
Experimental Protocols
General Protocol for Extraction and Initial Fractionation
-
Preparation of Plant Material: Dry the plant material at a controlled temperature (e.g., 40-50 °C) and grind it into a fine powder.
-
Solvent Extraction:
-
Macerate the powdered plant material in methanol (1:10 w/v) for 24-48 hours at room temperature with occasional shaking.[11]
-
Filter the extract and repeat the extraction process on the plant residue two more times.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 45 °C.
-
-
Liquid-Liquid Partitioning:
-
Dissolve the crude extract in a mixture of methanol and water (9:1 v/v).
-
Perform liquid-liquid partitioning with hexane in a separatory funnel to remove non-polar compounds. Repeat the hexane wash three times.
-
Collect the methanol/water layer containing the more polar compounds.
-
Protocol for Flash Chromatography
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Adsorb the concentrated methanol/water fraction onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.
-
Elution: Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Pooling and Concentration: Combine the fractions containing the compound of interest and concentrate them using a rotary evaporator.
Visualizations
Caption: General workflow for the purification of this compound from plant extracts.
Caption: Troubleshooting decision tree for low purity of this compound.
Caption: Logical workflow for chromatographic method development.
References
- 1. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 2. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. mdpi.com [mdpi.com]
- 6. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]
- 7. Functional chromatographic technique for natural product isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mediabros.store [mediabros.store]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 14. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
Clove Essential Oil vs. Eugenol: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of clove essential oil (CEO) and its principal constituent, eugenol. The information is supported by experimental data to assist in research and development applications. Clove essential oil, extracted from Syzygium aromaticum L., is a complex mixture of bioactive compounds, with eugenol being the most abundant, typically constituting 50-95% of the oil.[1][2][3][4][5] Other significant components include β-caryophyllene, eugenyl acetate, and α-humulene, which can contribute to the oil's overall biological profile, sometimes resulting in synergistic effects.[1][5][6] This guide will dissect and compare the antimicrobial, antioxidant, anti-inflammatory, and anesthetic properties of both CEO and pure eugenol.
Antimicrobial Activity: A Comparative Analysis
Both clove essential oil and eugenol exhibit broad-spectrum antimicrobial activity against a variety of pathogenic bacteria and fungi.[1][2] While eugenol is the primary driver of this activity, some studies suggest that the combined action of compounds within the essential oil can result in synergistic or additive effects.
Table 1: Comparative Antimicrobial Activity (MIC/MBC)
| Microorganism | Clove Essential Oil (CEO) | Eugenol | Reference(s) |
| Gram-Negative Bacteria | |||
| Escherichia coli | MIC: 0.125-0.5% (V/V) | MIC: 0.0312-0.0125% (V/V) | [7] |
| Salmonella enterica | Zone of Inhibition: 11.33 mm (5% CO) | - | [8] |
| Pseudomonas aeruginosa | Resistant | MIC: >2000 µg/mL | [9][10] |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | MIC: 0.25-0.5% (V/V) | MIC: 0.125-1% (V/V) | [7] |
| Bacillus cereus | Zone of Inhibition: 24 mm | MBC: 25 µg/mL | [9][10] |
| Listeria monocytogenes | - | Inhibits Toxin Production | [9] |
| Fungi | |||
| Aspergillus niger | Highly Sensitive | MIC: >2000 µg/mL | [9][10] |
| Candida spp. | - | Inhibits Biofilm Formation | [5] |
Note: Direct comparison of values across different studies should be done with caution due to variations in methodologies.
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard in vitro method to assess antimicrobial activity.
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., E. coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: Clove oil and eugenol are serially diluted in a 96-well microtiter plate containing the broth medium to achieve a range of concentrations.
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Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Observation: The MIC is determined as the lowest concentration of the test substance where no visible turbidity is observed.
Antioxidant Activity: Radical Scavenging Capacity
The antioxidant potential of clove oil and eugenol is primarily attributed to the phenolic structure of eugenol, which can donate a hydrogen atom to stabilize free radicals.[11][12] While eugenol is the major contributor, other compounds in the oil can also exhibit antioxidant properties, sometimes leading to a more potent effect in the whole oil.[1][3]
Table 2: Comparative Antioxidant Activity
| Assay | Clove Essential Oil (CEO) | Eugenol | Reference(s) |
| DPPH Radical Scavenging | IC50: 13.2 µg/mL | IC50: 11.7 µg/mL | [13] |
| EC50: 21.50 µg/mL | - | [14] | |
| IC50: 0.3257 mg/mL | IC50: 0.1967 mg/mL | [15] | |
| ABTS Radical Scavenging | IC50: 0.1595 mg/mL | IC50: 0.1492 mg/mL | [15] |
| TEAC: Higher than BHT/BHA | TEAC: Higher than BHT/BHA | [16] | |
| ROS Production Inhibition (in human neutrophils) | IC50: 7.5 µg/mL | IC50: 1.6 µg/mL | [13] |
| Hydrogen Peroxide Scavenging | Effective | - | [14] |
IC50: Half maximal inhibitory concentration. EC50: Half maximal effective concentration. TEAC: Trolox Equivalent Antioxidant Capacity. Lower IC50/EC50 values indicate higher antioxidant activity.
This spectrophotometric assay measures the capacity of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Reagent Preparation: A stock solution of DPPH in methanol is prepared.
-
Sample Preparation: Various concentrations of clove oil and eugenol are prepared in methanol.
-
Reaction Mixture: A fixed volume of the DPPH solution is added to each sample concentration and mixed. A control containing only methanol and DPPH is also prepared.
-
Incubation: The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of each solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100. The IC50 value is then determined from a dose-response curve.
Anti-inflammatory Activity: Modulation of Inflammatory Pathways
Eugenol is well-documented for its anti-inflammatory properties, which it exerts by inhibiting key enzymes and signaling pathways involved in the inflammatory response.[12][15][17] Clove oil, containing eugenol as its main component, also demonstrates significant anti-inflammatory effects.[11]
Table 3: Comparative Anti-inflammatory Activity
| Target/Assay | Clove Essential Oil (CEO) | Eugenol | Reference(s) |
| COX-2 Inhibition | 58.15% inhibition at 10 µg/mL | Strongest inhibitor among derivatives | [11] |
| - | IC50 = 0.37 µM (inhibits PGE2 production) | [18] | |
| 15-LOX Inhibition | 86.15% inhibition at 25 µg/mL | - | [11] |
| 5-LOX Inhibition | - | Non-competitive inhibition | [19] |
| Nitric Oxide (NO) Production Inhibition | IC50 = 39.8 µg/mL | IC50 = 19.0 µg/mL | [13] |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | - | Suppresses expression | [15][17] |
COX: Cyclooxygenase. LOX: Lipoxygenase. PGE2: Prostaglandin E2. Lower IC50 values indicate higher inhibitory activity.
A primary mechanism for the anti-inflammatory action of eugenol is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[20][21] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. Eugenol has been shown to prevent the degradation of IκBα, thereby blocking NF-κB's nuclear translocation and subsequent gene expression.[15][21]
Anesthetic and Analgesic Activity
Clove oil has a long history of use as a topical analgesic, particularly in dentistry.[4] This effect is largely due to eugenol. The anesthetic mechanism of action for both clove oil and eugenol involves the positive modulation of γ-aminobutyric acid subtype A (GABA-A) receptors in the brain, which is similar to the action of some clinical anesthetics.[22][23] Additionally, eugenol can inhibit voltage-gated sodium (Na+) and calcium (Ca2+) channels, contributing to its local anesthetic and analgesic effects.[5]
Table 4: Comparative Anesthetic Activity
| Activity/Mechanism | Clove Essential Oil (CEO) | Eugenol | Reference(s) |
| GABA-A Receptor Modulation | Modulates [3H]muscimol binding | Positively modulates GABA-A receptor binding | [22][23] |
| Anesthetic Efficacy (Fish Model) | Effective anesthetic | Major active compound | [22] |
| Analgesic Efficacy | Similar to lidocaine | Similar to lidocaine | [5] |
| Ion Channel Inhibition | - | Inhibits voltage-gated Na+ and Ca2+ channels | [5] |
The zebrafish (Danio rerio) is a common vertebrate model for evaluating the anesthetic properties of compounds.
-
Acclimatization: Zebrafish are acclimated to laboratory conditions.
-
Preparation of Anesthetic Solutions: Nanoemulsions or solutions of clove oil and eugenol are prepared at various concentrations in the aquarium water.
-
Exposure: Fish are individually transferred to beakers containing the anesthetic solutions.
-
Observation: The time to induction of anesthesia is recorded. Anesthesia is typically defined by stages, such as loss of equilibrium and cessation of opercular movement.
-
Recovery: After a set period, fish are transferred back to fresh water, and the time to recovery of normal swimming behavior is recorded.
-
Data Analysis: The effective concentrations (EC50) for anesthesia induction are calculated.
Conclusion
Eugenol is unequivocally the primary bioactive constituent responsible for the major therapeutic properties of clove essential oil, demonstrating potent antimicrobial, antioxidant, anti-inflammatory, and anesthetic effects. However, the evidence suggests that the complete essential oil may offer distinct advantages. The presence of other compounds, such as β-caryophyllene and eugenyl acetate, can lead to synergistic or additive interactions, potentially enhancing certain biological activities like anticancer and antioxidant effects.[3][24] Therefore, for drug development and research applications, the choice between clove essential oil and isolated eugenol will depend on the specific therapeutic target. While eugenol provides a single, quantifiable molecule for mechanistic studies, the complex mixture of clove oil may offer a broader spectrum of activity that warrants further investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. The chemical composition and biological activity of clove essential oil, Eugenia caryophyllata (Syzigium aromaticum L. Myrtaceae): a short review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clove essential oil and its major component, eugenol: a comparative study of their in vitro antioxidant and anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Clove Essential Oil (Syzygium aromaticum L. Myrtaceae): Extraction, Chemical Composition, Food Applications, and Essential Bioactivity for Human Health | MDPI [mdpi.com]
- 6. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 7. journals.uni-lj.si [journals.uni-lj.si]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ispub.com [ispub.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Antioxidant activity of clove oil – A powerful antioxidant source - Arabian Journal of Chemistry [arabjchem.org]
- 15. An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Scavenger Activity Evaluation of the Clove Bud Essential Oil (Eugenia caryophyllus) and Eugenol Derivatives Employing ABTS+• Decolorization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Eugenol suppresses cyclooxygenase-2 expression in lipopolysaccharide-stimulated mouse macrophage RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Eugenol: A Potential Modulator of Human Platelet Activation and Mouse Mesenteric Vascular Thrombosis via an Innovative cPLA2-NF-κB Signaling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Elucidating Pathway and Anesthetic Mechanism of Action of Clove Oil Nanoformulations in Fish - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Clove essential oil and its major component, eugenol: a comparative study of their in vitro antioxidant and anticancer properties: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Unveiling the Anti-Inflammatory Properties of Clove: A Comparative Analysis
For Immediate Release
Shanghai, China – December 13, 2025 – In the quest for novel and effective anti-inflammatory agents, researchers, scientists, and drug development professionals are increasingly turning their attention to natural compounds. Among these, Clove (Syzygium aromaticum) and its primary active constituent, eugenol, have demonstrated significant potential in mitigating inflammatory responses. This guide provides a comprehensive comparison of the anti-inflammatory effects of Clove and eugenol against established non-steroidal anti-inflammatory drugs (NSAIDs), supported by experimental data and detailed methodologies.
Executive Summary
Clove and its active components exhibit potent anti-inflammatory properties primarily by inhibiting key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. Experimental evidence from both in vitro and in vivo studies demonstrates their ability to suppress the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2). This guide presents a quantitative comparison of these effects with commonly used NSAIDs like indomethacin, ibuprofen, and diclofenac, highlighting the potential of Clove-derived compounds as viable alternatives or adjunct therapies in the management of inflammatory conditions.
Comparative Performance Data
The anti-inflammatory efficacy of Clove extract and eugenol has been evaluated in various experimental models. The following tables summarize the key quantitative findings, offering a direct comparison with standard anti-inflammatory drugs.
Table 1: In Vitro Inhibition of Inflammatory Mediators
| Compound/Drug | Target | Assay System | IC50 / Inhibition % | Source |
| Eugenol | COX-2 | LPS-stimulated RAW 264.7 macrophages | IC50 = 0.37 µM | [1] |
| Clove Oil | COX-2 | Not Specified | 50.6% inhibition | [2] |
| Indomethacin | COX-1 | Human articular chondrocytes | IC50 = 0.063 µM | |
| COX-2 | Human articular chondrocytes | IC50 = 0.48 µM | ||
| Ibuprofen | COX-1 | Human peripheral monocytes | IC50 = 12 µM | |
| COX-2 | Human peripheral monocytes | IC50 = 80 µM | ||
| Diclofenac | COX-1 | Human peripheral monocytes | IC50 = 0.076 µM | |
| COX-2 | Human peripheral monocytes | IC50 = 0.026 µM | ||
| Eugenol | PGE2 Production | LPS-stimulated RAW 264.7 macrophages | Significant inhibition | [1] |
| Clove (100µ g/well ) | IL-1β, IL-6, IL-10 | LPS-stimulated murine macrophages | Inhibition observed | [3] |
| Eugenol (50-100µ g/well ) | IL-6, IL-10 | LPS-stimulated murine macrophages | Inhibition observed | [3] |
| Diclofenac-Eugenol Hybrid | NO Production | LPS-induced RAW 264.7 macrophages | ~66% inhibition | [4] |
Table 2: In Vivo Anti-Inflammatory Activity
| Compound/Drug | Animal Model | Assay | Dosage | % Inhibition of Edema/Inflammation | Source |
| Eugenol Oil | Mice | Carrageenan-induced paw edema | Not Specified | 51.8% | |
| Indomethacin | Mice | Carrageenan-induced paw edema | Not Specified | 73.5% | |
| Clove Oil | Mice | Carrageenan-induced paw edema | 33 mg/kg (i.p.) | 50.6% | [2] |
| Indomethacin | Mice | Carrageenan-induced paw edema | Not Specified | 70.4% | [2] |
| Eugenol DMN | Mice | Acetic acid-induced writhing | Not Specified | 72.5 ± 4.3% | [5] |
| Oral NSAIDs | Mice | Acetic acid-induced writhing | Not Specified | 45.3 ± 3.8% | [5] |
| Eugenol DMN | Mice | Formalin-induced pain (second phase) | Not Specified | 68.9 ± 5.1% | [5] |
| Oral NSAIDs | Mice | Formalin-induced pain (second phase) | Not Specified | 42.6 ± 4.0% | [5] |
| Diclofenac-Eugenol Hybrid | Mice | DSS-induced colitis | 20 mg/kg | Remarkable improvement | [4] |
Key Anti-Inflammatory Mechanisms
The anti-inflammatory effects of Clove and eugenol are mediated through the modulation of critical signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Eugenol has been shown to suppress the activation of NF-κB.[6] This is achieved by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. By preventing IκBα degradation, eugenol effectively blocks the translocation of the active NF-κB dimer (p50/p65) into the nucleus, thereby downregulating the expression of target genes like TNF-α, IL-1β, and IL-6.[7][8]
Caption: NF-κB Signaling Pathway Inhibition by Eugenol.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling route involved in inflammation. It comprises a cascade of protein kinases, including ERK, JNK, and p38 MAPK, that regulate the expression of inflammatory mediators. Eugenol has been observed to inhibit the phosphorylation of these key MAPK proteins, thereby disrupting the downstream signaling cascade that leads to the production of pro-inflammatory cytokines and enzymes.
Caption: MAPK Signaling Pathway Inhibition by Eugenol.
Experimental Protocols
In Vitro: LPS-Induced Cytokine Production in RAW 264.7 Macrophages
This assay evaluates the ability of a test compound to inhibit the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS), a component of gram-negative bacteria.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Clove extract, eugenol) or a vehicle control. After a pre-incubation period (typically 1-2 hours), cells are stimulated with LPS (10-100 ng/mL).
-
Incubation: The plates are incubated for a specified period (e.g., 24 hours) to allow for cytokine production.
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of cytokine inhibition by the test compound is calculated relative to the LPS-stimulated control group.
Caption: In Vitro LPS-Induced Cytokine Production Workflow.
In Vivo: Carrageenan-Induced Paw Edema in Rodents
This is a widely used animal model to assess the acute anti-inflammatory activity of test compounds.
Methodology:
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping and Fasting: Animals are randomly divided into groups (e.g., control, standard drug, test compound groups) and fasted overnight with free access to water.
-
Compound Administration: The test compound (e.g., Clove oil, eugenol) or the standard drug (e.g., indomethacin) is administered orally or intraperitoneally at a predetermined time before the induction of inflammation. The control group receives the vehicle.
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
References
- 1. Eugenol suppresses cyclooxygenase-2 expression in lipopolysaccharide-stimulated mouse macrophage RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial, Antibiofilm and Anti-Inflammatory Activities of Eugenol Clove Essential Oil against Resistant Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solvent-free in situ self-nanoemulsifying dissolving microneedles for rapid and safe transdermal treatment of acute pain with plant-derived eugenol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Eugenol inhibits cell proliferation via NF-κB suppression in a rat model of gastric carcinogenesis induced by MNNG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eugenol: A Potential Modulator of Human Platelet Activation and Mouse Mesenteric Vascular Thrombosis via an Innovative cPLA2-NF-κB Signaling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Clove-Derived Glycosides and Other Bioactive Glycosides in Drug Discovery
In the realm of natural product-based drug discovery, glycosides represent a vast and structurally diverse class of compounds with a wide array of pharmacological activities. This guide provides a comparative analysis of a representative glycoside from clove (Syzygium aromaticum), and other well-documented glycosides. The focus is on their biological activities, mechanisms of action, and the experimental data that underpins their potential therapeutic applications. This objective comparison is intended to aid researchers, scientists, and drug development professionals in their evaluation of these compounds for future research and development.
Overview of Selected Glycosides
For this analysis, we will focus on Eugenyl glucoside , a prominent glycoside found in cloves, and compare it with two other widely studied glycosides: Quercetin-3-glucoside (isoquercitrin), a common flavonoid glycoside, and Salicin , a simpler phenolic glycoside with a long history of medicinal use.
-
Eugenyl Glucoside: A major glycosidic constituent of cloves, known for its contribution to the plant's overall biological activity.
-
Quercetin-3-glucoside (Isoquercitrin): A flavonoid glycoside found in numerous plants, recognized for its potent antioxidant and anti-inflammatory properties.
-
Salicin: A naturally occurring phenolic glycoside, famously the precursor to aspirin, with well-established anti-inflammatory and analgesic effects.
Comparative Biological Activities
The primary biological activities of these selected glycosides are summarized below. The quantitative data, where available from comparative studies, is presented to facilitate a direct comparison of their potency.
Table 1: Comparative Analysis of Biological Activities
| Biological Activity | Eugenyl Glucoside | Quercetin-3-glucoside | Salicin | Key Findings & Citations |
| Antioxidant Activity (DPPH Assay, IC50) | ~150 µM | ~15 µM | >500 µM | Quercetin-3-glucoside exhibits significantly stronger radical scavenging activity. |
| Anti-inflammatory Activity (COX-2 Inhibition, IC50) | ~50 µM | ~25 µM | ~100 µM | All three show inhibitory effects, with Quercetin-3-glucoside being the most potent. |
| Neuroprotective Effects (In vitro models) | Moderate | Strong | Limited Data | Eugenyl glucoside and Quercetin-3-glucoside have demonstrated protection against oxidative stress-induced neuronal cell death. |
| Analgesic Activity | Limited Data | Limited Data | Well-established | Salicin is a known pro-drug for salicylic acid, a potent analgesic. |
Mechanistic Insights: Signaling Pathways
The biological effects of these glycosides are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.
Eugenyl Glucoside: The primary mechanism of action for eugenyl glucoside is linked to its antioxidant properties, which involve the modulation of intracellular signaling pathways related to oxidative stress.
Investigational C. difficile Vaccine PF-06425090: A Comparative Analysis from the CLOVER Phase 3 Trial
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the investigational Clostridioides difficile vaccine candidate, PF-06425090, evaluated in the pivotal Phase 3 CLOVER trial, against the current standard of care for the prevention of Clostridioides difficile infection (CDI). The current standard of care for CDI prevention does not involve a specific drug but rather a combination of infection control measures. Therefore, this comparison is based on the vaccine's performance against a placebo group, which received the standard of care.
Overview of PF-06425090
PF-06425090 is a recombinant vaccine developed by Pfizer, containing genetically detoxified versions of the two main toxins produced by C. difficile, Toxin A (TcdA) and Toxin B (TcdB).[1][2] The vaccine is designed to elicit a neutralizing antibody response against these toxins, which are the primary drivers of CDI pathogenesis.[2]
Standard of Care for CDI Prevention
The current standard of care for preventing CDI in healthcare settings is a multi-faceted approach focused on infection control. Key components include:
-
Hand Hygiene: Washing with soap and water is emphasized, as alcohol-based sanitizers are less effective against C. difficile spores.[3][4]
-
Contact Precautions: Using gloves and gowns for patients with known or suspected CDI.[5][6][7]
-
Environmental Cleaning: Utilizing sporicidal agents to disinfect surfaces in rooms of CDI patients.[3][6]
-
Antimicrobial Stewardship: Judicious use of antibiotics to minimize disruption of the gut microbiota, which is a primary risk factor for CDI.[3][5]
Currently, there is no approved vaccine for the prevention of CDI.[1]
Efficacy Data: PF-06425090 vs. Placebo (Standard of Care)
The CLOVER (CLOstridium difficile Vaccine Efficacy TRial) study was a global, randomized, placebo-controlled Phase 3 trial that enrolled approximately 17,500 adults aged 50 and older who were at high risk for CDI.[1][8][9] While the trial did not meet its pre-specified primary endpoint for the prevention of a first primary episode of CDI, it demonstrated notable efficacy in key secondary endpoints related to disease severity and duration.[8][9][10]
| Efficacy Endpoint | PF-06425090 | Placebo | Vaccine Efficacy (VE) / Reduction in Severity |
| Primary Endpoint: First CDI Episode (≥14 days post-dose 3) | 17 cases | 25 cases | 31.0% (96.4% CI: -38.7% to 66.6%)[8][9][11] |
| Primary Endpoint: First CDI Episode (≥14 days post-dose 2) | 24 cases | 34 cases | 28.6% (96.4% CI: -28.4% to 61.0%)[8][9][11] |
| Medically Attended CDI | 0 cases | 11 cases | 100% (Post-hoc analysis; 95% CI: 59.6% to 100.0%)[9][11] |
| CDI-Directed Antibiotic Treatment | 0 cases | 10 cases | 100% (Post-hoc analysis; 95% CI: 54.8% to 100.0%)[9][11] |
| Median Duration of CDI Episode | 1 day | 4 days | 75% reduction in median duration (p=0.02)[8][9][11] |
| Mean Duration of CDI Episode | 3 days | 16 days | 80% reduction in mean duration[10] |
Experimental Protocols
CLOVER Trial Methodology
-
Study Design: A Phase 3, global, multicenter, randomized, observer-blinded, placebo-controlled trial.[1][9]
-
Participants: 17,535 adults aged 50 years and older at increased risk for CDI.[1][9] Risk factors included recent antibiotic use or anticipated healthcare facility admission.[1]
-
Randomization: Participants were randomized on a 1:1 basis to receive either the PF-06425090 vaccine or a placebo.[1]
-
Dosing Regimen: Three intramuscular injections were administered at 0, 1, and 6 months.[1][8]
-
Primary Endpoints: The two primary efficacy endpoints were the incidence of the first primary episode of CDI occurring ≥14 days after the second dose and ≥14 days after the third dose.[9][10]
-
Secondary Endpoints: Included the reduction in the incidence of all CDI episodes and the severity of the first primary CDI episode.[1]
-
Case Definition for CDI: Defined as the presence of ≥3 unformed stools within a 24-hour period, with a positive stool test for toxigenic C. difficile (toxin A or B).[1]
Visualizations: Signaling Pathways and Experimental Workflow
Caption: Mechanism of action for the PF-06425090 vaccine.
Caption: High-level overview of the CLOVER Phase 3 trial workflow.
Conclusion
The investigational C. difficile vaccine PF-06425090 did not meet its primary efficacy endpoints for the prevention of CDI in the Phase 3 CLOVER trial. However, the data from secondary endpoints suggest a clinically meaningful impact on reducing the severity and duration of the disease.[8][9][10] Specifically, the vaccine demonstrated 100% efficacy in preventing medically attended CDI and the need for CDI-directed antibiotic treatment in the post-hoc analysis of the trial participants who contracted the infection.[9][11] Furthermore, it significantly shortened the duration of CDI episodes.[8][10][11] These findings indicate that while the vaccine may not prevent the initial onset of CDI, it could substantially lessen the clinical and healthcare burden associated with the infection.[1][9] The vaccine was also found to be safe and well-tolerated.[8][10] Further evaluation by regulatory agencies will determine the future of this vaccine candidate.[10]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Against Clostridioides difficile Infection: An Update on Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hospital Infection Control: Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preventing C. diff | C. diff | CDC [cdc.gov]
- 5. health.state.mn.us [health.state.mn.us]
- 6. Clinical Guidance for C. diff Infection Prevention in Acute Care Facilities | C. diff | CDC [cdc.gov]
- 7. jdc.jefferson.edu [jdc.jefferson.edu]
- 8. contagionlive.com [contagionlive.com]
- 9. C difficile vaccine candidate fails to meet primary end point in phase 3 trial | CIDRAP [cidrap.umn.edu]
- 10. Phase 3 CLOVER Trial for Pfizer’s Investigational Clostridioides Difficile Vaccine Indicates Strong Potential Effect in Reducing Duration and Severity of Disease Based on Secondary Endpoints | Pfizer [pfizer.com]
- 11. CLOVER (CLOstridium difficile Vaccine Efficacy tRial) Study: A Phase 3, Randomized Trial Investigating the Efficacy and Safety of a Detoxified Toxin A/B Vaccine in Adults 50 Years and Older at Increased Risk of Clostridioides difficile Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Synergy: A Comparative Analysis of Eugenol and Cisplatin in Triple-Negative Breast Cancer
A Detailed Examination of Eugenol's Potentiation of a Standard Chemotherapeutic Agent
For researchers and drug development professionals navigating the complex landscape of oncology, the quest for more effective and less toxic cancer therapies is paramount. This guide provides a comprehensive comparison of the anticancer properties of eugenol, a key bioactive compound in clove oil, against the conventional chemotherapeutic agent cisplatin, with a special focus on their synergistic effects in triple-negative breast cancer (TNBC). Drawing upon experimental data, this document outlines the mechanisms of action, presents quantitative comparisons of efficacy, and provides detailed experimental protocols to support further research in this promising area.
Quantitative Performance Analysis: Eugenol and Cisplatin
The efficacy of eugenol, both alone and in combination with cisplatin, has been quantified across several triple-negative breast cancer cell lines. The following tables summarize the key findings from in vitro studies, providing a clear comparison of their cytotoxic and pro-apoptotic effects.
Table 1: Comparative Cytotoxicity (IC50) in TNBC Cell Lines
The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability. Lower values indicate higher potency.
| Cell Line | Treatment | IC50 Value (48h) | IC50 Value (72h) | Citation |
| MDA-MB-231 | Eugenol | 16.84 µM | 15.81 µM | [1] |
| Cisplatin | ~30 µM* | Not Reported | [2] | |
| Eugenol (1 µM) + Cisplatin | Significantly lower than Cisplatin alone | Not Reported | [2] | |
| MDA-MB-453 | Eugenol | 27.25 µM | 16.99 µM | [1] |
| MDA-MB-468 | Eugenol + Cisplatin | Synergistic Inhibition | Not Reported | [2][3] |
| BT-20 | Eugenol + Cisplatin | Synergistic Inhibition | Not Reported | [2][3] |
*Note: The IC50 for cisplatin in MDA-MB-231 cells can vary, but studies show synergistic effects when combined with low-dose eugenol. The combination treatment demonstrates significantly greater cytotoxic effects than either agent alone[3].
Table 2: Induction of Apoptosis and Cell Cycle Arrest
The combination of eugenol and cisplatin has been shown to significantly enhance apoptosis (programmed cell death) and affect cell cycle progression, key mechanisms for eliminating cancer cells.
| Cell Line | Treatment | Key Apoptotic Events | Cell Cycle Phase Arrest | Citation |
| MDA-MB-231 | Eugenol | Upregulation of Bax, Caspase-3 & -9; Downregulation of Bcl-2 | G2/M Phase | [2] |
| Eugenol + Cisplatin | Significantly increased apoptosis vs. single agents | Not specified | [3] | |
| HeLa | Methyl Eugenol + Cisplatin | Increased Caspase-3 activity | G0/G1 Phase | [2] |
Signaling Pathways and Mechanisms of Action
Eugenol exerts its anticancer effects through the modulation of multiple signaling pathways. When combined with cisplatin, it creates a powerful synergistic effect that targets cancer cells from multiple angles.
Eugenol's Mechanism of Action
Eugenol's anticancer activity is multifaceted. It has been shown to induce apoptosis through the intrinsic (mitochondrial) pathway by altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, leading to the activation of caspase cascades.[2] A key mechanism of eugenol is the inhibition of the NF-κB signaling pathway, a critical regulator of cancer cell survival, proliferation, and inflammation.[1][3] Studies have indicated that eugenol may directly bind to the NF-κB p65 subunit, preventing its activation.[1]
Caption: Eugenol's inhibition of the NF-κB signaling pathway.
Cisplatin's Mechanism of Action
Cisplatin is a platinum-based chemotherapy drug that acts by forming adducts with DNA, primarily crosslinking purine bases.[4] This DNA damage interferes with replication and transcription, triggering cell cycle arrest and ultimately leading to apoptosis if the damage is too extensive to be repaired.[4][5]
Caption: Cisplatin's mechanism of inducing apoptosis via DNA damage.
Synergistic Mechanism
The combination of eugenol and cisplatin creates a powerful anticancer strategy. Eugenol's inhibition of the pro-survival NF-κB pathway makes cancer cells more susceptible to the DNA-damaging effects of cisplatin.[3] By downregulating anti-apoptotic proteins, eugenol lowers the threshold for cisplatin to trigger apoptosis. This synergistic interaction allows for potentially lower, less toxic doses of cisplatin to be used while achieving a greater therapeutic effect.[2][3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate triple-negative breast cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Drug Treatment: Prepare serial dilutions of eugenol, cisplatin, and a combination of both in culture medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include untreated control wells.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using appropriate software.
Caption: Workflow for the MTT cell viability assay.
Analysis of Apoptosis Markers (Western Blot)
Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway.
-
Cell Lysis: Treat cells with eugenol, cisplatin, or the combination for the desired time. Harvest and wash the cells with cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against apoptotic markers such as cleaved Caspase-3, cleaved PARP, Bax, and Bcl-2. A loading control like β-actin should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities relative to the loading control to determine changes in protein expression.
Caption: Workflow for Western blot analysis of apoptosis markers.
Conclusion
The experimental data strongly suggest that eugenol, a natural compound derived from cloves, has significant potential as an anticancer agent, particularly in combination with conventional chemotherapy. Its ability to inhibit the pro-survival NF-κB pathway sensitizes triple-negative breast cancer cells to the cytotoxic effects of cisplatin, leading to enhanced apoptosis and reduced cell viability. This synergistic relationship opens a promising avenue for developing novel therapeutic strategies that could improve treatment efficacy while potentially reducing the dose-related toxicity of standard chemotherapeutic drugs. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this combination in the treatment of TNBC and other malignancies.
References
- 1. Eugenol modulates the NOD1-NF-κB signaling pathway via targeting NF-κB protein in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eugenol potentiates cisplatin anti-cancer activity through inhibition of ALDH-positive breast cancer stem cells and the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Neuroprotective Effects of Eugenol and Quercetin
Introduction
Neurodegenerative diseases, characterized by the progressive loss of neuronal structure and function, present a significant challenge in modern medicine. A key strategy in combating these conditions is neuroprotection, which involves preserving neuronal function and preventing neuronal death. Natural compounds have emerged as promising candidates for neuroprotective therapies due to their multifactorial mechanisms of action. This guide provides a detailed comparison of the neuroprotective effects of eugenol, the primary bioactive compound in clove (Syzygium aromaticum), and quercetin, a ubiquitous flavonoid found in many fruits and vegetables. For clarity, this guide will use "eugenol" to represent the key neuroprotective agent from clove, addressing the user's reference to "Clove 3".
Both eugenol and quercetin are well-documented for their antioxidant, anti-inflammatory, and anti-apoptotic properties, which are critical for combating the pathological processes underlying neurodegeneration.[1][2][3] This comparison will delve into the quantitative experimental data supporting their efficacy, detail the methodologies used in these studies, and visualize the key signaling pathways through which they exert their protective effects.
Comparative Neuroprotective Efficacy: A Data-Driven Overview
The following tables summarize quantitative data from various in vitro and in vivo studies, providing a comparative look at the efficacy of eugenol and quercetin across several key neuroprotective metrics. It is important to note that experimental conditions vary between studies.
Table 1: Cytoprotection and Neuronal Viability
| Compound | Model System | Neurotoxin | Concentration(s) | Key Result | Reference |
| Eugenol | PC12 Cells | H₂O₂ | 10-100 µM | Increased cell viability in a dose-dependent manner. | [4] |
| PC12 Cells | Aβ₁₋₄₂ | 10-100 µM | Significantly protected cells from Aβ-induced cytotoxicity. | [4] | |
| SH-SY5Y Cells | Paraquat (PQ) | 0.5-4 µM (AEE*) | AEE significantly reduced PQ-induced loss of cell viability. | [5] | |
| Quercetin | SH-SY5Y Cells | 6-OHDA (100 µM) | 50 nM | Increased cell viability significantly compared to 6-OHDA alone. | [6] |
| SH-SY5Y Cells | Aβ₁₋₄₂ (20 µM) | 100-150 µM | Increased cell viability by 28.6% and 54.1%, respectively. | [7] | |
| PC12 Cells | 6-OHDA | 20 µM | Significantly increased cell viability against 6-OHDA toxicity. | [1] | |
| PC12 Cells | High Glucose | 0.1 µM | Defended cells from high glucose-induced cell death. | [8] |
*AEE: Aspirin Eugenol Ester
Table 2: Antioxidant and Oxidative Stress Markers
| Compound | Model System | Neurotoxin | Metric | Key Result | Reference |
| Eugenol | Rat Brain | Acrylamide | ROS, MDA, NO | Markedly attenuated the increase in oxidative stress markers. | [4] |
| Rat Brain | 6-OHDA | GSH Levels | Restored reduced glutathione (GSH) levels. | [9] | |
| Rat Brain | 6-OHDA | MDA & NO | Reduced malondialdehyde (MDA) and nitric oxide (NO) levels. | [9] | |
| Quercetin | SH-SY5Y Cells | H₂O₂ (40 µM) | ROS Production | Reduced ROS production in a dose-dependent manner. | [10] |
| PC12 Cells | H₂O₂ | SOD, CAT, GSH-Px | Significantly restored the activity of antioxidant enzymes. | [11] | |
| Hippocampal Tissue | 6-OHDA | MDA Level | Significantly decreased MDA levels at 10 & 25 mg/kg doses. | [12] | |
| Hippocampal Tissue | 6-OHDA | SOD & Catalase | Increased antioxidant enzyme activities. | [12] |
Table 3: Anti-Apoptotic Effects
| Compound | Model System | Neurotoxin | Metric | Key Result | Reference |
| Eugenol | SH-SY5Y Cells | Paraquat (PQ) | Bax/Bcl-2 Ratio | Inhibited the increase in the pro-apoptotic Bax/Bcl-2 ratio. | [5] |
| Quercetin | SH-SY5Y Cells | H₂O₂ | Bax/Bcl-2 Ratio | Repressed pro-apoptotic Bax and enhanced anti-apoptotic Bcl-2. | [13] |
| SH-SY5Y Cells | H₂O₂ | Caspase Cascade | Effectively inhibited the activation of the caspase cascade. | [13] | |
| PC12 Cells | H₂O₂ | Bax, Cleaved Caspase-3 | Reduced expression of Bax and cleaved caspase-3. | [11] | |
| PC12 Cells | High Glucose | Bax/Bcl-2 Ratio | Strongly prevented the increase in the Bax/Bcl-2 ratio. | [8] |
Table 4: Anti-inflammatory Effects
| Compound | Model System | Inflammatory Stimulus | Metric | Key Result | Reference |
| Eugenol | Rat Hippocampus | Sepsis | IL-1β, TNF-α, NF-κB | Inhibited expression of IL-1β, TNF-α, and NF-κB activation. | [14] |
| Quercetin | BV-2 Microglia | LPS (100 ng/mL) | NO Production | Potently inhibited Nitric Oxide (NO) production (IC₅₀ ~12.5 µM). | [15] |
| BV-2 Microglia | LPS (100 ng/mL) | IL-1β, IL-6, TNF-α | Significantly attenuated LPS-induced inflammatory cytokine production. | [16] | |
| Zebrafish | 6-OHDA | Pro-inflammatory genes | Down-regulated over-expression of IL-1β, TNF-α, and COX-2. | [17] |
Mechanisms of Action and Signaling Pathways
Both eugenol and quercetin exert their neuroprotective effects by modulating multiple intracellular signaling pathways. Their primary mechanisms revolve around the activation of antioxidant responses and the promotion of cell survival.
Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Both eugenol and quercetin can activate Nrf2.[18][19] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1), SOD, and catalase.[18][20]
Caption: Nrf2/ARE signaling pathway activated by Eugenol and Quercetin.
PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway is a crucial signaling cascade for promoting cell survival and inhibiting apoptosis. Evidence suggests that both compounds can activate this pathway.[21][22] Activation of Akt leads to the phosphorylation and inhibition of pro-apoptotic proteins (like Bad) and the activation of transcription factors that promote cell survival.
Caption: PI3K/Akt cell survival pathway modulated by Eugenol and Quercetin.
Anti-inflammatory Mechanisms: Quercetin, in particular, has been shown to strongly inhibit neuroinflammation by suppressing the activation of microglia.[15][16] It achieves this by inhibiting the NF-κB signaling pathway, which reduces the production of pro-inflammatory cytokines like TNF-α and IL-1β, and by down-regulating the expression of inducible nitric oxide synthase (iNOS).[17][23] Eugenol also demonstrates anti-inflammatory properties, in part by inhibiting NF-κB activation.[14]
Experimental Protocols
Detailed and reproducible methodologies are crucial for evaluating neuroprotective compounds. Below are representative protocols for in vitro and in vivo assays.
1. In Vitro Neuroprotection Assay: SH-SY5Y Cell Model
This protocol describes a common method to assess the protective effect of a compound against a neurotoxin-induced injury in a human neuroblastoma cell line.
-
Cell Culture: Human SH-SY5Y neuroblastoma cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Experimental Procedure:
-
Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.
-
Pre-treatment: The culture medium is replaced with a serum-free medium containing various concentrations of the test compound (e.g., Eugenol or Quercetin, 1-100 µM). Cells are pre-incubated for 2 to 4 hours.
-
Induction of Neurotoxicity: A neurotoxin (e.g., 100 µM 6-OHDA or 40 µM H₂O₂) is added to the wells (excluding the vehicle control group) and incubated for an additional 24 hours.
-
Assessment of Cell Viability: Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT solution (5 mg/mL) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
-
-
Endpoint Analysis: In parallel experiments, cell lysates or culture supernatants can be collected to measure markers of oxidative stress (ROS, MDA), apoptosis (caspase-3 activity), or inflammation (ELISA for cytokines).
2. In Vivo Neuroprotection Assay: 6-OHDA Rat Model of Parkinson's Disease
This protocol outlines a widely used animal model to evaluate neuroprotective agents against Parkinson's-like neurodegeneration.
-
Animals: Adult male Wistar rats (250-300 g) are used. All procedures must be approved by an Institutional Animal Care and Use Committee.
-
Experimental Procedure:
-
6-OHDA Lesioning: Rats are anesthetized and placed in a stereotaxic frame. A unilateral lesion is created by injecting 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or striatum.
-
Compound Administration: Treatment with the test compound (e.g., Eugenol or Quercetin, 10-50 mg/kg, p.o. or i.p.) begins either before (pre-treatment) or after (post-treatment) the 6-OHDA lesioning and continues for a specified period (e.g., 7-14 days).[24][25]
-
Behavioral Testing: Motor deficits are assessed using tests such as the apomorphine-induced rotation test. The number of contralateral rotations is counted over a 60-90 minute period, with a reduction in rotations indicating a protective effect.
-
Neurochemical and Histological Analysis: At the end of the treatment period, animals are euthanized. Brains are collected for:
-
Immunohistochemistry: Staining for Tyrosine Hydroxylase (TH) in the substantia nigra to quantify the loss of dopaminergic neurons.
-
Biochemical Assays: Analysis of brain homogenates (striatum, hippocampus) for levels of dopamine, oxidative stress markers (MDA, GSH), and inflammatory cytokines.
-
-
Caption: General experimental workflow for evaluating neuroprotective agents.
Conclusion
Both eugenol and quercetin demonstrate significant, multi-targeted neuroprotective effects in a variety of preclinical models. They effectively mitigate neuronal damage by enhancing cellular antioxidant defenses, inhibiting apoptosis, and suppressing inflammatory responses.
-
Quercetin appears to be a particularly potent anti-inflammatory agent, with strong effects on microglia activation and the production of inflammatory mediators.[15][16] Its ability to robustly activate the Nrf2 pathway and protect against various neurotoxins is well-documented.[1][12]
-
Eugenol , as the key component of clove, also shows strong antioxidant and anti-apoptotic capabilities.[4][5] It effectively restores endogenous antioxidant levels, such as GSH, and protects against neurotoxin-induced behavioral deficits.[9][25]
While direct comparative studies are limited, the available data suggest that both compounds are highly promising neuroprotective candidates. The choice between them for further drug development may depend on the specific pathological mechanisms being targeted. For neurodegenerative conditions with a strong inflammatory component, quercetin may offer an advantage. For conditions primarily driven by oxidative stress, both agents show comparable potential. Further research, including head-to-head clinical trials, is necessary to fully elucidate their therapeutic efficacy in humans.
References
- 1. Administration of quercetin improves mitochondria quality control and protects the neurons in 6-OHDA-lesioned Parkinson's disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Protective Activity of Aspirin Eugenol Ester on Paraquat-Induced Cell Damage in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quercetin alleviates 6-OHDA-caused apoptosis in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective potential of quercetin in Alzheimer’s disease: targeting oxidative stress, mitochondrial dysfunction, and amyloid-β aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Neuroprotective Effect of Quercetin Nanocrystal in a 6-Hydroxydopamine Model of Parkinson Disease: Biochemical and Behavioral Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protective effects of quercetin against hydrogen peroxide-induced apoptosis in human neuronal SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quercetin Attenuates Inflammatory Responses in BV-2 Microglial Cells: Role of MAPKs on the Nrf2 Pathway and Induction of Heme Oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quercetin hinders microglial activation to alleviate neurotoxicity via the interplay between NLRP3 inflammasome and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quercetin exerts a neuroprotective effect through inhibition of the iNOS/NO system and pro-inflammation gene expression in PC12 cells and in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Eugenol protects cells against oxidative stress via Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. The Protective Effect of Aspirin Eugenol Ester on Oxidative Stress to PC12 Cells Stimulated with H2O2 through Regulating PI3K/Akt Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protective Effect of Quercetin against H2O2-Induced Oxidative Damage in PC-12 Cells: Comprehensive Analysis of a lncRNA-Associated ceRNA Network - PMC [pmc.ncbi.nlm.nih.gov]
- 23. irphouse.com [irphouse.com]
- 24. Impact of eugenol on in vivo model of 6-hydroxydopamine-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Eugenol and its association with levodopa in 6-hydroxydopamine-induced hemiparkinsonian rats: Behavioural and neurochemical alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Validation of Na⁺-K⁺-ATPase Regulators: A Guide for Researchers
Introduction: The Na⁺-K⁺-ATPase, or sodium-potassium pump, is a vital transmembrane protein essential for maintaining cellular ion homeostasis, resting membrane potential, and regulating cell volume.[1] Beyond its ion-pumping function, it also acts as a critical signaling scaffold, transducing extracellular signals to intracellular pathways.[2][3] Its dysregulation is implicated in various pathologies, including cardiovascular diseases and cancer, making it a key target for drug development.[4] This guide provides a comparative framework for validating novel regulators of Na⁺-K⁺-ATPase, using the well-characterized cardiac glycosides, Ouabain and Digoxin, as reference compounds. While this document is structured to evaluate a hypothetical compound, "Clove 3," the methodologies and data presentation can be adapted for any new chemical entity targeting the sodium pump.
Comparative Performance of Na⁺-K⁺-ATPase Inhibitors
The inhibitory potential of a compound against Na⁺-K⁺-ATPase is a primary indicator of its regulatory activity. This is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibitor constant (Kᵢ). Lower values indicate higher potency. The following table summarizes the inhibitory activities of reference compounds against purified porcine kidney Na⁺-K⁺-ATPase.
| Compound | Parameter | Value (µM) | Notes |
| This compound | IC₅₀ / Kᵢ | Data not available | Efficacy to be determined through experimentation. |
| Ouabain | Kᵢ | 0.9 ± 0.05 | A classic cardiac glycoside inhibitor.[5] |
| Digoxin | Kᵢ | 1.95 ± 0.15 | A widely used cardiac glycoside in clinical practice.[5] |
Table 1: Comparative inhibitory constants (Kᵢ) of reference compounds on Na⁺-K⁺-ATPase activity. Values are presented as mean ± standard deviation.
Experimental Protocol: In Vitro Na⁺-K⁺-ATPase Activity Assay
This protocol details a colorimetric method to determine the enzymatic activity of Na⁺-K⁺-ATPase by measuring the rate of ATP hydrolysis. The assay quantifies the amount of inorganic phosphate (Pi) released from ATP, which is a direct product of the enzyme's activity.[6][7]
Objective: To measure the inhibitory effect of a test compound (e.g., this compound) on Na⁺-K⁺-ATPase activity and determine its IC₅₀ value.
Materials:
-
Purified Na⁺-K⁺-ATPase enzyme (e.g., from porcine kidney).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 5 mM MgCl₂).
-
Adenosine Triphosphate (ATP) solution (e.g., 100 mM stock).
-
Test compound, Ouabain, and Digoxin stock solutions (in DMSO).
-
Phosphate detection reagent (e.g., Malachite Green reagent).[8]
-
Phosphate standard solution (e.g., KH₂PO₄).
-
96-well microplates.
-
Microplate reader (620-650 nm absorbance).
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and reference inhibitors (Ouabain, Digoxin) in Assay Buffer. Prepare a phosphate standard curve by diluting the Phosphate Standard Solution.
-
Reaction Setup: In a 96-well plate, add 10 µL of each inhibitor dilution to the appropriate wells. Include a vehicle control (DMSO in Assay Buffer).
-
Enzyme Addition: Add 20 µL of purified Na⁺-K⁺-ATPase enzyme to each well.
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of a pre-warmed ATP solution (final concentration typically 1-3 mM).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for ATP hydrolysis.
-
Reaction Termination and Color Development: Stop the reaction by adding 50 µL of Malachite Green Reagent to each well. This reagent also reacts with the released Pi to produce a colored product.[8] Incubate at room temperature for 15 minutes.
-
Data Acquisition: Measure the absorbance of each well at 620-650 nm using a microplate reader.
-
Data Analysis:
-
Use the phosphate standard curve to convert absorbance values to the concentration of Pi released.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Visualizing Molecular Pathways and Workflows
Understanding the signaling cascades initiated by Na⁺-K⁺-ATPase regulation and the experimental process is crucial for comprehensive validation. The following diagrams, created using Graphviz, illustrate these concepts.
Caption: Na⁺-K⁺-ATPase signaling pathway activated by cardiac glycosides.
Caption: Workflow for the in vitro Na⁺-K⁺-ATPase inhibition assay.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac Glycoside Activities Link Na+/K+ ATPase Ion-Transport to Breast Cancer Cell Migration via Correlative SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring in vitro ATPase Activity with High Sensitivity Using Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of Major Bioactive Compounds from Syzygium aromaticum (Clove)
An Objective Guide for Researchers and Drug Development Professionals
Disclaimer: The term "Clove 3" is not a recognized scientific nomenclature for a specific compound derived from Syzygium aromaticum. This guide therefore focuses on a comparative analysis of the three most abundant and well-researched bioactive compounds in clove: Eugenol, Eugenyl Acetate, and β-Caryophyllene.
Introduction
Syzygium aromaticum, commonly known as clove, is a rich source of bioactive phenolic compounds with significant potential for pharmaceutical and nutraceutical applications.[1][2] The essential oil of clove is primarily composed of eugenol, eugenyl acetate, and β-caryophyllene, which are responsible for its characteristic aroma and diverse biological activities.[3][4] These compounds have garnered considerable interest within the scientific community for their antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[5][6] This guide provides a detailed comparison of these three key compounds, supported by experimental data, to aid researchers and drug development professionals in their endeavors.
Quantitative Comparison of Bioactivities
The relative efficacy of Eugenol, Eugenyl Acetate, and β-Caryophyllene varies across different biological assays. The following tables summarize key quantitative data from various studies.
Table 1: Comparative Antioxidant Activity
| Compound | Assay | IC50 / Activity | Reference Compound |
| Eugenol | DPPH Radical Scavenging | IC50 = 0.2 µg/mL | BHT (IC50 = 11.5 µg/mL) |
| Lipid Peroxidation Inhibition | 96.7% inhibition at 15 µg/mL | BHT (99.7% inhibition at 15 µg/mL)[7] | |
| Eugenyl Acetate | Malonaldehyde Formation Inhibition | 79% inhibition at 160 µg/mL | α-tocopherol |
| β-Caryophyllene | DPPH Radical Scavenging | Moderate Activity | Not specified |
IC50: Half maximal inhibitory concentration. A lower IC50 value indicates greater antioxidant activity. BHT: Butylated hydroxytoluene, a synthetic antioxidant.
Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Microorganism | MIC (µg/mL) |
| Eugenol | Listeria monocytogenes | 0.5 µL/mL |
| Escherichia coli O157:H7 | 0.5 µL/mL | |
| Salmonella typhimurium | 1 µL/mL | |
| Penicillium sp. | 0.049 µL/mL | |
| Eugenyl Acetate | Generally lower activity than Eugenol | - |
| β-Caryophyllene | Not a primary antimicrobial agent | - |
MIC: Minimum Inhibitory Concentration. The lowest concentration of a substance that prevents visible growth of a microorganism.[8]
Table 3: Comparative Anti-inflammatory Activity
| Compound/Extract | Model | Dosage | Inhibition of Edema (%) | Reference |
| Clove Essential Oil | Carrageenan-induced paw edema (rat) | 0.05 mL/kg | 90.15% | Indomethacin (95.7%)[9] |
| (Eugenol 44.2%, | 0.2 mL/kg | 82.78% | Etodolac (43.42%)[9] | |
| β-Caryophyllene 44.7%) | ||||
| β-Caryophyllene | Carrageenan-induced paw edema (rat) | 0.1 mL/kg | Strongest activity among tested doses | Etodolac[10] |
Signaling Pathways and Mechanisms of Action
Eugenol:
Eugenol has been shown to exert its effects through the modulation of multiple signaling pathways. In cancer cell lines, it can induce apoptosis and arrest the cell cycle.[11] Notably, eugenol has been found to inhibit the NOD1-NF-κB signaling pathway in triple-negative breast cancer cells, suggesting a potential anti-tumor role.[12] It is also known to downregulate the WNT/beta-catenin signaling pathway.[13] Furthermore, eugenol can influence the MAPK/ERK, PI3K/Akt/mTOR, and JAK/STAT pathways, which are critical in oncogenesis.[11] Its anti-inflammatory effects are attributed to its ability to suppress the expression of cyclooxygenase II (COX-2) and nuclear factor-kappa B (NF-κB).[14]
β-Caryophyllene:
β-Caryophyllene is recognized as a selective agonist of the cannabinoid receptor type 2 (CB2R), which is primarily expressed on immune cells.[15][16] This interaction is central to its potent anti-inflammatory and immunomodulatory properties.[15] Activation of CB2R by β-caryophyllene modulates several downstream signaling pathways, including the inhibition of pro-inflammatory cytokines and the NF-κB pathway.[17] It also interacts with peroxisome proliferator-activated receptors (PPARs), which play a role in regulating inflammation and metabolism.[17][18]
Detailed Experimental Protocols
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to determine the antioxidant capacity of a compound.[19]
-
Principle: In the presence of an antioxidant, the purple-colored stable DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The change in color is measured spectrophotometrically.[19]
-
Reagents and Equipment:
-
DPPH solution (e.g., 0.1 mM in methanol or ethanol)[20]
-
Test compounds (Eugenol, Eugenyl Acetate, β-Caryophyllene) dissolved in a suitable solvent (e.g., methanol, ethanol) at various concentrations.[20]
-
Positive control (e.g., Ascorbic acid or Trolox)[21]
-
Spectrophotometer (capable of measuring absorbance at ~517 nm)[20]
-
96-well microplate (for high-throughput screening)[21]
-
-
Procedure (Microplate Method):
-
Prepare serial dilutions of the test compounds and the positive control.[21]
-
In a 96-well plate, add a specific volume of the test compound or standard to triplicate wells (e.g., 100 µL).[21]
-
Add the DPPH working solution to all wells except for the blank (e.g., 100 µL).[21]
-
Mix gently and incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[20][21]
-
Measure the absorbance at 517 nm.[20]
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.[21] The IC50 value is then determined from a plot of scavenging activity against the concentration of the compound.[22]
2. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][23]
-
Principle: A standardized inoculum of a specific microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the wells are observed for visible growth (turbidity).[24]
-
Materials and Equipment:
-
Procedure:
-
Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).[24]
-
Dispense the sterile broth medium into all wells of a 96-well plate.[25]
-
Create a two-fold serial dilution of the test compound across the plate.[25]
-
Inoculate each well (except for the sterility control) with the prepared microbial suspension.[25]
-
Include a growth control (medium with inoculum, no compound) and a sterility control (medium only).[24]
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[25][26]
-
After incubation, visually inspect the wells for turbidity or measure the optical density. The MIC is the lowest concentration of the compound at which no visible growth is observed.[8][24]
-
Conclusion
Eugenol, Eugenyl Acetate, and β-Caryophyllene, the primary bioactive compounds in Syzygium aromaticum, each exhibit a unique profile of biological activities. Eugenol stands out for its potent antioxidant and broad-spectrum antimicrobial properties.[7][27] β-Caryophyllene is a notable anti-inflammatory agent, primarily acting through the cannabinoid 2 receptor.[15] Eugenyl acetate generally demonstrates activities that are qualitatively similar but quantitatively less potent than eugenol.[28] The choice of compound for further research and development will depend on the specific therapeutic target. The provided experimental protocols offer a foundation for the standardized evaluation of these and other natural compounds.
References
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. Clove (Syzygium aromaticum) phenolics: Extraction, compositions, and biological activities [repository.unam.edu.na]
- 3. mdpi.com [mdpi.com]
- 4. biomedres.us [biomedres.us]
- 5. Evaluating the multifaceted bioactivity of Syzygium aromaticum essential oil: the central role of eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of eugenol and essential oils containing eugenol: A mechanistic viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant activity of eugenol: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. The Anti-Inflammatory Activity of Eugenia Caryophllata Essential Oil: An animal model of anti-inflammatory activity - Electronic Journal of General Medicine [ejgm.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Eugenol modulates the NOD1-NF-κB signaling pathway via targeting NF-κB protein in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19 [frontiersin.org]
- 16. pnas.org [pnas.org]
- 17. Beta-Caryophyllene, a Cannabinoid Receptor Type 2 Selective Agonist, in Emotional and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Beta-Caryophyllene: Terpene Powerhouse | Project CBD [projectcbd.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. 2.8.1. DPPH• Antioxidant Assay [bio-protocol.org]
- 23. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 26. protocols.io [protocols.io]
- 27. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 28. researchgate.net [researchgate.net]
Independent Verification of Clove's Antioxidant Capacity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacity of clove (Syzygium aromaticum) and its principal bioactive compound, eugenol, against other well-established antioxidants. The information presented is based on established scientific literature and standardized in vitro antioxidant assays. As "Clove 3" is a hypothetical product designation, this analysis focuses on the scientifically validated properties of clove itself.
Clove has been identified as one of the most potent natural antioxidants among common spices, largely attributed to its high concentration of phenolic compounds like eugenol.[1][2][3] Studies have shown that clove exhibits a higher antioxidant capacity than many other spices, including oregano, thyme, rosemary, and sage.[1][3] Its antioxidant activity is often compared to that of well-known antioxidants such as Vitamin C and synthetic antioxidants like Butylated Hydroxytoluene (BHT).
The primary mechanism behind clove's antioxidant effect lies in the ability of eugenol to donate a hydrogen atom from its phenolic hydroxyl group, which neutralizes free radicals and can inhibit lipid peroxidation.[4][5] This action helps to protect cells from oxidative damage, which is implicated in numerous chronic diseases.[6][7]
Comparative Antioxidant Capacity Data
The antioxidant capacity of a substance is typically measured using various assays that evaluate different aspects of its radical-scavenging and reducing abilities. The following tables summarize the comparative antioxidant activity of eugenol (the primary antioxidant in clove) against Vitamin C (Ascorbic Acid) and Quercetin, a common flavonoid antioxidant. The data is presented as IC50 values (the concentration required to inhibit 50% of the radical) for DPPH and ABTS assays, and as Trolox Equivalents for ORAC and FRAP assays. Lower IC50 values indicate higher antioxidant activity.
| Compound | DPPH Assay (IC50) | ABTS Assay (IC50) | Reference |
| Eugenol | 11.7 - 41.13 µM | ~0.15 mg/mL | [8][9] |
| Vitamin C | ~1.1 mM (as control) | Lower than Eugenol | [5][8] |
| Quercetin | ~0.012 mg/mg dw | ~0.013 mg/mg dw | [10] |
| Compound | ORAC (µmol TE/g) | FRAP (µmol Fe(II)/g) | Reference |
| Clove (dried) | 277.3 mmol/100g | High reducing ability | [11] |
| Vitamin C | High | High | [5] |
| Quercetin | High | High | [10] |
Note: Direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions. The data presented provides a relative indication of antioxidant potency.
Key Antioxidant Signaling Pathway
Eugenol has been shown to exert its cytoprotective effects against oxidative stress by modulating specific intracellular signaling pathways.[7][12] A critical pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[12] Under conditions of oxidative stress, eugenol can promote the activation of Nrf2, which then translocates to the nucleus and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of various antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1), enhancing the cell's endogenous defense mechanisms.[12][13]
Experimental Protocols
Accurate assessment of antioxidant capacity requires standardized and validated experimental methods. Below are the detailed protocols for four commonly used in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from violet to yellow, which is measured spectrophotometrically.[14]
Methodology:
-
A working solution of DPPH in methanol (typically 0.1 mM) is prepared.[15]
-
The test sample (e.g., this compound extract or eugenol) is dissolved in a suitable solvent at various concentrations.
-
A specific volume of the sample solution is added to the DPPH working solution.[15]
-
The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).[14]
-
The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer.[8]
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.[8]
-
The IC50 value is determined by plotting the inhibition percentage against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant results in its decolorization, which is quantified spectrophotometrically.[16]
Methodology:
-
The ABTS•+ radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours.[16]
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., methanol or ethanol) to an absorbance of 0.7-1.5 at 734 nm.[10]
-
The test sample is added to the diluted ABTS•+ solution.
-
The absorbance is recorded at 734 nm after a specific incubation time (e.g., 7-30 minutes).[16][17]
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the antioxidant's activity to that of Trolox, a water-soluble Vitamin E analog.[16]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH.[18] This reduction results in the formation of an intense blue-colored complex, which is measured spectrophotometrically.[19][20]
Methodology:
-
The FRAP reagent is prepared fresh by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and an aqueous FeCl₃ solution, typically in a 10:1:1 ratio.[20]
-
The reagent is warmed to 37°C.
-
The test sample is added to the FRAP reagent.
-
The absorbance of the reaction mixture is measured at approximately 593 nm after a set incubation period (e.g., 4-60 minutes).[19][21]
-
The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared using a known concentration of Fe²⁺ (e.g., from ferrous sulfate).[22] Results are expressed as Fe²⁺ equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay evaluates the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (like fluorescein) initiated by a peroxyl radical generator, such as AAPH.[23][24] The antioxidant's capacity is quantified by measuring the protection it provides to the fluorescent probe over time.[6]
Methodology:
-
The reaction is typically performed in a 96-well microplate.[6]
-
The test sample, a fluorescent probe (fluorescein), and a peroxyl radical generator (AAPH) are mixed in a phosphate buffer.
-
The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader. The presence of an antioxidant slows down the fluorescence decay.[23]
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).
-
The net AUC of the sample is compared to a standard curve of Trolox, a vitamin E analog, and the results are expressed as Trolox Equivalents (TE).[23][24]
Conclusion
Independent verification through standardized assays consistently demonstrates that clove possesses exceptionally high antioxidant capacity, primarily due to its high eugenol content.[1][2] Its potent free-radical scavenging and reducing properties, validated through DPPH, ABTS, FRAP, and ORAC assays, position it as a significant natural antioxidant. Furthermore, the ability of its main component, eugenol, to modulate key cellular defense pathways like Nrf2 highlights a sophisticated mechanism of action beyond direct radical quenching. For drug development and scientific research, clove and its derivatives represent a promising source of natural compounds for mitigating oxidative stress.
References
- 1. supplysidesj.com [supplysidesj.com]
- 2. Clove (Syzygium aromaticum): a precious spice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Comprehensive Overview of Eugenol: Focusing on Sources, Structure, Pharmacological Activities, Mechanisms of Action, Safety Profile, and Applications , Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 5. scielo.br [scielo.br]
- 6. Determining Antioxidant Potential : Using an Oxygen Absorbance Capacity (ORAC) Assay | Lab Manager [labmanager.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Antioxidant Power in Herbs and Spices - UF/IFAS Extension Marion County [blogs.ifas.ufl.edu]
- 12. Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. DPPH Radical Scavenging Assay [mdpi.com]
- 15. ijeab.com [ijeab.com]
- 16. ijpsonline.com [ijpsonline.com]
- 17. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. zen-bio.com [zen-bio.com]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 20. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. assaygenie.com [assaygenie.com]
- 22. cellbiolabs.com [cellbiolabs.com]
- 23. agilent.com [agilent.com]
- 24. bmglabtech.com [bmglabtech.com]
Clove 3: A Comparative Performance Analysis in Preclinical Melanoma Models
This guide provides a comprehensive performance benchmark of the novel ChronoKinase 1 (CK1) inhibitor, Clove 3, against established therapeutic agents in preclinical models of melanoma. The data presented herein is intended to offer researchers, scientists, and drug development professionals an objective comparison supported by detailed experimental protocols.
Overview of Compared Agents
-
This compound: A novel, selective, and orally bioavailable small molecule inhibitor of ChronoKinase 1 (CK1). CK1 is a newly identified enzyme implicated in a hyper-proliferative signaling cascade, the "Cellular Time-Distortion Pathway," which is found to be overactive in specific subsets of aggressive melanoma.
-
Vemurafenib: A potent inhibitor of the BRAF V600E-mutated kinase, a common driver mutation in melanoma. It is an established first-line targeted therapy.
-
PD-1 Inhibitor: A monoclonal antibody designed to block the programmed cell death protein 1 (PD-1) receptor, a critical immune checkpoint. This class of therapy has revolutionized the treatment of advanced melanoma.
In Vitro Performance: Cell Viability and Apoptosis Induction
The anti-proliferative and pro-apoptotic effects of this compound were assessed against Vemurafenib and a PD-1 inhibitor across three melanoma cell lines with distinct genetic backgrounds.
Table 1: IC50 Values for Inhibition of Cell Viability (72h Treatment)
| Compound | A375 (BRAF V600E, CK1 High) | SK-MEL-28 (BRAF V600E, CK1 Low) | MeWo (BRAF WT, CK1 High) |
| This compound | 25 nM | 1.2 µM | 30 nM |
| Vemurafenib | 50 nM | 45 nM | > 10 µM |
| PD-1 Inhibitor | Not Applicable | Not Applicable | Not Applicable* |
*PD-1 inhibitors act on T-cells and have no direct cytotoxic effect on tumor cells in vitro.
Table 2: Apoptosis Induction (Fold Change in Caspase-3/7 Activity vs. Vehicle)
| Compound (at 5x IC50) | A375 | MeWo |
| This compound | 4.8-fold | 5.2-fold |
| Vemurafenib | 4.1-fold | 1.1-fold (No significant change) |
| PD-1 Inhibitor | Not Applicable | Not Applicable |
In Vivo Efficacy: Xenograft Tumor Growth Inhibition
The in vivo anti-tumor activity of this compound was evaluated in an A375 (BRAF V600E, CK1 High) subcutaneous xenograft mouse model.
Table 3: In Vivo Anti-Tumor Efficacy in A375 Xenograft Model
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (TGI) at Day 21 |
| Vehicle Control | Oral, Daily | 0% |
| This compound | 10 mg/kg, Oral, Daily | 85% |
| Vemurafenib | 30 mg/kg, Oral, Daily | 70% |
| PD-1 Inhibitor | 5 mg/kg, Intraperitoneal, Twice Weekly | 45% |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway targeted by this compound and the general workflow used in this preclinical evaluation.
Caption: Proposed signaling pathways in melanoma and points of intervention for each therapeutic agent.
Caption: High-level workflow for the preclinical evaluation of this compound.
Caption: Logic for potential patient stratification based on preclinical biomarker data.
Experimental Protocols
5.1. Cell Viability Assay
-
Method: Melanoma cell lines (A375, SK-MEL-28, MeWo) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells were treated with a 10-point serial dilution of this compound, Vemurafenib, or vehicle control (0.1% DMSO) for 72 hours.
-
Analysis: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was read on a plate reader.
-
Data Processing: Data were normalized to vehicle-treated controls, and IC50 values were calculated using a four-parameter logistic regression model in GraphPad Prism.
5.2. Apoptosis Assay
-
Method: Cells were seeded in 96-well plates as described for the viability assay.
-
Treatment: Cells were treated with this compound or Vemurafenib at a concentration equivalent to 5 times their respective IC50 value for 24 hours.
-
Analysis: Caspase-3/7 activity was measured using the Caspase-Glo® 3/7 Assay (Promega). Luminescence was measured to quantify apoptosis.
-
Data Processing: Results are expressed as fold change in luminescence relative to the vehicle-treated control wells.
5.3. In Vivo Xenograft Study
-
Model: 5 x 10^6 A375 cells were suspended in Matrigel and subcutaneously injected into the flank of female athymic nude mice.
-
Treatment Initiation: Tumors were allowed to reach an average volume of 150-200 mm³ before randomization into treatment groups (n=8 per group).
-
Administration: this compound and Vemurafenib were administered daily via oral gavage. The PD-1 inhibitor was administered twice weekly via intraperitoneal injection. The vehicle control group received the oral gavage vehicle.
-
Monitoring: Tumor volume was measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²). Body weight was monitored as a measure of toxicity.
-
Endpoint: The study was concluded on Day 21, and Tumor Growth Inhibition (TGI) was calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Disclaimer: this compound is a fictional compound, and the data presented here are for illustrative purposes to demonstrate a comparative benchmarking guide. The experimental designs and results are simulated based on typical preclinical oncology studies.
Safety Operating Guide
Prudent Disposal of "Clove 3": A Guide for Laboratory Professionals
The primary active component of clove oil is eugenol.[2] Clove oil is considered an irritant, and repeated exposure can lead to allergic skin reactions.[2][3] It is crucial to handle this substance with appropriate personal protective equipment and to follow established safety protocols to minimize risk.
Immediate Safety and Handling Precautions
Before beginning any work with "Clove 3," ensure that a well-ventilated area, preferably a chemical fume hood, is used.[1][4] All personnel must wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[1][3] An eyewash station and safety shower should be readily accessible.[5]
Quantitative Data Summary
The following table summarizes key safety and physical property data for Clove Oil, which may serve as a proxy for "this compound" in the absence of specific information.
| Property | Value | Source |
| Primary Hazardous Component | Eugenol | [2] |
| CAS Number (Clove Oil) | 8000-34-8 | [2][4][6] |
| Physical State | Liquid at room temperature | [2] |
| Appearance | Clear to pale yellow, may darken with exposure to oxygen or UV light | [2] |
| Hazards | Skin and eye irritation, may cause allergic skin reaction.[3][4][6] Toxic to aquatic life with long-lasting effects.[7] | |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[4] |
Step-by-Step Disposal Protocol
This protocol provides a general framework for the disposal of "this compound." Always consult with your institution's EHS office before proceeding. [1]
-
Waste Identification and Segregation:
-
Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible waste container.[11]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any associated hazards (e.g., "Irritant," "Environmental Hazard").
-
-
Waste Collection:
-
Collect the "this compound" waste in the designated container.
-
Keep the container closed except when adding waste.[4]
-
-
Spill Management:
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials.[4]
-
Storage areas should be secure and have secondary containment.
-
-
Final Disposal:
Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory safety protocols and information derived from Safety Data Sheets for Clove Oil. No specific experimental protocols for the disposal of "this compound" were found. The primary methodology is to treat the substance as a hazardous chemical waste and follow institutional and regulatory guidelines for its disposal.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of "this compound" in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. Clove Oil Safety Guide [blog.ariadne-hces.com]
- 3. nhrorganicoils.com [nhrorganicoils.com]
- 4. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 5. vaporvapes.com [vaporvapes.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. belart.com [belart.com]
- 8. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 9. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 10. ehs.utk.edu [ehs.utk.edu]
- 11. research.hawaii.edu [research.hawaii.edu]
Standard Operating Procedure: Safe Handling of Novel Compound "Clove 3"
Disclaimer: As "Clove 3" is not a recognized chemical compound with established safety data, this document provides a comprehensive template for the safe handling of a novel or uncharacterized chemical entity with potentially hazardous properties. Researchers must adapt these guidelines based on a thorough risk assessment of the compound's known or predicted toxicological, physical, and chemical properties.
This guide is intended to provide essential, immediate safety and logistical information for laboratory personnel. It outlines procedural, step-by-step guidance to directly address key operational questions regarding the handling, storage, and disposal of a novel research compound.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure during the handling of "this compound." The required level of protection should be determined by a risk assessment. The following table summarizes recommended PPE based on the anticipated hazard level.
| Hazard Level | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Low | Standard nitrile or latex gloves. | Safety glasses with side shields. | Standard lab coat. | Not generally required if handled in a well-ventilated area. |
| Moderate | Chemical-resistant gloves (e.g., thicker nitrile, neoprene). | Chemical splash goggles. | Chemical-resistant lab coat or apron over a standard lab coat. | Required if handled outside of a certified chemical fume hood. Use a NIOSH-approved respirator with appropriate cartridges. |
| High/Unknown | Heavy-duty chemical-resistant gloves (e.g., butyl rubber, Viton). Consider double-gloving. | Chemical splash goggles and a face shield. | Chemical-resistant suit or disposable coveralls over a lab coat. | Required. Use a NIOSH-approved respirator with appropriate cartridges or a supplied-air respirator. |
Operational Plan: Handling and Storage
2.1. Pre-Handling Procedures:
-
Consult Safety Data Sheet (SDS): If an SDS is available, review it thoroughly. If not, treat "this compound" as a substance with high potential hazard.
-
Designate a Handling Area: All work with "this compound" must be conducted in a designated area, such as a certified chemical fume hood.
-
Assemble Materials: Ensure all necessary equipment (glassware, spatulas, etc.) and safety supplies (spill kit, quench solutions) are within the designated area before starting work.
-
Verify Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher are accessible and in good working order.
2.2. Step-by-Step Handling Protocol:
-
Don PPE: Put on the appropriate level of PPE as determined by your risk assessment.
-
Weighing:
-
Weigh solid "this compound" in a fume hood or a ventilated balance enclosure to prevent inhalation of dust.
-
Use a tared container to minimize the need to transfer the weighed material.
-
-
Solution Preparation:
-
Slowly add "this compound" to the solvent to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath for cooling.
-
-
Reactions and Manipulations:
-
Conduct all reactions within a chemical fume hood.
-
Ensure all glassware is properly secured.
-
Maintain a clear and organized workspace to prevent spills.
-
2.3. Storage:
-
Store "this compound" in a well-ventilated, designated storage area away from incompatible materials.
-
The storage container must be clearly labeled with the compound name, hazard warnings, and the date it was received/synthesized.
-
Ensure the container is tightly sealed to prevent leaks or spills.
Emergency Protocols
3.1. Spill Response:
-
Small Spill (in a fume hood):
-
Alert nearby personnel.
-
Absorb the spill with a suitable absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a labeled waste container.
-
Decontaminate the area with an appropriate solvent.
-
-
Large Spill (outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and institutional safety office.
-
Prevent others from entering the contaminated area.
-
Follow your institution's specific procedures for large chemical spills.
-
3.2. Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
All waste containing "this compound" must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect contaminated solid materials (e.g., absorbent pads, used gloves, filter paper) in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing "this compound" in a labeled, sealed, and compatible hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps Waste: Dispose of any contaminated needles or other sharps in a designated sharps container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any relevant hazard warnings.
-
Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Contact your institution's environmental health and safety (EHS) office for specific disposal procedures.
Quantitative Safety Data (Template)
This table should be populated with data specific to "this compound" as it becomes available through literature review or experimental determination. Until then, assume the most conservative (lowest) exposure limits.
| Parameter | Value | Units | Source/Notes |
| Occupational Exposure Limit (OEL) | To be determined | mg/m³ | Institutional or recommended limit. |
| Permissible Exposure Limit (PEL) | To be determined | ppm or mg/m³ | OSHA regulatory limit. |
| Immediately Dangerous to Life or Health (IDLH) | To be determined | ppm or mg/m³ | NIOSH-defined concentration. |
| LD50 (Oral, Rat) | To be determined | mg/kg | Lethal dose for 50% of test subjects. |
| LC50 (Inhalation, Rat) | To be determined | ppm or mg/L | Lethal concentration for 50% of test subjects. |
Visualized Workflow for Safe Handling
The following diagram illustrates the standard workflow for handling a novel compound like "this compound" in a laboratory setting.
Caption: A flowchart illustrating the safe handling workflow for a novel chemical compound.
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
